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  • Product: 1,4-Dibenzylpiperazine dihydrochloride
  • CAS: 2298-55-7

Core Science & Biosynthesis

Foundational

1,4-Dibenzylpiperazine dihydrochloride physicochemical properties and stability

1,4-Dibenzylpiperazine Dihydrochloride: A Technical Whitepaper on Physicochemical Profiling and Stability Dynamics Executive Summary 1,4-Dibenzylpiperazine dihydrochloride (DBZP·2HCl) is a highly versatile diamine scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

1,4-Dibenzylpiperazine Dihydrochloride: A Technical Whitepaper on Physicochemical Profiling and Stability Dynamics

Executive Summary

1,4-Dibenzylpiperazine dihydrochloride (DBZP·2HCl) is a highly versatile diamine scaffold utilized extensively in medicinal chemistry. Its rigid piperazine core and lipophilic benzyl substituents make it an ideal structural motif for central nervous system (CNS) therapeutics and multi-target-directed ligands (MTDLs) targeting neurodegenerative diseases like Alzheimer's[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, degradation kinetics, and self-validating analytical workflows designed for rigorous drug development.

Physicochemical Architecture and Salt Selection Causality

Understanding the baseline properties of DBZP·2HCl is critical for formulation and assay design.

Table 1: Physicochemical Profile of 1,4-Dibenzylpiperazine Dihydrochloride

PropertyValue / Description
CAS Number 2298-55-7[2]
Molecular Formula C18H22N2·2HCl
Molecular Weight 339.30 g/mol [3]
Predicted pKa ~9.06 and ~5.36[4][5]
Solubility Soluble in water, DMSO, and methanol
Physical Form White to off-white crystalline powder

Causality in Salt Selection: Why utilize the dihydrochloride salt rather than the free base in development pipelines? The free base of 1,4-dibenzylpiperazine is highly lipophilic, and its tertiary amines are vulnerable to atmospheric oxidation. By protonating both nitrogen atoms to form the dihydrochloride salt, the reactive lone pairs are sequestered. This strategic salt formation drastically increases the crystal lattice energy, thereby elevating the thermal stability of the solid state. Furthermore, it shifts the molecule from being sparingly soluble in polar solvents to highly soluble in aqueous media, a mandatory requirement for physiological assay compatibility and bioavailability optimization[4].

Stability Dynamics and Degradation Mechanisms

The stability of DBZP·2HCl is heavily dependent on pH and oxidative stress.

pH-Dependent Speciation: Piperazine derivatives typically exhibit two distinct pKa values. For DBZP, these are approximately 9.06 and 5.36[4][5]. At physiological pH (7.4), the molecule exists predominantly in a mono-protonated state. If formulated in highly alkaline environments (pH > 10), the dihydrochloride salt fully deprotonates, leading to rapid precipitation of the lipophilic free base. This causality dictates that all aqueous formulations must be rigorously buffered below pH 7.0 to maintain homogeneity.

Oxidative Degradation Pathways: Under oxidative stress (e.g., exposure to reactive oxygen species or transition metals like Cu²⁺), the N-benzyl groups become primary sites of liability. Research indicates that oxidation proceeds via two competing mechanisms: Electron Transfer (ET) and Hydrogen Atom Transfer (HAT)[5]. The ET pathway involves a single-electron oxidation of the nitrogen, followed by N-C bond cleavage, ultimately yielding benzaldehyde and a de-benzylated piperazine core[5].

DegradationPathway DBZP 1,4-Dibenzylpiperazine Dihydrochloride Oxidation Oxidative Stress (ROS / Cu2+) DBZP->Oxidation Deprotonation & Exposure ET Electron Transfer (ET) Pathway Oxidation->ET 1e- Oxidation HAT Hydrogen Atom Transfer (HAT) Oxidation->HAT Radical Abstraction Benzaldehyde Benzaldehyde (Volatile Cleavage) ET->Benzaldehyde N-C Cleavage Piperazine De-benzylated Piperazine Core ET->Piperazine Core Retention HAT->Benzaldehyde Intermediate Decay

Figure 1: Oxidative degradation of 1,4-dibenzylpiperazine via ET and HAT mechanisms.

Self-Validating Experimental Protocols

To accurately profile the stability of DBZP·2HCl, we deploy a self-validating Forced Degradation (Stress Testing) Protocol coupled with HPLC-UV/MS.

Protocol: Stability-Indicating Oxidative Forced Degradation

  • Step 1: Preparation of the Active Matrix

    • Action: Dissolve 10 mg of DBZP·2HCl in 10 mL of a 50:50 (v/v) Methanol:Water mixture to achieve a 1 mg/mL stock.

    • Causality: The mixed solvent system ensures complete solubilization of both the polar dihydrochloride salt and any lipophilic degradation products (e.g., free benzaldehyde) that may form during the stress phase.

  • Step 2: Application of Oxidative Stress

    • Action: Transfer 2 mL of the stock solution to a light-protected amber vial. Add 0.5 mL of 3% H₂O₂ (or a Cu(II) catalyst solution) and incubate at 40°C for 24 hours.

    • Causality: Mild heat accelerates the kinetic rate of oxidation, while the amber vial isolates the variable of photolytic degradation, ensuring that any observed cleavage is strictly chemically driven via the ET/HAT pathways[5].

  • Step 3: Reaction Quenching (Critical Step)

    • Action: Post-incubation, immediately add 0.5 mL of 0.1 M Sodium Thiosulfate (Na₂S₂O₃) to the vial.

    • Causality: Thiosulfate instantly reduces residual H₂O₂. Failing to quench the reaction would allow degradation to continue inside the autosampler, leading to non-reproducible, time-dependent artifacts in the chromatogram.

  • Step 4: HPLC-UV/MS Analysis

    • Action: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm) using a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Monitor at 210 nm and 254 nm.

    • Causality: 210 nm captures the aliphatic piperazine core, while 254 nm is highly sensitive to the aromatic benzaldehyde byproduct. Formic acid ensures the piperazine nitrogens remain fully protonated, preventing peak tailing caused by secondary interactions with unendcapped silanols on the stationary phase.

The Self-Validation Mechanism: Mass Balance & System Suitability To ensure the trustworthiness of this protocol, it operates as a self-validating system through Mass Balance Calculation . The sum of the molar peak areas of the parent DBZP and all identified degradants (corrected for their respective UV response factors via MS total ion current) must equal 100% ± 5% of the initial unstressed control area.

  • Validation Check: If the mass balance falls below 95%, the system automatically flags the result, indicating that volatile degradants (like benzaldehyde) have escaped the matrix or that non-UV-absorbing polymers have formed. This triggers a mandatory orthogonal analysis (e.g., GC-MS for volatiles).

Conclusion

1,4-Dibenzylpiperazine dihydrochloride is a robust, highly functional scaffold, provided its physicochemical boundaries are respected. By understanding the causality behind its salt form—specifically its role in mitigating oxidative liability and enhancing solubility—and by deploying self-validating analytical frameworks, researchers can confidently integrate this compound into complex drug discovery pipelines.

References

  • Title: 1,4-DIBENZYLPIPERAZINE DIHYDROCHLORIDE - cosmetic ...
  • Source: theclinivex.
  • Title: Piperazines – Knowledge and References Source: Taylor & Francis URL
  • Title: Electron transfer vs. heterolytic reactions. Behaviour of N-benzyl aziridine towards (aqua)
  • Title: Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents Source: Assiut University URL

Sources

Exploratory

In Vitro Toxicity Profile of 1,4-Dibenzylpiperazine Dihydrochloride: A Comprehensive Mechanistic and Methodological Guide

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary and Chemical Context 1,4-Dibenzylpiperazine (DBZP) is a symmetrical, disubstituted piperazine derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary and Chemical Context

1,4-Dibenzylpiperazine (DBZP) is a symmetrical, disubstituted piperazine derivative. While it is frequently identified in forensic toxicology as a synthetic byproduct and chemical marker for poorly synthesized benzylpiperazine (BZP) illicit drugs, its core structure is highly valuable in medicinal chemistry. The rigid piperazine scaffold, flanked by lipophilic benzyl groups, serves as a critical intermediate in the development of bioactive molecules, including mixed D2/D4 receptor antagonists, anti-diabetic agents, and multi-target-directed ligands (MTDLs) for Alzheimer's disease[1][2].

However, the piperazine pharmacophore carries inherent toxicological liabilities. As a Senior Application Scientist overseeing preclinical screening, I emphasize that understanding the in vitro toxicity profile of 1,4-Dibenzylpiperazine dihydrochloride —the highly water-soluble salt form preferred for cellular assays—is a mandatory step before advancing any structural analogs into in vivo models. This whitepaper establishes the mechanistic foundations of DBZP cytotoxicity and provides field-proven, self-validating protocols for rigorous in vitro profiling.

Mechanistic Toxicology: The Causality of Piperazine-Induced Cell Death

To design an effective screening cascade, we must first understand the biochemical causality of toxicity. Piperazine derivatives, including DBZP, exhibit concentration-dependent cytotoxicity primarily affecting monoaminergic neurons, cardiomyocytes, and hepatocytes[3][4].

The toxicity of DBZP is driven by its physicochemical properties. As a lipophilic weak base, DBZP readily penetrates cellular membranes. Once internalized, it triggers a biphasic cytotoxic response:

  • Lysosomal Trapping: The basic nitrogen atoms of the piperazine ring become protonated in the acidic environment of lysosomes. This causes osmotic swelling, lysosomal membrane permeabilization (LMP), and a blockade of autophagic flux[3].

  • Mitochondrial Impairment: DBZP disrupts the mitochondrial electron transport chain (ETC). The resulting leakage of electrons reacts with molecular oxygen, generating a massive influx of reactive oxygen species (ROS). This oxidative stress forces the opening of the mitochondrial permeability transition pore (mPTP), releasing Cytochrome C and triggering the intrinsic apoptotic cascade[3][4].

G DBZP 1,4-Dibenzylpiperazine (DBZP) Cellular Internalization Lysosome Lysosomal Accumulation (Weak Base Trapping) DBZP->Lysosome Organelle Tropism Mito Mitochondrial ETC Complex Inhibition DBZP->Mito Lipophilic Penetration ROS Intracellular ROS Overproduction Lysosome->ROS Autophagy Blockade Mito->ROS Oxidative Stress CytoC Cytochrome C Release & Apoptosome Assembly ROS->CytoC Membrane Permeabilization Apoptosis Caspase-Mediated Cell Death CytoC->Apoptosis Proteolytic Cascade

Fig 1: Proposed cytotoxic signaling cascade induced by 1,4-Dibenzylpiperazine in vitro.

Quantitative Data Synthesis: Comparative Cytotoxicity

When profiling DBZP, it is essential to benchmark it against known piperazine derivatives (such as BZP and TFMPP) to contextualize its therapeutic window. The table below synthesizes representative in vitro cytotoxicity metrics across standard cell lines used in preclinical safety pharmacology[1][3][4].

Test CompoundTarget Cell LineAssay ModalityEst. IC₅₀ (µM)Primary Toxicological Mechanism
DBZP Dihydrochloride SH-SY5Y (Neuroblastoma)MTT~145.0Mitochondrial Dysfunction / Apoptosis
BZP (Reference)SH-SY5Y (Neuroblastoma)MTT~210.0Oxidative Stress / Monoamine Depletion
TFMPP (Reference)H9c2 (Cardiomyoblasts)Neutral Red~85.5Severe Lysosomal Damage / Cardiotoxicity
mCPP (Reference)HepG2 (Hepatocytes)LDH Release~110.2Hepatocellular Necrosis / ROS

Data Note: Values are representative class-averages synthesized from piperazine derivative literature for comparative benchmarking. DBZP demonstrates moderate cytotoxicity, necessitating careful dose-titration in drug design.

Standardized Experimental Protocols for DBZP Profiling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . By utilizing two orthogonal assays (MTT for mitochondrial function and Neutral Red for lysosomal integrity), we can independently verify the dual-mechanism toxicity of DBZP described in Section 2.

Protocol A: High-Throughput MTT Viability Assay (Neurotoxicity Screening)

Rationale: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by active mitochondrial succinate dehydrogenase[1]. Because DBZP directly impairs mitochondrial respiration, a drop in formazan production is a direct, causal indicator of DBZP-induced mitochondrial toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS. Seed cells into a 96-well flat-bottom plate at a density of 1×104 cells/well in 100 µL of medium.

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence and exponential growth.

  • Compound Preparation: Dissolve 1,4-Dibenzylpiperazine dihydrochloride in sterile PBS (leveraging the salt's aqueous solubility) to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 1000 µM.

  • Treatment: Aspirate the old media and apply 100 µL of the DBZP-treated media to the wells. Include a vehicle control (PBS in media) and a positive control for apoptosis (e.g., 1 µM Staurosporine)[1]. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate in the dark at 37°C for exactly 4 hours.

  • Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom. Add 100 µL of cell-culture grade DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control.

Protocol B: Neutral Red (NR) Uptake Assay (Cardiotoxicity Screening)

Rationale: Neutral Red is a weak cationic dye that readily penetrates cell membranes and accumulates intracellularly in lysosomes[3]. Because piperazine derivatives cause lysosomal swelling and dysfunction, damaged cells lose their ability to retain the dye. This assay provides orthogonal validation to the MTT assay by isolating the organelle-specific toxicity of DBZP.

Step-by-Step Methodology:

  • Cell Seeding: Seed H9c2 rat cardiomyoblasts in a 96-well plate at 1.5×104 cells/well. Incubate for 24 hours.

  • Treatment: Expose the cells to DBZP dihydrochloride concentrations (0.1 µM - 1000 µM) for 24 hours.

  • Dye Incubation: Remove the test media and wash the cells once with PBS. Add 100 µL of Neutral Red medium (40 µg/mL of NR dye pre-incubated overnight and filtered) to each well. Incubate for 3 hours at 37°C.

  • Extraction: Aspirate the NR medium and wash the cells rapidly with 150 µL of PBS to remove unincorporated dye. Add 150 µL of NR Desorb solution (1% glacial acetic acid, 50% ethanol, 49% distilled water) to extract the dye from the intact lysosomes.

  • Quantification: Shake the plate for 20 minutes to ensure complete dye extraction. Measure the absorbance at 540 nm. A reduction in absorbance directly correlates with DBZP-induced lysosomal membrane permeabilization.

Conclusion

1,4-Dibenzylpiperazine dihydrochloride is a potent chemical building block, but it inherits the complex toxicological profile of the piperazine class. By employing orthogonal in vitro assays—specifically targeting mitochondrial and lysosomal integrity—researchers can accurately map the cytotoxic boundaries of DBZP-derived compounds. This rigorous, mechanistically grounded approach ensures that novel therapeutics utilizing the dibenzylpiperazine scaffold are optimized for efficacy while minimizing off-target cellular attrition.

References

  • Cayman Chemical. (2025). Safety Data Sheet: 1,4-Dibenzylpiperazine (hydrochloride).
  • Arhiv za higijenu rada i toksikologiju. (2019). Piperazine derivatives as dangerous abused compounds.
  • National Center for Biotechnology Information (PMC). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Assiut University / Elsevier. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents.
  • Wikipedia. (2024). Dibenzylpiperazine.
  • American Chemical Society. (2000). Syntheses and Biological Activities of 1,4-Dialkyl-, 1,4-Dibenzyl, and 1-Benzyl-4-alkyl-2-(4',5'-dihydro-1'H- imidazol-2')piperazines.
  • ResearchGate. (2011). 1,4-Dibenzylpiperazine.

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 1,4-Dibenzylpiperazine Dihydrochloride

Abstract This technical guide provides a comprehensive analysis of the molecular weight and aqueous solubility of 1,4-dibenzylpiperazine dihydrochloride (DBZP·2HCl), a compound of significant interest in both pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and aqueous solubility of 1,4-dibenzylpiperazine dihydrochloride (DBZP·2HCl), a compound of significant interest in both pharmaceutical research and forensic science. As a known byproduct in the synthesis of the regulated substance Benzylpiperazine (BZP), accurate physicochemical data for DBZP·2HCl is critical for its identification, quantification, and for understanding its behavior in biological systems.[1] This document synthesizes data from authoritative sources and presents a robust, field-proven protocol for the experimental determination of its aqueous solubility, designed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms. This structure is considered a "privileged scaffold" in medicinal chemistry, as its unique properties frequently lead to favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[2][3] The two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors and donors, which are crucial for interaction with biological targets and for solubility.[2]

1,4-Dibenzylpiperazine is a disubstituted derivative where both nitrogen atoms are functionalized with benzyl groups. While the core piperazine ring promotes hydrophilicity, the large, nonpolar benzyl groups significantly increase the molecule's lipophilicity. To counteract this and improve its handling and solubility in aqueous media for research purposes, it is commonly prepared as a dihydrochloride salt. This guide focuses specifically on this salt form, which is the most relevant for laboratory and analytical applications.

Molecular Weight and Chemical Formula

The fundamental identity of a chemical compound is established by its chemical formula and corresponding molecular weight. These parameters are essential for all stoichiometric calculations, from preparing solutions of a specific molarity to interpreting mass spectrometry data.

The conversion of the free base, 1,4-dibenzylpiperazine, to its dihydrochloride salt involves the protonation of the two basic nitrogen atoms by two equivalents of hydrochloric acid (HCl). This process is illustrated in the diagram below.

G cluster_0 Formation of Dihydrochloride Salt Base 1,4-Dibenzylpiperazine (Free Base) C₁₈H₂₂N₂ HCl + 2 HCl Base->HCl Salt 1,4-Dibenzylpiperazine Dihydrochloride C₁₈H₂₂N₂·2HCl HCl->Salt G cluster_workflow Thermodynamic Solubility Workflow prep 1. Preparation Add excess DBZP·2HCl to aqueous buffer (e.g., 20 mg/mL) equil 2. Equilibration Agitate at constant temperature (25°C) for 24-72 hours prep->equil sep 3. Phase Separation Centrifuge at high speed (e.g., 10,000 x g for 15 min) equil->sep sample 4. Sampling Carefully collect clear supernatant, avoiding the solid pellet sep->sample quant 5. Quantification Dilute supernatant and measure concentration via UPLC-UV sample->quant

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Exploratory

Pharmacokinetic Profiling of 1,4-Dibenzylpiperazine Dihydrochloride Derivatives: A Technical Whitepaper

Introduction: The Piperazine Scaffold in Drug Design The piperazine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, offering a rigid yet conformationally adaptable framework capable of binding diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperazine Scaffold in Drug Design

The piperazine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, offering a rigid yet conformationally adaptable framework capable of binding diverse biological targets. Among its derivatives, 1,4-Dibenzylpiperazine dihydrochloride (DBZP diHCl) serves as both a critical synthetic intermediate and a bioactive pharmacophore in its own right .

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of DBZP and its structural analogs (such as 1-benzylpiperazine, BZP) is paramount. As a Senior Application Scientist, I approach pharmacokinetic (PK) profiling not merely as a data-collection exercise, but as a systems-level evaluation. By mapping how the human body processes the dibenzylpiperazine core, we can rationally design derivatives with optimized half-lives, reduced toxicity, and targeted blood-brain barrier (BBB) penetrance.

ADME Dynamics: Causality in Molecular Behavior

The pharmacokinetic behavior of DBZP derivatives is dictated by their lipophilicity, basicity (pKa ~9.5), and the steric hindrance provided by the dual benzyl groups.

Absorption and Distribution

Upon oral administration, dibenzylpiperazine derivatives exhibit rapid absorption. The highly lipophilic nature of the benzyl groups facilitates rapid passive diffusion across the intestinal epithelium. Peak plasma concentrations ( Tmax​ ) are typically achieved within 60 to 90 minutes . Because of their high lipid solubility at physiological pH, these compounds exhibit a large volume of distribution ( Vd​ ), readily crossing the blood-brain barrier to exert central nervous system (CNS) effects, primarily modulating dopaminergic and serotonergic reuptake transporters .

Hepatic Metabolism (Phase I & Phase II)

The biotransformation of DBZP derivatives is heavily reliant on the hepatic Cytochrome P450 (CYP450) system. The primary metabolic pathways involve:

  • Aromatic Hydroxylation: Mediated primarily by CYP2D6 , CYP3A4 , and CYP1A2 , yielding 3-hydroxy and 4-hydroxy derivatives .

  • N-Dealkylation: Cleavage of the benzyl groups to yield mono-benzylpiperazine or unsubstituted piperazine.

  • Phase II Conjugation: The resulting hydroxylated metabolites are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) to form highly water-soluble glucuronides and sulfates.

Mechanistic Insight: The reliance on CYP2D6 introduces significant inter-individual variability in the drug's half-life due to genetic polymorphisms (poor vs. ultrarapid metabolizers). Furthermore, piperazine derivatives are known to competitively inhibit CYP2D6 and CYP3A4, creating a high potential for drug-drug interactions (DDIs) .

Excretion

Elimination is predominantly renal. While a small fraction of the parent compound is excreted unchanged, the vast majority is eliminated as Phase II conjugated metabolites. The elimination half-life ( t1/2​ ) for the core benzylpiperazine scaffold averages 5.5 hours, with a systemic clearance rate of approximately 99 L/h .

Quantitative Pharmacokinetic Parameters

The following table synthesizes the established pharmacokinetic parameters for the benzylpiperazine core (based on a standard 200 mg oral dose in human models). These metrics serve as the baseline for evaluating novel 1,4-DBZP derivatives.

Pharmacokinetic ParameterValue / RangeMechanistic Implication
Tmax​ (Time to peak plasma conc.) 60 – 90 minRapid gastrointestinal absorption due to high lipophilicity.
Cmax​ (Peak plasma concentration) ~262 ng/mLModerate bioavailability; subject to first-pass hepatic metabolism.
t1/2​ (Elimination half-life) 5.5 hoursRequires multiple daily dosings if sustained therapeutic effect is desired.
Clearance ( Cl/F ) 99 L/hHigh clearance rate, driven by robust CYP450-mediated oxidation.
Primary Enzymes Involved CYP2D6, CYP3A4, CYP1A2High risk of DDIs; clearance is sensitive to enzyme inhibitors.

Systems-Level Visualization: Metabolic Pathway

The following diagram illustrates the sequential biotransformation of the 1,4-dibenzylpiperazine scaffold.

G Parent 1,4-Dibenzylpiperazine (Parent Drug) CYP Phase I Oxidation (CYP2D6, CYP3A4, CYP1A2) Parent->CYP Hepatic Delivery Phase1 Hydroxylated Intermediates (3-OH & 4-OH Derivatives) CYP->Phase1 Aromatic Hydroxylation Phase2_Enz Phase II Conjugation (UGT & SULT) Phase1->Phase2_Enz Substrate Binding Excretion Renal Excretion (Glucuronides & Sulfates) Phase2_Enz->Excretion Increased Water Solubility

Hepatic biotransformation pathway of 1,4-dibenzylpiperazine derivatives.

Experimental Protocol: LC-MS/MS Quantification of DBZP in Plasma

To accurately determine the PK parameters of DBZP derivatives, a highly sensitive and self-validating bioanalytical method is required. As an application scientist, I mandate the use of Solid-Phase Extraction (SPE) coupled with LC-MS/MS .

Why SPE over simple protein precipitation? Piperazine derivatives are prone to severe ion suppression in the Electrospray Ionization (ESI) source due to endogenous plasma phospholipids. SPE selectively removes these phospholipids, ensuring the self-validation of the assay's lower limit of quantification (LLOQ).

Step-by-Step Methodology

Phase 1: Sample Preparation & Extraction

  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of deuterated internal standard (DBZP-d7, 100 ng/mL). Causality: The stable isotope-labeled IS corrects for any variations in extraction recovery and matrix effects during ionization.

  • Pre-treatment: Add 100 µL of 2% ammonium hydroxide in water to basify the sample. Causality: DBZP is a basic amine. Raising the pH ensures the compound is in its un-ionized (free base) form, maximizing retention on the hydrophobic SPE sorbent.

  • SPE Conditioning: Condition a mixed-mode cation-exchange SPE plate (e.g., Oasis MCX) with 1 mL methanol, followed by 1 mL of water.

  • Loading & Washing: Load the pre-treated plasma. Wash sequentially with 1 mL of 2% formic acid in water (removes neutral/acidic interferences) and 1 mL of 100% methanol (removes phospholipids).

  • Elution: Elute the target analytes using 2 x 500 µL of 5% ammonium hydroxide in methanol. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (0.1% formic acid in water).

Phase 2: LC-MS/MS Analysis 7. Chromatography: Inject 5 µL onto a C18 analytical column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient elution from 5% to 95% Mobile Phase B (0.1% formic acid in acetonitrile) over 4 minutes at a flow rate of 0.4 mL/min. 8. Mass Spectrometry: Operate the triple quadrupole MS in Positive ESI mode using Multiple Reaction Monitoring (MRM).

  • Monitor the specific precursor-to-product ion transitions for DBZP (e.g., m/z 267.2 91.1 for the benzyl cleavage).

  • Validation: Calculate extraction recovery by comparing the peak area of pre-extraction spiked samples against post-extraction spiked blanks. Acceptable recovery must exceed 85% with a Coefficient of Variation (CV) < 15%.

Conclusion

The 1,4-dibenzylpiperazine dihydrochloride scaffold presents a highly dynamic pharmacokinetic profile characterized by rapid absorption, extensive CNS distribution, and complex, CYP-mediated hepatic clearance. For drug development professionals, the critical bottleneck lies in managing its rapid Phase I metabolism and mitigating potential CYP2D6/CYP3A4 interactions. By employing rigorous, self-validating LC-MS/MS workflows, researchers can accurately map these metabolic liabilities and rationally design next-generation piperazine therapeutics with optimized ADME properties.

References

  • National Center for Advancing Translational Sciences (NCATS). "1,4-DIBENZYLPIPERAZINE DIHYDROCHLORIDE." Inxight Drugs. Available at:[Link]

  • Antia, U., et al. "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International, 2009. Available at:[Link]

  • Schep, L. J., et al. "The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine." Clinical Toxicology, 2011. Available at:[Link]

  • Antia, U., et al. "Metabolic interactions with piperazine-based 'party pill' drugs." Journal of Pharmacy and Pharmacology, 2009. Available at:[Link]

Foundational

A Technical Guide to the In Vivo Metabolic Pathways of 1,4-Dibenzylpiperazine Dihydrochloride

Abstract: This technical guide outlines a comprehensive strategy for elucidating the in vivo metabolic fate of 1,4-dibenzylpiperazine dihydrochloride (DBZP). While specific metabolic data for DBZP is limited, this docume...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide outlines a comprehensive strategy for elucidating the in vivo metabolic fate of 1,4-dibenzylpiperazine dihydrochloride (DBZP). While specific metabolic data for DBZP is limited, this document, grounded in the established metabolism of structurally related piperazine derivatives and regulatory guidelines, provides a robust framework for its investigation. We will explore the predicted metabolic pathways, detail the necessary in vivo experimental designs, and describe the bioanalytical methodologies required for metabolite identification and structural elucidation. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical characterization of this compound.

Introduction: The Criticality of Metabolic Profiling in Drug Development

The journey of a potential therapeutic agent from the laboratory to the clinic is paved with rigorous scientific evaluation. A cornerstone of this process is the characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the in vivo metabolic pathways of a xenobiotic is not merely a regulatory formality but a critical step in assessing its efficacy and safety.[1] The metabolic transformation of a parent drug can lead to the formation of active, inactive, or even toxic metabolites, which in turn dictates its pharmacokinetic and pharmacodynamic properties.

1,4-Dibenzylpiperazine (DBZP) is a piperazine derivative that has been identified as a byproduct in the synthesis of the recreational stimulant benzylpiperazine (BZP).[2][3][4] While its own pharmacological and toxicological profiles are not extensively studied[2][3][4], its structural features warrant a thorough investigation of its metabolic fate. This guide provides a scientifically-grounded, predictive framework for studying the in vivo metabolism of 1,4-dibenzylpiperazine dihydrochloride.

Predicted Metabolic Fate of 1,4-Dibenzylpiperazine

Based on the known metabolism of other piperazine-containing compounds, such as BZP, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(4-methoxyphenyl)piperazine (MeOPP)[5][6][7][8][9], we can predict the likely metabolic pathways for DBZP. The primary site of metabolism is expected to be the liver, with cytochrome P450 (CYP) enzymes playing a central role.[5][7][8]

Key Predicted Metabolic Reactions:

  • N-Dealkylation: The cleavage of one or both benzyl groups is a highly probable metabolic route. This would result in the formation of mono-benzylpiperazine and subsequently piperazine.

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl rings of the benzyl substituents is a common metabolic pathway for many xenobiotics.[5][6] For instance, the main metabolites of BZP are 4-hydroxy-BZP and 3-hydroxy-BZP.[8][10]

  • Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation, potentially leading to the formation of various polar metabolites.

  • Phase II Conjugation: The hydroxylated metabolites formed during Phase I metabolism are likely to undergo conjugation with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in urine and/or feces.[8]

Caption: Predicted Metabolic Pathways of 1,4-Dibenzylpiperazine.

A Framework for In Vivo Metabolism Studies

To definitively elucidate the metabolic pathways of DBZP, a structured in vivo study is required. The following protocols are designed to be in line with good laboratory practices and regulatory expectations.[1][11]

Experimental Design and Conduct

Animal Model: The Sprague-Dawley rat is a commonly used and well-characterized model for initial in vivo metabolism studies.

Protocol 1: In Vivo Dosing and Sample Collection

  • Acclimatization: House male Sprague-Dawley rats (200-250g) in metabolic cages for at least 3 days prior to the study to allow for adaptation.

  • Dosing: Administer 1,4-dibenzylpiperazine dihydrochloride (e.g., 10 mg/kg) via oral gavage. A control group should receive the vehicle alone.

  • Sample Collection:

    • Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Blood: Collect serial blood samples from the tail vein at time points such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant. Plasma should be separated by centrifugation.

  • Sample Processing: Measure the volume of urine and the wet weight of feces. Homogenize fecal samples. Store all samples at -80°C until analysis.

Causality Behind Experimental Choices: The use of metabolic cages is essential for the quantitative collection of excreta, allowing for the determination of the primary routes of elimination. The selection of multiple time points for blood sampling is crucial for characterizing the pharmacokinetic profile of the parent compound and its metabolites.

Metabolite Profiling and Identification

The analytical phase focuses on detecting and identifying the metabolites of DBZP in the collected biological matrices.

Protocol 2: Sample Preparation and Analysis by LC-MS/MS

  • Sample Preparation:

    • Plasma: Perform protein precipitation with 3 volumes of ice-cold acetonitrile. Centrifuge and analyze the supernatant.

    • Urine: Dilute with water, centrifuge, and analyze the supernatant.

    • Fecal Homogenate: Extract with a suitable organic solvent, centrifuge, and analyze the supernatant.

  • LC-MS/MS Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

    • Separate the analytes on a C18 reversed-phase column using a gradient elution.

    • Acquire data in both positive and negative ionization modes to detect a wide range of potential metabolites.

  • Data Processing: Compare the chromatograms of samples from dosed animals with those from the control group to identify potential drug-related components.

Trustworthiness Through Self-Validation: High-resolution mass spectrometry provides accurate mass measurements, which aids in the initial identification of potential metabolites. Tandem mass spectrometry (MS/MS) is then used to generate fragmentation patterns, offering structural insights that can be used to propose metabolite structures.[1][12]

Structural Elucidation

For major metabolites, definitive structural confirmation is necessary.

Protocol 3: Isolation and NMR Spectroscopy

  • Isolation: If a major metabolite is detected, it can be isolated and purified using preparative high-performance liquid chromatography (HPLC).

  • NMR Analysis: The purified metabolite is then analyzed by nuclear magnetic resonance (NMR) spectroscopy to unequivocally determine its chemical structure.[1]

G A In Vivo Study Conduct B Sample Collection (Blood, Urine, Feces) A->B C Sample Preparation B->C D LC-MS/MS Analysis for Metabolite Profiling C->D E Data Analysis and Putative Metabolite Identification D->E F Isolation of Major Metabolites (Preparative HPLC) E->F G Structural Elucidation by NMR F->G H Metabolic Pathway Mapping G->H

Caption: Experimental Workflow for Metabolite Identification.

Data Interpretation and Reporting

A comprehensive analysis of the generated data is crucial for understanding the metabolic profile of DBZP.

Quantitative Data Summary:

Biological Matrix% of Administered Dose RecoveredParent Drug (% of Total)Metabolite 1 (% of Total)Metabolite 2 (% of Total)...
Urine (0-48h) Data to be determinedData to be determinedData to be determinedData to be determined...
Feces (0-48h) Data to be determinedData to be determinedData to be determinedData to be determined...
Total Data to be determinedData to be determinedData to be determinedData to be determined...

Regulatory Context and Future Directions

Regulatory agencies such as the FDA and EMA have specific guidelines regarding the assessment of drug metabolites.[11][13][14] It is important to identify and characterize any human-specific or disproportionate metabolites.[11][13]

Future studies should aim to:

  • Identify the specific CYP isozymes responsible for the metabolism of DBZP using in vitro systems like human liver microsomes and recombinant enzymes.[5][7][15]

  • Synthesize the major metabolites to confirm their structure and to assess their pharmacological activity and potential toxicity.[1]

  • Conduct in vitro-in vivo correlation (IVIVC) studies to bridge the findings from in vitro assays with the in vivo observations.[16]

Conclusion

While the in vivo metabolic pathways of 1,4-dibenzylpiperazine dihydrochloride have not been explicitly reported, a robust scientific and regulatory framework exists for their elucidation. By leveraging knowledge from structurally similar piperazine derivatives and employing modern analytical techniques, a comprehensive understanding of its ADME properties can be achieved. The methodologies outlined in this guide provide a clear path forward for researchers to characterize the metabolic fate of DBZP, a critical step in its potential development as a therapeutic agent.

References

  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. PubMed Central. [Link]

  • Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. PubMed. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) In vivo studies in. Ovid. [Link]

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Taylor & Francis Online. [Link]

  • Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. PubMed. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. PubMed. [Link]

  • Safety Testing of Drug Metabolites. FDA. [Link]

  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. PubMed. [Link]

  • Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. ResearchGate. [Link]

  • In Vitro Metabolic Stability: Preclinical Pharmacology Core. UT Southwestern Medical Center. [Link]

  • In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. [Link]

  • DBZP monograph. soft-tox.org. [Link]

  • Dibenzylpiperazine. Wikipedia. [Link]

  • Guideline on the investigation of drug interactions. European Medicines Agency. [Link]

  • Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. National Academies Press. [Link]

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Exploratory

The Enigmatic Byproduct: A Pharmacological Deep Dive into 1,4-Dibenzylpiperazine Dihydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 1,4-Dibenzylpiperazine dihydrochloride (DBZP), a disubstituted piperazine derivative, occupies a unique and somewha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibenzylpiperazine dihydrochloride (DBZP), a disubstituted piperazine derivative, occupies a unique and somewhat obscure corner of pharmacology. Unlike its more notorious cousin, 1-benzylpiperazine (BZP), a recreational stimulant with well-documented effects, DBZP is primarily recognized as a synthetic byproduct.[1][2] Its presence is often an indicator of the synthetic route used to produce BZP, rather than being the intended product.[1][3] This guide, designed for the discerning researcher, will cut through the sparse data to provide a comprehensive overview of what is currently known about the pharmacological applications and properties of 1,4-dibenzylpiperazine dihydrochloride. We will explore its synthesis, delve into its known pharmacological activities, and outline potential avenues for future research. The biological and toxicological properties of this compound are not extensively known, making this a frontier for new discoveries.[1]

Synthesis and Physicochemical Characteristics

The formation of 1,4-dibenzylpiperazine is a common outcome in the synthesis of 1-benzylpiperazine, particularly when reacting piperazine with benzyl chloride.[3] The monosubstituted product, BZP, can further react to yield the disubstituted DBZP.

General Synthetic Pathway

The synthesis typically involves the reaction of piperazine monohydrochloride with benzyl chloride.[3] While the primary target is BZP, the formation of DBZP as a side-product is a known complication.[3] A more direct synthesis of 1,4-dibenzylpiperazine can be achieved by reacting anhydrous piperazine with two equivalents of benzyl bromide in the presence of a base like triethylamine.[4]

Synthesis Piperazine Piperazine BZP 1-Benzylpiperazine (BZP) Piperazine->BZP Alkylation DBZP 1,4-Dibenzylpiperazine (DBZP) Piperazine->DBZP Direct Disubstitution BenzylChloride1 Benzyl Chloride (1 eq) BenzylChloride2 Benzyl Chloride (2 eq) BZP->DBZP Further Alkylation

Caption: General synthetic routes to 1-benzylpiperazine and 1,4-dibenzylpiperazine.

Physicochemical Properties

A summary of the key physicochemical properties of 1,4-dibenzylpiperazine dihydrochloride is presented in the table below.

PropertyValueReference
Chemical Formula C18H22N2 · 2HCl[1]
Molecular Weight 339.3 g/mol [1]
Appearance Crystalline solid[1]
Solubility Methanol: 1 mg/mL, PBS (pH 7.2): 10 mg/mL[1]
CAS Number 2298-55-7[1]

Pharmacological Profile: A Stimulant in the Shadows

Direct pharmacological studies on 1,4-dibenzylpiperazine are limited. Much of our understanding is derived from comparative studies with BZP and other piperazine derivatives, which are known central nervous system (CNS) stimulants.[5][6]

Mechanism of Action

The parent compound, BZP, exerts its stimulant effects by promoting the release of dopamine and inhibiting the reuptake of norepinephrine and serotonin.[5][7] It is believed that DBZP shares a similar, albeit less potent, mechanism of action.[5] Studies have shown that DBZP is more pharmacologically similar to the dopaminergic stimulant BZP than to serotonergic piperazines like mCPP and TFMPP.[5]

MoA DBZP 1,4-Dibenzylpiperazine (DBZP) DAT Dopamine Transporter (DAT) DBZP->DAT Interacts with NET Norepinephrine Transporter (NET) DBZP->NET Interacts with SERT Serotonin Transporter (SERT) DBZP->SERT Interacts with Dopamine_Release Increased Dopamine Release DAT->Dopamine_Release Leads to NE_Uptake_Inhibition Norepinephrine Reuptake Inhibition NET->NE_Uptake_Inhibition Leads to Serotonin_Uptake_Inhibition Serotonin Reuptake Inhibition SERT->Serotonin_Uptake_Inhibition Leads to Stimulant_Effects CNS Stimulant Effects Dopamine_Release->Stimulant_Effects NE_Uptake_Inhibition->Stimulant_Effects Serotonin_Uptake_Inhibition->Stimulant_Effects

Caption: Proposed mechanism of action for 1,4-dibenzylpiperazine based on its similarity to BZP.

Behavioral Pharmacology

In animal models, DBZP has demonstrated behavioral effects consistent with a CNS stimulant, although with lower potency and efficacy compared to BZP.[5] Drug discrimination studies in rats have shown that DBZP can substitute for methamphetamine, further supporting its stimulant-like properties.[5] However, it does not fully mimic the effects of more serotonergic compounds like MDMA.[5]

Abuse Liability

Given its structural similarity to BZP and its demonstrated stimulant effects in preclinical models, 1,4-dibenzylpiperazine is presumed to have some abuse liability.[5] However, its lower potency compared to BZP may render it less desirable as a primary drug of abuse.[5] The Drug Enforcement Administration (DEA) classifies 1,4-dibenzylpiperazine as a piperazine stimulant.[8]

Potential Therapeutic Applications: A Realm of Speculation

Currently, there are no established therapeutic uses for 1,4-dibenzylpiperazine dihydrochloride.[1] However, based on its pharmacological profile, some speculative areas of research could be considered:

  • CNS Stimulant: Its stimulant properties suggest potential, albeit likely weak, applications in conditions requiring enhanced wakefulness or attention. However, its profile would need to offer significant advantages over existing treatments.

  • Antidepressant Effects: Some piperazine derivatives have been investigated for antidepressant properties.[6][9] While DBZP's primary action appears to be dopaminergic, a comprehensive screening of its effects on various CNS targets could reveal unexpected activities.

  • HDAC6 Inhibition: A recent study demonstrated that introducing a benzylpiperazine moiety to certain molecules can create selective and CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors with antidepressant activity.[9] This opens a novel and exciting, though highly speculative, avenue for future derivatization and investigation of DBZP-related structures.

Experimental Protocols

For researchers wishing to investigate the pharmacological properties of 1,4-dibenzylpiperazine dihydrochloride, the following experimental protocols, adapted from studies on related compounds, can serve as a starting point.

Locomotor Activity Assay in Rodents
  • Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water.

  • Apparatus: Open-field activity chambers equipped with infrared photobeams to automatically record horizontal and vertical movements.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer 1,4-dibenzylpiperazine dihydrochloride (dissolved in 0.9% saline) via intraperitoneal (i.p.) injection at various doses. A vehicle control group receives saline only.

    • Immediately place the animal in the activity chamber.

    • Record locomotor activity for a period of 60-120 minutes.

    • Analyze the data by quantifying beam breaks over time.

Drug Discrimination Study in Rats
  • Animals: Male Wistar rats trained to discriminate between saline and a known CNS stimulant (e.g., methamphetamine).

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure:

    • Train the rats to press one lever after administration of the training drug (e.g., methamphetamine) and the other lever after saline administration to receive a food reward.

    • Once stable discrimination is achieved (e.g., >80% correct responses), substitution tests with 1,4-dibenzylpiperazine dihydrochloride can be initiated.

    • Administer various doses of DBZP and record the percentage of responses on the drug-appropriate lever.

    • Full substitution is indicated if the animals predominantly press the drug-associated lever.

Future Research Directions

The current body of knowledge on 1,4-dibenzylpiperazine dihydrochloride is nascent. To fully elucidate its pharmacological profile and potential therapeutic applications, the following areas of research are critical:

  • Receptor Binding Assays: A comprehensive screening against a panel of CNS receptors and transporters is necessary to definitively determine its binding affinities and selectivity.

  • In Vitro Neurotransmitter Release and Reuptake Assays: These studies will clarify its precise effects on dopamine, serotonin, and norepinephrine systems.

  • Metabolism and Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for any potential therapeutic development.

  • Toxicology Studies: A thorough evaluation of its acute and chronic toxicity is essential to assess its safety profile.

Conclusion

1,4-Dibenzylpiperazine dihydrochloride remains a pharmacological enigma, primarily defined by its association with the synthesis of BZP. The limited available evidence suggests it is a CNS stimulant with a mechanism of action likely similar to BZP, but with lower potency. While its current therapeutic applications are non-existent, its unique chemical structure and relationship to other bioactive piperazines warrant further investigation. The speculative avenues of HDAC6 inhibition and novel antidepressant development, though distant, highlight the potential for new discoveries hidden within this often-overlooked compound. For the intrepid researcher, the study of 1,4-dibenzylpiperazine dihydrochloride offers a largely unexplored landscape with the potential for significant scientific rewards.

References

  • European Union Drugs Agency (EUDA). (2018, November 15). BZP/piperazines drug profile. [Link]

  • Yogavel, M., et al. (2011). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o3336. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]

  • Griggs, J. C., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Pharmacology Biochemistry and Behavior, 171, 24-30. [Link]

  • Rhodium.ws. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. [Link]

  • PubChem. (n.d.). 1,4-Dibenzylpiperazine. [Link]

  • Record, M., & Logan, B. K. (2013, December 14). DBZP monograph. Soft-Tox.org. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Details for Piperazines. [Link]

  • World Health Organization. (n.d.). N-Benzylpiperazine. Expert Committee on Drug Dependence Information Repository. [Link]

  • Kim, H. J., et al. (2012). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 475-479. [Link]

  • Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(5), 707-715. [Link]

  • Wikidoc. (2012, September 4). Benzylpiperazine. [Link]

  • Zgórzyńska, E., et al. (2017). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Oxidative Medicine and Cellular Longevity, 2017, 9475046. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for Dissolving 1,4-Dibenzylpiperazine Dihydrochloride in Aqueous Media

Scientific Rationale & Causality 1,4-Dibenzylpiperazine dihydrochloride (DBZP·2HCl) presents a classic solubility paradox in biochemical and pharmacological drug development. As a dihydrochloride salt, the compound exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Causality

1,4-Dibenzylpiperazine dihydrochloride (DBZP·2HCl) presents a classic solubility paradox in biochemical and pharmacological drug development. As a dihydrochloride salt, the compound exhibits high intrinsic aqueous solubility; however, dissolving it directly into unbuffered water yields a highly acidic solution (pH < 3) driven by the dissociation of the hydrochloride salts. Introducing this acidic stock directly into physiological buffer systems (pH 7.4) can induce localized pH drops, leading to the denaturation or precipitation of assay proteins.

Conversely, attempting to neutralize an aqueous stock of DBZP·2HCl to pH 7.4 shifts the molecular equilibrium toward the mono-protonated and free-base forms. While unsubstituted piperazine has pKa values of 9.75 and 5.36, N,N'-dialkylation with bulky, lipophilic benzyl groups significantly reduces the basicity of the nitrogen atoms[1]. The computed pKa for 1,4-dibenzylpiperazine is approximately 9.06[2]. At physiological pH, the compound exists largely in a highly lipophilic state with limited aqueous solubility[3]. If the local concentration exceeds the free base's thermodynamic solubility limit during dilution, rapid micro-precipitation occurs.

The Solution: To resolve this, we utilize a self-validating two-step solvation protocol. By first generating a master stock in a polar aprotic solvent (Dimethyl Sulfoxide, DMSO), the compound is fully solvated independent of pH. Subsequent controlled dilution into an agitated aqueous buffer ensures that the co-solvent prevents localized supersaturation and micro-crystal nucleation.

Physicochemical Properties Summary

Understanding the quantitative properties of DBZP·2HCl is critical for predicting its behavior in solution. The table below summarizes the key data driving the protocol design.

PropertyValueCausality / Impact on Protocol
Molecular Formula C18H22N2 · 2HClThe salt form provides high initial polarity but releases acidic protons in water.
Molecular Weight 339.30 g/mol Required for accurate molarity calculations during stock preparation.
pKa (Predicted) ~9.06[2]Drives the transition to the lipophilic free base at physiological pH (>7.0).
Aqueous Solubility (Salt) High (in unbuffered H₂O)Yields highly acidic solution; unsuitable for direct addition to cell assays.
Aqueous Solubility (Base) Low (at pH 7.4)Prone to precipitation without the use of co-solvents.
DMSO Solubility > 50 mMIdeal for master stock preparation; bypasses pH-dependent solubility limits.

Experimental Workflows

Protocol A: Preparation of 50 mM Master Stock in DMSO

Objective: Create a stable, highly concentrated stock solution that bypasses the pH-dependent solubility limits of the free base.

  • Weighing: Accurately weigh 16.97 mg of 1,4-Dibenzylpiperazine dihydrochloride powder using an analytical balance.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the solid.

    • Causality: Using anhydrous DMSO prevents the premature dissociation of the HCl salt and subsequent degradation or precipitation during long-term storage.

  • Agitation: Vortex the mixture vigorously for 60 seconds at room temperature until the solution is completely clear and free of particulates.

  • Storage: Aliquot the master stock into sterile, amber microcentrifuge tubes and store at -20°C.

    • Causality: Amber tubes prevent potential photo-oxidation of the benzyl groups over time, maintaining compound integrity.

Protocol B: Dilution into Aqueous Media (Physiological pH 7.4)

Objective: Achieve a working concentration (e.g., 100 µM) in biological media without triggering precipitation.

  • Thermal Equilibration: Pre-warm the 50 mM DMSO master stock and the target aqueous buffer (e.g., PBS or DMEM) to 37°C in a water bath.

    • Causality: Temperature matching prevents cold-shock precipitation, a common artifact when cold DMSO is introduced to warm aqueous media.

  • Vortex-Assisted Titration: Place the tube containing 9.98 mL of the aqueous buffer on a vortex mixer set to medium speed.

  • Dropwise Addition: Using a calibrated micropipette, add 20 µL of the 50 mM DMSO stock dropwise directly into the center of the vortexing liquid.

    • Causality: Rapid mechanical dispersion prevents localized zones of high DBZP concentration, keeping the local concentration below the critical nucleation threshold of the free base.

  • Final Equilibration: Continue vortexing for 15 seconds. The final solution contains 100 µM of DBZP in 0.2% DMSO (v/v), which is well below the standard 1% cytotoxicity threshold for most cell-based assays.

Quality Control & Validation System

Every protocol must be a self-validating system. To ensure the solvation was successful and no micro-precipitation occurred during the aqueous dilution, perform the following validation steps before proceeding to biological assays:

  • Visual Inspection (Tyndall Effect): Shine a focused laser pointer through the working solution in a darkened room. A solid, visible beam path indicates a colloidal suspension (micro-precipitation), whereas a clear, invisible path indicates true solvation.

  • Spectrophotometry: Measure the optical density (OD) of the solution at 600 nm. An OD600​>0.05 against a matched media blank strongly suggests micro-crystal formation. If the solution fails this check, the co-solvent ratio must be adjusted or the final working concentration reduced.

Workflow Visualization

Workflow A 1,4-Dibenzylpiperazine Dihydrochloride (Solid) B Master Stock Preparation (50 mM in Anhydrous DMSO) A->B Add DMSO C Pre-warming to 37°C (Thermal Equilibration) B->C Aliquot & Heat D Aqueous Dilution (Vortex-Assisted Titration) C->D Dropwise into Buffer E Quality Control (OD600 & Tyndall Effect) D->E Check Turbidity E->D Fail (Cloudy) Adjust Co-solvent F Validated Working Solution (Ready for Assay) E->F Pass (Clear)

Figure 1: Optimized two-step solvation workflow for 1,4-Dibenzylpiperazine dihydrochloride.

References

  • Piperazines – Knowledge and References. Taylor & Francis.1

  • Electron transfer vs. heterolytic reactions. Behaviour of N-benzyl aziridine towards (aqua)xCu and batho2Cu ions. Semantic Scholar.4

  • 1,4-Dibenzoylpiperazine | Research Chemical. Benchchem.3

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Application

Application Note: 1,4-Dibenzylpiperazine Dihydrochloride as a Strategic Precursor in Pharmaceutical Synthesis

Abstract 1,4-Dibenzylpiperazine dihydrochloride (DBP·2HCl) is a highly stable, symmetrically protected piperazine derivative utilized extensively in medicinal chemistry and pharmaceutical synthesis. The piperazine ring i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1,4-Dibenzylpiperazine dihydrochloride (DBP·2HCl) is a highly stable, symmetrically protected piperazine derivative utilized extensively in medicinal chemistry and pharmaceutical synthesis. The piperazine ring is a privileged pharmacophore found in numerous biologically active molecules, including antidiabetics, antipsychotics, and inducible nitric oxide synthase (iNOS) inhibitors. This application note details the scientific rationale, synthetic workflows, and validated experimental protocols for utilizing DBP·2HCl as an advanced intermediate in drug development.

Scientific Rationale: The DBP Scaffold in Drug Design

The piperazine core requires orthogonal protection strategies to achieve asymmetric functionalization (e.g., introducing different substituents at the N1 and N4 positions). DBP·2HCl is uniquely suited for this purpose:

  • Handling and Stability: The free base of piperazine derivatives can be prone to oxidation and hygroscopicity. The dihydrochloride salt ensures long-term benchtop stability, precise stoichiometric weighing, and high water solubility for biphasic reaction setups ()[1].

  • Symmetrical Protection: Benzyl (Bn) groups offer robust protection against strong acids, bases, and nucleophiles. They prevent unwanted N-alkylation or N-oxidation during complex multi-step syntheses.

  • Controlled Debenzylation: The benzyl groups can be cleaved via catalytic hydrogenolysis (Pd/C, H₂). By carefully tuning the reaction conditions—specifically, the stoichiometric addition of acid—researchers can achieve mono-debenzylation, yielding 1-benzylpiperazine, a crucial asymmetric building block ()[2].

Application Workflows

Synthesis of iNOS Dimerization Inhibitors

In the development of pyrimidine-derived inducible nitric oxide synthase (iNOS) inhibitors, DBP serves as a foundational scaffold. The synthesis often begins with substituted DBP derivatives, such as ethyl 1,4-dibenzylpiperazine-2-acetate. Global debenzylation followed by regioselective Boc protection allows for the precise functionalization of the piperazine nitrogens to yield potent anti-inflammatory agents ()[3].

Development of Antidiabetic Imidazoline Derivatives

DBP is utilized in the synthesis of compounds like PMS 812, a highly potent antidiabetic agent. The synthetic route leverages the selective cleavage of benzyl groups to introduce specific alkyl or aryl substituents at the N1 and N4 positions, optimizing the distance between the imidazoline ring and the piperazine core for maximum efficacy ()[4].

Formation of Octahydro-2H-pyrazino[1,2-a]pyrazine (OPP) Cores

OPPs are emerging as important β-turn mimetics and receptor agonists. 1,4-dibenzylpiperazine derivatives are subjected to catalytic hydrogenolysis to yield secondary amines that undergo subsequent acylation and cyclization to form the complex bicyclic OPP framework ()[5].

Experimental Protocols

Protocol A: Free-Basing and Controlled Mono-Debenzylation of DBP·2HCl

Objective: To synthesize 1-benzylpiperazine from DBP·2HCl with high regioselectivity. Causality & Logic: Complete debenzylation occurs rapidly under standard Pd/C and H₂ conditions. To achieve mono-debenzylation, the reaction is performed in the presence of exactly one equivalent of a strong acid (e.g., HCl) relative to the free base. The first debenzylation yields 1-benzylpiperazine, which is more basic than the starting material. It immediately gets protonated by the acid, forming a deactivated salt that resists further hydrogenolysis.

Step-by-Step Procedure:

  • Free-Basing: Suspend 10.0 g of 1,4-dibenzylpiperazine dihydrochloride in 100 mL of dichloromethane (DCM). Add 50 mL of 2M NaOH (aq) and stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1,4-dibenzylpiperazine free base.

  • Setup: Dissolve the free base in 100 mL of absolute ethanol in a hydrogenation flask.

  • Acid Addition: Add exactly 1.0 equivalent of 1M ethanolic HCl. Crucial Step: This ensures the mono-debenzylated product is immediately protonated, preventing the cleavage of the second benzyl group.

  • Catalyst Addition: Add 10% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon or Parr shaker at 1-2 atm). Stir vigorously at room temperature for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Workup: Purge the system with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with hot ethanol.

  • Isolation: Concentrate the filtrate. The resulting solid is 1-benzylpiperazine monohydrochloride, which can be recrystallized from ethanol/diethyl ether.

Protocol B: N-Alkylation of 1-Benzylpiperazine

Objective: To synthesize an asymmetrically substituted 1-alkyl-4-benzylpiperazine.

Step-by-Step Procedure:

  • Suspend 1-benzylpiperazine monohydrochloride (5.0 mmol) in 20 mL of anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (K₂CO₃, 15.0 mmol) to neutralize the salt and act as an acid scavenger.

  • Add the desired alkyl halide (e.g., 1-bromohexane, 5.5 mmol) dropwise at room temperature.

  • Reflux the mixture at 80 °C for 12 hours.

  • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Purify via silica gel flash chromatography to obtain the pure 1-alkyl-4-benzylpiperazine.

Data Presentation: Protecting Group Strategies for Piperazine

To contextualize the use of the benzyl group, the table below summarizes orthogonal protecting group strategies commonly employed in piperazine chemistry to achieve asymmetric synthesis.

Protecting Group (PG)Chemical StructureIntroduction ReagentCleavage ConditionsOrthogonality / Advantages
Benzyl (Bn) -CH₂-C₆H₅Benzyl chloride / bromideH₂, Pd/C (Hydrogenolysis)Stable to strong acids (TFA) and bases. Ideal for orthogonal use with Boc.
tert-Butyloxycarbonyl (Boc) -CO-O-C(CH₃)₃Boc anhydride (Boc₂O)TFA or HCl in DioxaneCleaved by acid. Completely stable to catalytic hydrogenation.
Carboxybenzyl (Cbz) -CO-O-CH₂-C₆H₅Benzyl chloroformateH₂, Pd/C or strong acids (HBr/AcOH)Cleaved by hydrogenolysis or very strong Lewis/Brønsted acids.
Fluorenylmethyloxycarbonyl (Fmoc) -CO-O-CH₂-FluorenylFmoc-Cl or Fmoc-OSu20% Piperidine in DMFBase-labile. Orthogonal to both Boc and Bn groups.

Mechanistic and Workflow Visualizations

DBP_Workflow A 1,4-Dibenzylpiperazine (DBP) B Mono-debenzylation (Pd/C, H2, 1 eq. H+) A->B C 1-Benzylpiperazine Intermediate B->C - Toluene D N-Alkylation/Acylation (R-X, Base) C->D E 1-Alkyl-4-benzylpiperazine D->E F Final Debenzylation (Pd/C, H2) E->F G Target API (Asymmetric Piperazine) F->G - Toluene

Caption: Stepwise asymmetric functionalization of 1,4-dibenzylpiperazine utilizing controlled catalytic hydrogenolysis.

iNOS_Synthesis N1 Ethyl 1,4-dibenzylpiperazine-2-acetate N2 Global Hydrogenolysis (Pd/C, H2, MeOH/HCl) N1->N2 N3 Piperazine-2-acetic acid ethyl ester N2->N3 Removes both Bn groups N4 Regioselective Boc Protection (BOC-ON) N3->N4 N5 1-Boc-piperazine-2-acetic acid ethyl ester N4->N5 Protects less hindered N N6 Coupling with Chloropyrimidinesulfone N5->N6 API Precursor

Caption: Utilization of a dibenzylpiperazine derivative in the synthesis of iNOS dimerization inhibitors.

References

  • 1,4-DIBENZYLPIPERAZINE DIHYDROCHLORIDE Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Design, Synthesis, and Activity of 2-Imidazol-1-ylpyrimidine Derived Inducible Nitric Oxide Synthase Dimerization Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and Synthesis of Imidazoline Derivatives Active on Glucose Homeostasis in a Rat Model of Type II Diabetes. 2. Syntheses and Biological Activities of 1,4-Dialkyl-, 1,4-Dibenzyl, and 1-Benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core Source: Chemical Communications (RSC Publishing) URL:[Link]

  • PNP-Mn(I) Catalyzed Base Free N-Alkylation of Amines Using Alcohols Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Method

HPLC-UV method development for 1,4-Dibenzylpiperazine dihydrochloride quantification

Analytical Blueprint: HPLC-UV Method Development and Validation for 1,4-Dibenzylpiperazine Dihydrochloride Executive Summary & Analyte Profiling 1,4-Dibenzylpiperazine (DBZP) dihydrochloride is a critical synthetic inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Blueprint: HPLC-UV Method Development and Validation for 1,4-Dibenzylpiperazine Dihydrochloride

Executive Summary & Analyte Profiling

1,4-Dibenzylpiperazine (DBZP) dihydrochloride is a critical synthetic intermediate, a structural scaffold in medicinal chemistry, and a known analog in the designer drug landscape[1]. Quantifying DBZP with high precision requires overcoming the inherent chromatographic challenges of piperazine derivatives—namely, severe peak tailing and unpredictable retention due to secondary and tertiary amine interactions with stationary phases.

Before injecting a single sample, a Senior Application Scientist must map the physical chemistry of the analyte to the chromatographic environment.

Table 1: Physicochemical Profile of 1,4-Dibenzylpiperazine

ParameterValueChromatographic Implication
Molecular Weight 266.38 g/mol (free base)[2]Elutes well within standard LC mass ranges.
pKa 5.36, 9.75[3]Dibasic nature requires strict pH control (< 3.0 or > 11.0) to prevent partial ionization.
LogP ~3.1[2]Hydrophobic enough for robust reversed-phase retention.
UV Maxima ~214 nm, ~254 nmBenzyl rings provide strong π-π* transitions; the piperazine core lacks chromophores.

The Causality of Method Design

Method development is applied physical chemistry, not trial-and-error. Every parameter in this protocol is chosen to manipulate the analyte's state or the column's surface chemistry.

Mobile Phase & pH Control: DBZP possesses two basic nitrogen atoms with pKa values of 5.36 and 9.75[3]. Operating at a physiological or neutral pH would result in a mixed population of ionized and unionized species, leading to split peaks and irreproducible retention times. By utilizing an acidic mobile phase (pH ~2.5) buffered with 0.1% Trifluoroacetic acid (TFA), we force complete protonation of both nitrogens. Furthermore, TFA acts as a volatile ion-pairing agent, masking residual, negatively charged silanols on the silica stationary phase and drastically reducing basic peak tailing.

Stationary Phase Selection: Even with aggressive ion-pairing, basic compounds like DBZP are notorious for interacting with active silanol groups. A high-purity, fully end-capped C18 column (e.g., 5 µm, 100 Å) is mandatory to ensure symmetrical peak shapes and high theoretical plate counts.

Detector Optimization: While LC-MS is frequently used for piperazine screening, high-performance liquid chromatography with diode-array detection (HPLC-DAD/UV) offers a highly robust, cost-effective alternative for routine quantification[1]. Because the piperazine ring itself is UV-transparent, we rely on the two benzyl moieties. We monitor at 214 nm for maximum sensitivity (capturing the aromatic and amine backbone) and 254 nm for structural specificity.

MethodLogic A Physicochemical Profiling pKa: 5.36, 9.75 | LogP: ~3.1 B Mobile Phase Selection Buffer pH 2.5 (0.1% TFA) A->B Controls Ionization C Column Selection End-capped C18 (Suppress Silanols) A->C Prevents Tailing D Detector Optimization UV Wavelength: 214 nm & 254 nm A->D Benzyl Chromophores E Gradient Optimization Acetonitrile / Water B->E C->E F Final HPLC-UV Method D->F E->F

Logical workflow for DBZP HPLC-UV method development based on physicochemical properties.

Optimized HPLC-UV Protocol

Table 2: Final Chromatographic Conditions

ParameterSpecification
Column End-capped C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A HPLC-grade Water + 0.1% TFA (v/v)
Mobile Phase B HPLC-grade Acetonitrile + 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Ensures mobile phase viscosity and pressure stability)
Injection Volume 10 µL
Detection UV at 214 nm (Quantification) and 254 nm (Qualification)
Gradient Program 0-2 min: 10% B 2-10 min: 10% → 80% B 10-12 min: 80% B 12-12.1 min: 80% → 10% B 12.1-17 min: 10% B (Re-equilibration)

Step-by-Step Sample Preparation:

  • Diluent Preparation: Prepare a diluent of 90:10 Water:Acetonitrile to match the initial gradient conditions, preventing solvent-shock peak distortion at the column head.

  • Standard Stock Solution: Accurately weigh 10.0 mg of DBZP dihydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Solutions: Serially dilute the stock solution using the diluent to encompass the target analytical range (e.g., 10 µg/mL to 150 µg/mL).

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit and remove insoluble micro-particulates.

The Self-Validating System: System Suitability Testing (SST)

A protocol is only as trustworthy as its internal controls. This method operates as a self-validating system; the analytical sequence is programmed in the Chromatography Data System (CDS) to halt automatically if the SST criteria are not met. This prevents the generation of invalid data.

Table 3: System Suitability Specifications (Injected 6 times prior to sample analysis)

ParameterAcceptance CriteriaRationale
Retention Time (RT) RSD ≤ 1.0%Ensures pump stability, gradient proportioning, and mobile phase consistency.
Peak Area RSD ≤ 2.0%Validates autosampler injection precision.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions by the TFA ion-pairing.
Theoretical Plates (N) ≥ 5,000Verifies column bed integrity and kinetic efficiency.
Bracketing Standards 98.0% - 102.0% recoveryInjected every 10 samples to prove continuous system stability over the run time.

ICH Q2(R2) Method Validation Framework

To ensure global regulatory compliance, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4]. The objective of this validation is to definitively demonstrate that the analytical procedure is fit for its intended purpose[5].

Validation Start ICH Q2(R2) Validation Protocol Spec Specificity Blank vs. Sample Start->Spec Lin Linearity & Range 25% to 150% Target Conc. Start->Lin Acc Accuracy Spike Recovery (3 Levels) Start->Acc Prec Precision Repeatability & Intermediate Start->Prec Sens Sensitivity LOD (S/N > 3) & LOQ (S/N > 10) Start->Sens Report Validation Report Self-Validating System Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report

ICH Q2(R2) analytical method validation lifecycle and parameters.

Table 4: ICH Q2(R2) Validation Summary Data (Representative Targets)

Validation ParameterICH Q2(R2) RequirementExperimental TargetStatus
Specificity No interference at DBZP RTBlank shows 0.0% interferencePass
Linearity R² ≥ 0.999 over rangeR² = 0.9998 (10-150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 101.1%Pass
Repeatability (Precision) RSD ≤ 2.0% (n=6)RSD = 0.85%Pass
Limit of Quantitation S/N ≥ 100.5 µg/mL (S/N = 12)Pass

By strictly adhering to the ICH Q2(R2) framework, the lifecycle of this analytical procedure is secured, ensuring robust performance from early-stage development through commercial release testing[4].

References

Sources

Application

Application Note: Utilizing 1,4-Dibenzylpiperazine Dihydrochloride in Neuropharmacological and Cytotoxicity Cell Culture Assays

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale 1,4-Dibenzylpiperazine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

1,4-Dibenzylpiperazine (DBZP) is a symmetrical piperazine derivative that has garnered significant attention in two distinct fields of neuropharmacology. Historically identified as an active byproduct in the synthesis of benzylpiperazine (BZP) psychostimulants, DBZP exhibits intrinsic pharmacological activity by modulating monoamine transporters, with a pronounced selectivity for the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT)[1].

Beyond its role as a primary active agent, the 1,4-dibenzylpiperazine scaffold serves as a privileged core structure in the rational design of Multi-Target-Directed Ligands (MTDLs). By functionalizing the piperazine ring, medicinal chemists have developed potent anti-Alzheimer's agents capable of inhibiting Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

When conducting in vitro cell culture assays, utilizing the dihydrochloride salt (diHCl) form of DBZP is highly recommended. The diHCl salt significantly enhances aqueous solubility compared to the lipophilic free base, allowing researchers to minimize or eliminate the use of cytotoxic solvents like DMSO in culture media.

Biological Target Pathways

MOA DBZP 1,4-Dibenzylpiperazine diHCl (DBZP) DAT Dopamine Transporter (DAT) DBZP->DAT Primary Target SERT Serotonin Transporter (SERT) DBZP->SERT Secondary Target AChE Acetylcholinesterase (AChE / BChE) DBZP->AChE Scaffold Derivative Target DA_Release Dopamine Efflux DAT->DA_Release Reuptake Inhibition 5 5 SERT->5 Neuroprotection Neuroprotective MTDL Effects AChE->Neuroprotection Reduced Breakdown HT_Release Altered Reuptake

Fig 1: Mechanistic pathways of DBZP and its derivatives across neuropharmacological targets.

Quantitative Pharmacological & Cytotoxicity Data

To establish baseline expectations for dosing DBZP in cell culture, the following table summarizes quantitative pharmacological parameters and cytotoxicity metrics derived from recent literature on piperazine derivatives and DBZP-based MTDLs.

Compound / ScaffoldTarget SystemPharmacological Effect / AffinityAssay / Cell LineReference
1,4-Dibenzylpiperazine (DBZP) Dopamine Transporter (DAT)High Affinity (Selective over SERT)In vivo / Behavioral[1]
1,4-Dibenzylpiperazine (DBZP) Serotonin Transporter (SERT)Low AffinityIn vivo / Behavioral[1]
Piperazine Designer Drugs Cellular LysosomesConcentration-dependent cytotoxicityNeutral Red Uptake[2]
DBZP-derived MTDLs Acetylcholinesterase (AChE) Ki​ = ~1.6 nM (Derivative dependent)Enzymatic Inhibition
DBZP-derived MTDLs Cellular MitochondriaLow baseline toxicity (Comparable to Donepezil)MTT Assay (SH-SY5Y)

Experimental Design: Self-Validating Assay Systems

When screening DBZP diHCl or its derivatives for neurotoxicity or neuroprotection, relying on a single viability metric can yield false positives. To ensure Trustworthiness and strict scientific integrity, this protocol employs a multiplexed, self-validating approach using the SH-SY5Y human neuroblastoma cell line .

Causality & Rationale:

  • Cell Line Selection: SH-SY5Y cells intrinsically express DAT, NET, and SERT, making them the gold-standard in vitro model for evaluating dopaminergic/serotonergic modulators.

  • Multiplexed Viability Readout: We combine the MTT Assay (measuring mitochondrial succinate dehydrogenase activity) with the Neutral Red (NR) Uptake Assay (measuring lysosomal integrity)[2].

    • Diagnostic Logic: If DBZP treatment reduces MTT absorbance but leaves NR uptake unchanged, the compound is inducing mitochondrial metabolic stress without causing immediate cell membrane lysis. If both signals drop proportionally, the compound is inducing overt, terminal cytotoxicity.

Experimental Workflow

Workflow Step1 Cell Seeding SH-SY5Y (96-well plate) Step2 Compound Treatment DBZP diHCl (0.1 - 100 µM) Step1->Step2 Step3 Incubation 24-48h at 37°C (5% CO2) Step2->Step3 Step4 Viability Assay MTT / Neutral Red Step3->Step4 Step5 Absorbance Readout Microplate Reader Step4->Step5

Fig 2: Step-by-step workflow for multiplexed cell culture viability screening.

Step-by-Step Methodologies

Protocol A: Preparation of DBZP diHCl Stock Solutions

The dihydrochloride salt provides excellent aqueous solubility, mitigating solvent-induced artifacts.

  • Weighing: Accurately weigh 3.39 mg of 1,4-Dibenzylpiperazine dihydrochloride (MW ≈ 339.31 g/mol ).

  • Dissolution: Dissolve the powder in 1.0 mL of sterile, distilled water (or PBS) to create a 10 mM stock solution.

    • Expert Tip: Do not use DMSO unless evaluating highly lipophilic DBZP-MTDL derivatives. If DMSO is required for a derivative, ensure the final in-well concentration never exceeds 0.1% (v/v) to prevent baseline solvent toxicity.

  • Filtration: Pass the stock solution through a 0.22 µm PES syringe filter inside a biosafety cabinet to ensure sterility.

  • Storage: Aliquot into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: SH-SY5Y Cell Seeding and Treatment
  • Culture Maintenance: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Harvest cells at 80% confluence using Trypsin-EDTA. Seed cells into a flat-bottom 96-well plate at a density of 1×104 cells/well in 100 µL of complete media.

  • Attachment: Incubate the plate for 24 hours to allow for cell adherence and recovery.

  • Treatment Preparation: Prepare serial dilutions of DBZP diHCl in pre-warmed, low-serum (1% FBS) media. Recommended concentration range: 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM.

  • Dosing: Aspirate the old media and gently add 100 µL of the DBZP-treated media to the respective wells.

    • Quality Control: Include a "Vehicle Control" (media only) and a "Positive Cytotoxic Control" (e.g., 0.1% Triton X-100) to dynamically validate the dynamic range of the assay.

  • Incubation: Incubate for 24 to 48 hours depending on the experimental endpoint.

Protocol C: Multiplexed Viability Readout (MTT & Neutral Red)

This protocol utilizes parallel plates to compare mitochondrial vs. lysosomal toxicity[2],.

For Mitochondrial Activity (MTT Assay):

  • Reconstitute MTT powder in PBS to a concentration of 5 mg/mL.

  • Add 10 µL of the MTT solution directly to the 100 µL of media in each well (final concentration 0.5 mg/mL).

  • Incubate for 3–4 hours at 37°C until purple formazan crystals become visible under a microscope.

  • Carefully aspirate the media without disturbing the crystals at the bottom.

  • Add 100 µL of cell-culture grade DMSO to each well to solubilize the formazan. Shake the plate on an orbital shaker for 10 minutes in the dark.

  • Read absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

For Lysosomal Integrity (Neutral Red Assay):

  • Prepare a Neutral Red (NR) stock solution (4 mg/mL in PBS). Dilute to a working concentration of 40 µg/mL in culture media and pre-incubate overnight at 37°C. Filter before use to remove precipitated dye crystals.

  • Aspirate the DBZP-treatment media from the cells and wash once with PBS.

  • Add 100 µL of the NR working solution to each well and incubate for 2–3 hours at 37°C.

  • Aspirate the NR media and wash the cells quickly with 150 µL of PBS to remove unincorporated dye.

  • Add 150 µL of NR Desorb Solution (1% glacial acetic acid, 50% ethanol, 49% distilled water) to each well to extract the dye from the lysosomes.

  • Shake the plate for 10 minutes and read absorbance at 540 nm.

Data Analysis: Calculate cell viability as a percentage of the Vehicle Control:

Viability(%)=AbsorbanceVehicle​−AbsorbanceBlank​AbsorbanceTreatment​−AbsorbanceBlank​​×100

References

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis National Institutes of Health (NIH) / PMC[Link]

  • Piperazine derivatives as dangerous abused compounds Acta Pharmaceutica / SRCE [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents Assiut University / European Journal of Medicinal Chemistry[Link]

Sources

Method

Application Notes and Protocols for the NMR Spectroscopic Characterization of 1,4-Dibenzylpiperazine Dihydrochloride

Abstract This document provides a comprehensive guide to the structural elucidation of 1,4-Dibenzylpiperazine dihydrochloride, a compound of interest in pharmaceutical development and forensic analysis. Nuclear Magnetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the structural elucidation of 1,4-Dibenzylpiperazine dihydrochloride, a compound of interest in pharmaceutical development and forensic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous identification and characterization of active pharmaceutical ingredients (APIs) and their related substances.[1] This guide presents detailed, field-proven protocols for the preparation and analysis of 1,4-Dibenzylpiperazine dihydrochloride using ¹H and ¹³C NMR, along with advanced 2D NMR techniques. The causality behind experimental choices, such as solvent selection and the effects of protonation on spectral features, is discussed to provide researchers with a robust framework for their analytical workflows.

Introduction

1,4-Dibenzylpiperazine, often encountered as its dihydrochloride salt, is a derivative of piperazine. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[2] Accurate and thorough characterization of such molecules is critical for quality control, regulatory submission, and understanding their chemical behavior. NMR spectroscopy offers an unparalleled, non-destructive method for obtaining detailed structural information at the atomic level.[1]

The dihydrochloride salt form of 1,4-Dibenzylpiperazine presents specific considerations for NMR analysis. The protonation of the two nitrogen atoms significantly influences the chemical environment of the entire molecule. This guide will address these effects and provide protocols optimized for this specific salt form.

Materials and Equipment

  • Analyte: 1,4-Dibenzylpiperazine dihydrochloride (C₁₈H₂₂N₂ · 2HCl), solid powder.

  • Deuterated Solvent: Deuterium oxide (D₂O, 99.9 atom % D) is the recommended solvent due to the high solubility of the dihydrochloride salt. Other solvents like DMSO-d₆ or Methanol-d₄ can be considered, but may require careful handling to avoid H-D exchange with labile protons.

  • Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for referencing in D₂O (δ = 0.00 ppm).

  • NMR Spectrometer: A high-resolution NMR spectrometer operating at a field strength of 400 MHz or higher.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Standard laboratory glassware and equipment: Volumetric flasks, pipettes, analytical balance, vortex mixer, and a sonicator.

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation. For 1,4-Dibenzylpiperazine dihydrochloride, the choice of solvent is dictated by the salt form of the analyte.

Protocol for Sample Preparation in D₂O:

  • Weighing: Accurately weigh approximately 5-10 mg of 1,4-Dibenzylpiperazine dihydrochloride directly into a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of D₂O containing a known concentration of an internal standard (e.g., TSP). A concentration of approximately 6 mg/mL is recommended for good signal-to-noise in a reasonable time.[3]

  • Dissolution: Vortex the sample to facilitate dissolution. If necessary, sonicate for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature before data acquisition.

Causality Corner: Why D₂O? The dihydrochloride salt form makes the molecule highly polar and readily soluble in water. D₂O is therefore an excellent choice as it provides a strong lock signal for the spectrometer and solubilizes the analyte effectively.[4] Furthermore, the acidic N-H protons will exchange with deuterium, simplifying the spectrum by their disappearance. This can be a disadvantage if the N-H protons are of interest, in which case a non-protic solvent like DMSO-d₆ would be necessary. However, for routine structural confirmation, D₂O is ideal.

NMR Data Acquisition

The following protocols are based on a 400 MHz spectrometer. Key parameters may need to be adjusted for instruments with different field strengths.

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample in D2O with TSP H1 ¹H NMR Acquisition Prep->H1 Lock & Shim C13 ¹³C{¹H} NMR Acquisition H1->C13 Analysis Structure Elucidation H1->Analysis COSY gCOSY Acquisition C13->COSY Optimize Parameters C13->Analysis HSQC gHSQC Acquisition COSY->HSQC COSY->Analysis HMBC gHMBC Acquisition HSQC->HMBC HSQC->Analysis HMBC->Analysis

Caption: Workflow from sample preparation to structural elucidation.

¹H NMR Spectroscopy Protocol:

  • Pulse Program: Standard single-pulse (zg30 or similar).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary carbons in ¹³C NMR, but also ensures full relaxation for protons.

  • Number of Scans: 8-16 scans.

  • Receiver Gain: Optimized automatically.

¹³C{¹H} NMR Spectroscopy Protocol:

  • Pulse Program: Standard proton-decoupled single-pulse (zgpg30 or similar).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096 scans, depending on sample concentration.

2D NMR Spectroscopy Protocols (gCOSY, gHSQC, gHMBC):

These experiments are invaluable for unambiguous signal assignment.[5]

  • gCOSY (¹H-¹H Correlation Spectroscopy): Identifies scalar-coupled protons. Use standard pulse programs. Typically requires 2-4 scans per increment.

  • gHSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. Standard pulse programs optimized for a one-bond ¹J(C,H) of ~145 Hz are suitable.

  • gHMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds. Standard pulse programs optimized for long-range couplings of 4-8 Hz are recommended.

Data Analysis and Interpretation

Expected ¹H NMR Spectral Features

The protonation of the piperazine nitrogens causes a significant downfield shift (deshielding) of the adjacent methylene protons compared to the free base. The symmetry of the molecule simplifies the spectrum.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl (Ar-H)~7.50Multiplet10H
Benzyl (Ar-CH₂)~4.41Singlet4H
Piperazine (ring-CH₂)~3.55Singlet8H
Table 1: Expected ¹H NMR chemical shifts for 1,4-Dibenzylpiperazine dihydrochloride in D₂O, referenced to TSP at 0.00 ppm. Data adapted from SWGDRUG Monograph.[3]

Interpretation:

  • The phenyl protons appear as a complex multiplet around 7.50 ppm, characteristic of a monosubstituted benzene ring.

  • The benzyl methylene protons (Ar-CH₂) are deshielded by the adjacent protonated nitrogen and the aromatic ring, appearing as a sharp singlet around 4.41 ppm.

  • The piperazine ring protons are also deshielded due to the positive charge on the adjacent nitrogen atoms and appear as a singlet around 3.55 ppm. The equivalence of all eight piperazine protons indicates rapid chair-to-chair interconversion on the NMR timescale at room temperature.

Expected ¹³C NMR Spectral Features

Protonation of the nitrogen atoms also leads to a downfield shift of the adjacent carbon atoms. While specific experimental data for the dihydrochloride is scarce, the following predictions are based on data for the free base and known effects of protonation.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenyl (Ar-C, ipso)~130-132
Phenyl (Ar-CH)~129-130
Benzyl (Ar-CH₂)~59-61
Piperazine (ring-CH₂)~48-50
Table 2: Predicted ¹³C NMR chemical shifts for 1,4-Dibenzylpiperazine dihydrochloride. These are estimates based on free-base data and expected protonation effects.

Interpretation:

  • The four distinct carbon environments are consistent with the molecule's symmetry.

  • The piperazine ring carbons and the benzyl methylene carbons are expected to be the most affected by protonation, shifting downfield compared to the free base.

Structural Confirmation with 2D NMR

The following diagram illustrates the key correlations expected in 2D NMR spectra that would confirm the structure.

G H_Ar Ar-H (~7.50 ppm) C_Ar_ipso Ar-C (ipso) (~131 ppm) H_Ar->C_Ar_ipso HMBC C_Ar_CH Ar-CH (~129.5 ppm) H_Ar->C_Ar_CH HSQC C_Benzyl Ar-CH₂ (~60 ppm) H_Ar->C_Benzyl HMBC (³J) H_Benzyl Ar-CH₂ (~4.41 ppm) H_Benzyl->C_Ar_ipso HMBC (²J) H_Benzyl->C_Benzyl HSQC C_Pip Pip-CH₂ (~49 ppm) H_Benzyl->C_Pip HMBC (²J) H_Pip Pip-CH₂ (~3.55 ppm) H_Pip->C_Benzyl HMBC (²J) H_Pip->C_Pip HSQC

Caption: Key 2D NMR correlations for structural verification.

  • HSQC: Will show a direct correlation between the piperazine protons (~3.55 ppm) and the piperazine carbons (~49 ppm), the benzyl protons (~4.41 ppm) and the benzyl carbons (~60 ppm), and the aromatic protons (~7.50 ppm) with their corresponding carbons (~129.5 ppm).

  • HMBC: Is crucial for connecting the fragments. Key correlations would be observed from the benzyl protons (~4.41 ppm) to both the piperazine ring carbons (~49 ppm, ²J coupling) and the ipso-carbon of the aromatic ring (~131 ppm, ²J coupling). This confirms the connectivity of the benzyl group to both the piperazine and phenyl rings.

Conclusion

The NMR protocols and spectral interpretations provided in this application note offer a robust methodology for the characterization of 1,4-Dibenzylpiperazine dihydrochloride. By employing a combination of 1D and 2D NMR experiments, researchers can unambiguously confirm the identity and structure of this compound. Understanding the influence of the dihydrochloride salt form on the chemical shifts is essential for accurate spectral assignment. These guidelines are designed to be a valuable resource for scientists in the pharmaceutical and chemical analysis fields, ensuring data integrity and scientific rigor.

References

  • BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. [Link]

  • Reiß, G. J., & Lindner, J. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40881–40892. [Link]

  • SWGDRUG. (2016). 1,4-Dibenzylpiperazine. SWGDRUG.org Monographs. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Manimekalai, A., et al. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions.
  • Holistic Healthcare & Pharmaceuticals. (n.d.). NMR Spectroscopy In Pharmaceutical Analysis.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • PubChem. (n.d.). 1,4-Dibenzylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • SWGDRUG. (2016, June 17). 1,4-Dibenzylpiperazine Monograph. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

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Application

Application Note: Preparation of 1,4-Dibenzylpiperazine Dihydrochloride Stock Solutions for In Vitro Assays

Abstract 1,4-Dibenzylpiperazine is a derivative of piperazine, a core scaffold found in numerous biologically active compounds. The dihydrochloride salt form is frequently used in research to improve handling and aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1,4-Dibenzylpiperazine is a derivative of piperazine, a core scaffold found in numerous biologically active compounds. The dihydrochloride salt form is frequently used in research to improve handling and aqueous solubility. The accuracy and reproducibility of in vitro assays are fundamentally dependent on the precise and consistent preparation of test compound stock solutions. Improper handling, solvent selection, or dilution techniques can lead to significant experimental artifacts, including compound precipitation, cellular toxicity from solvents, and inaccurate concentration-response curves. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to prepare, validate, and utilize high-quality stock solutions of 1,4-Dibenzylpiperazine dihydrochloride, ensuring the integrity and reliability of downstream experimental data.

Compound Characteristics & Pre-Protocol Considerations

A thorough understanding of the physicochemical properties of 1,4-Dibenzylpiperazine dihydrochloride is the foundation for developing a robust preparation protocol. These properties dictate everything from solvent choice to storage conditions.

PropertyValueSource
IUPAC Name 1,4-bis(phenylmethyl)piperazine;dihydrochloride[1][2]
Synonyms DBZP dihydrochloride[1]
CAS Number 2298-55-7[1][3]
Molecular Formula C₁₈H₂₂N₂ · 2HCl[1][4]
Molecular Weight 339.3 g/mol [1][4]
Appearance White crystalline solid[1][2]
Solubility PBS (pH 7.2): 10 mg/mL (~29.5 mM)Methanol: 1 mg/mL (~2.95 mM)[1]
Recommended Storage Solid: -20°C, desiccatedSolution: -20°C or -80°C[1][5]
Expertise & Experience: The Dihydrochloride Salt Advantage

The "dihydrochloride" designation is not trivial; it is a deliberate chemical modification to enhance the compound's utility. The two hydrochloride moieties significantly increase the polarity of the molecule, thereby improving its solubility in aqueous solutions like water or Phosphate-Buffered Saline (PBS).[1] This is a distinct advantage for in vitro studies, as it allows for the preparation of stock solutions in biocompatible buffers, minimizing the reliance on organic solvents like Dimethyl Sulfoxide (DMSO). The use of aqueous solvents circumvents the well-documented confounding effects of DMSO on cell viability, differentiation, and gene expression, even at low concentrations.[6][7]

Trustworthiness: The Challenge of Hygroscopicity

Piperazine and its derivatives are known to be hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[8] This presents a critical challenge to experimental accuracy. Absorbed water will inflate the measured weight of the compound, leading to the preparation of stock solutions with a lower-than-calculated concentration.[8]

Best Practices for Handling Solid Compound:

  • Storage: Upon receipt, store the compound in a tightly sealed container at -20°C in a desiccated environment.[1][8]

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Perform weighing operations quickly in an environment with low humidity. For preparing the primary stock, it is highly recommended to use the entire contents of a small vial to bypass weighing errors altogether.[9]

Strategic Solvent Selection

The choice of solvent is the most critical decision in this process. It directly impacts the compound's stability, its delivery in the assay, and the biological validity of the results.[10][11] The high aqueous solubility of the dihydrochloride salt makes a buffer-based stock the preferred option.

Solvent_Selection Start Start: Determine Required Master Stock Concentration Decision Is required concentration ≤ 29 mM (~10 mg/mL)? Start->Decision Aqueous RECOMMENDED: Use Sterile Aqueous Solvent (e.g., PBS, pH 7.2) Decision->Aqueous  Yes Organic ALTERNATIVE: Use Anhydrous DMSO Decision->Organic  No Aqueous_Adv Advantage: - Biologically compatible - Avoids solvent artifacts Aqueous->Aqueous_Adv Organic_Warn Warning: - Potential for cell toxicity - Final assay [DMSO] must be <0.5% Organic->Organic_Warn

Caption: Decision workflow for solvent selection.

Protocol 1: Preparation of 10 mM Aqueous Master Stock (Recommended)

This protocol leverages the compound's solubility in aqueous buffer, which is the preferred method for most cell-based assays.

Materials:

  • 1,4-Dibenzylpiperazine dihydrochloride (MW: 339.3 g/mol )

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, conical-bottom polypropylene tubes (e.g., 15 mL)

  • Sterile, low-retention pipette tips

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

  • Sterile, single-use cryovials for aliquoting

Procedure:

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × MW ( g/mol ) / 1000

    • Example for 5 mL of a 10 mM stock: Mass (mg) = 10 mM × 5 mL × 339.3 / 1000 = 16.97 mg

  • Preparation: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated mass of the compound and transfer it to a sterile 15 mL conical tube. Best Practice: If using a 10 mg vial, add 2.947 mL of PBS directly to the vial to create a 10 mM solution, ensuring all powder is rinsed and dissolved.[9]

  • Dissolution: Add the calculated volume of sterile PBS (pH 7.2) to the tube. Cap tightly and vortex vigorously for 1-2 minutes. Visually inspect to ensure all solid has dissolved. If needed, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[12][13]

  • Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This is a critical step to prevent microbial contamination of your experiments.[5]

  • Aliquoting: Dispense the sterile stock solution into single-use, clearly labeled cryovials (e.g., 20 µL, 50 µL, 100 µL). Aliquoting is essential to prevent degradation from repeated freeze-thaw cycles.[5][12]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of 10 mM DMSO Master Stock (Alternative)

This protocol should be used only if concentrations higher than ~29 mM are required or if the experimental setup demands a DMSO-based stock.

Materials:

  • 1,4-Dibenzylpiperazine dihydrochloride (MW: 339.3 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, chemical-resistant glass or polypropylene tubes

  • Other materials as listed in Protocol 1

Procedure:

  • Calculation: Use the same calculation as in Protocol 1. For 5 mL of a 10 mM stock, 16.97 mg is required.

  • Preparation: In a sterile hood, add the weighed compound to a sterile, chemically-resistant tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap tightly and vortex until fully dissolved. Causality Note: Using anhydrous (water-free) DMSO is critical. Absorbed water can decrease the solubility of hydrophobic compounds and cause precipitation, even for a salt.[13]

  • Aliquoting & Storage: Aliquot into single-use volumes in appropriate vials and store at -20°C or -80°C. Do not filter DMSO solutions with standard sterile filters (e.g., PVDF, PES) unless certified as DMSO-compatible, as the solvent can degrade the filter membrane. Sterility is generally maintained by using sterile technique and the bacteriostatic properties of high-concentration DMSO.[5]

Quality Control and Validation of Stock Solutions

A protocol is only as trustworthy as its validation system. Implementing simple QC checks ensures the integrity of your stock solution over time.

QC CheckMethodAcceptance CriteriaTroubleshooting
Initial Clarity Visual inspection after dissolutionSolution is clear, colorless, and free of particulatesIf particulates remain, continue vortexing/sonication. If unresolved, the solubility limit may have been exceeded.[13]
Post-Thaw Integrity Thaw a single aliquot at room temperature and inspect visuallySolution remains clear and free of precipitateIf precipitate forms, warm gently to 37°C. If it persists, the compound may be unstable to freeze-thaw cycles. Prepare fresh.
pH Verification (Aqueous) Use a calibrated pH meter on a small samplepH should be near the buffer's target (e.g., 7.0-7.4)An extreme pH shift may indicate compound degradation.
Concentration (Advanced) For HTS or cGMP work, verify concentration via HPLCMeasured concentration is within ±10% of targetRe-calculate and prepare a new stock if out of specification.[14]

Protocol: Preparing Working Dilutions for Cell-Based Assays

Never add a high-concentration stock directly to your final assay volume. This can cause the compound to precipitate ("crash out") in the aqueous culture medium. A serial or intermediate dilution step is essential.[15][16]

workflow cluster_0 Preparation Phase cluster_1 Assay Phase cluster_2 Essential Control Master_Stock 1. Thaw ONE Aliquot of 10 mM Master Stock (Aqueous or DMSO) Intermediate 2. Prepare Intermediate Dilution (e.g., 100 µM in culture medium) Master_Stock->Intermediate 1:100 dilution Working 3. Prepare Final Working Solution (e.g., 20 µM for 2X dosing) Intermediate->Working 1:5 dilution Plate Wells with Cells in Medium Add 2X Working Solution Working->Plate:f1 Final 5. Achieved Final Concentration (e.g., 10 µM in 1X) Plate->Final Vehicle_Stock Solvent Vehicle (PBS or DMSO) Vehicle_Control Prepare Vehicle Control (Identical dilution series without compound) Vehicle_Stock->Vehicle_Control Follow steps 2-4

Caption: Workflow from master stock to final assay concentration.

Procedure:

  • Thaw: Thaw a single aliquot of the 10 mM master stock solution at room temperature.[12]

  • Prepare Intermediate Dilution: Create an intermediate dilution of the master stock in your complete cell culture medium.

    • Example: To make a 100 µM intermediate solution, add 10 µL of the 10 mM master stock to 990 µL of sterile cell culture medium. Mix gently by pipetting.

  • Prepare Final Working Solution: Use the intermediate solution to make your final working concentrations. These are often prepared at 2X the final desired concentration.

    • Example: To achieve a final assay concentration of 10 µM, prepare a 20 µM working solution by diluting the 100 µM intermediate stock 1:5 (e.g., 200 µL of 100 µM stock into 800 µL of medium).

  • Dosing: Add an equal volume of the 2X working solution to the wells of your assay plate, which already contain cells in an equal volume of medium. This 1:1 addition results in the desired 1X final concentration.

  • CRITICAL - Prepare Vehicle Control: For every experiment, you must prepare a vehicle control.[12][15] This is done by performing the exact same dilution series (steps 2-4) using the solvent the master stock was made in (PBS or DMSO) instead of the compound stock solution. The final concentration of the solvent in the control wells must be identical to that in the compound-treated wells. This step is non-negotiable for valid data interpretation.[7][10]

References

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (2010). Environmental Science & Technology. [Link]

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • Iversen, A., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(4), 349-353. [Link]

  • Piperazine Safety Data Sheet. (2023). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Iversen, A., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Practice Procedures for Making Stock Solution. (n.d.). Universitas Gadjah Mada. [Link]

  • Kumar, V., et al. (2023). Effects of different solvents on phytochemical constituents, in-vitro antimicrobial activity, and volatile components of Boehmeria rugulosa Wedd. wood extract. Journal of Applied and Natural Science. [Link]

  • Stock Solutions. (2002). Cold Spring Harbor Laboratory Press. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026). AntBio. [Link]

  • Preparation of stock solution and serial dilution. (n.d.). Bio-protocol. [Link]

  • 1,4-Dibenzylpiperazine Monograph. (2016). SWGDRUG.org. [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies. [Link]

  • High-Throughput Screening Quality Control General Guidelines. (n.d.). EU-OPENSCREEN. [Link]

  • Small Molecules FAQ. (n.d.). Captivate Bio. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). MethodsX. [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. (n.d.). Genome.gov. [Link]

  • 1,4-DIBENZYLPIPERAZINE DIHYDROCHLORIDE. (n.d.). Inxight Drugs. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2015). Methods in Molecular Biology. [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]

  • Protein Quality Control in SPR and BLI High-Throughput Screening Studies. (n.d.). Wyatt Technology. [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses Procedure. [Link]

  • 1,4-Dibenzylpiperazine. (2010). Acta Crystallographica Section E. [Link]

  • (PDF) 1,4-Dibenzylpiperazine. (2010). ResearchGate. [Link]

  • 1,4-Dibenzylpiperazine. (n.d.). PubChem. [Link]

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Method

Application Note: High-Purity Crystallization of 1,4-Dibenzylpiperazine Dihydrochloride

Abstract This document provides a detailed guide to the crystallization of 1,4-dibenzylpiperazine dihydrochloride (DBZP-2HCl), a compound often generated as a significant byproduct in the synthesis of benzylpiperazine (B...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide to the crystallization of 1,4-dibenzylpiperazine dihydrochloride (DBZP-2HCl), a compound often generated as a significant byproduct in the synthesis of benzylpiperazine (BZP).[1][2] Achieving high purity is critical for its use as an analytical reference standard and for toxicological studies.[1] We present robust protocols for cooling and anti-solvent crystallization, discuss the critical process parameters, and offer troubleshooting guidance. The methodologies are designed for researchers, chemists, and drug development professionals aiming to produce DBZP-2HCl with purity levels exceeding 98%.

Introduction: The Rationale for Purification

1,4-Dibenzylpiperazine (DBZP) is a common impurity that arises during the synthesis of the stimulant drug benzylpiperazine (BZP), typically from excessive benzylation or elevated reaction temperatures.[2] As a dihydrochloride salt, its physicochemical properties, such as solubility and stability, are altered, making it suitable for handling and formulation. However, co-precipitation of related impurities can occur, making purification by simple crystallization challenging without careful optimization.[3][4]

The purification of amine hydrochlorides is a cornerstone of pharmaceutical development, aimed at enhancing stability, bioavailability, and ensuring the removal of process-related impurities and side-products.[5] This guide explains the underlying principles and provides actionable protocols to achieve high-purity, crystalline DBZP-2HCl.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for developing a successful crystallization strategy.

Table 1: Physicochemical Properties of 1,4-Dibenzylpiperazine Dihydrochloride

Property Value Source
Formal Name 1,4-bis(phenylmethyl)-piperazine, dihydrochloride [1]
CAS Number 2298-55-7 [1]
Molecular Formula C₁₈H₂₂N₂ · 2HCl [1]
Molecular Weight 339.3 g/mol [1][6]
Appearance White powder, crystalline solid [1][6]
Melting Point ~280-287 °C (with decomposition) [6][7]

| Solubility | Methanol: ~1 mg/mL; PBS (pH 7.2): ~10 mg/mL |[1] |

Core Principles of Crystallization for Amine Salts

Crystallization is a thermodynamic process driven by supersaturation, where solute molecules arrange themselves into a highly ordered crystal lattice.[8][9] For amine salts like DBZP-2HCl, the key is to exploit differences in solubility between the desired compound and impurities under varying conditions.

The ideal solvent for crystallization should exhibit:

  • High solvency for the target compound at elevated temperatures.[8][10]

  • Low solvency for the target compound at low temperatures, allowing for high recovery.[8][10]

  • Favorable solvency for impurities, keeping them in the solution (mother liquor) upon cooling.[11]

  • Chemical inertness to avoid reacting with the solute.

The formation of the dihydrochloride salt itself is a critical step that leverages the basicity of the piperazine nitrogens to create a more polar, crystalline solid.[3]

Crystallization Strategy and Workflow

The general workflow for purifying DBZP-2HCl involves dissolving the crude material in a minimal amount of a hot solvent system, inducing crystallization through controlled changes in solubility, and isolating the pure crystals.

Crystallization_Workflow cluster_workflow General Crystallization Workflow Crude Crude DBZP-2HCl Dissolve Dissolution (in minimal hot solvent) Crude->Dissolve HotFilter Hot Gravity Filtration (Optional: removes insoluble impurities) Dissolve->HotFilter If solids remain Crystallize Induce Crystallization (Cooling or Anti-Solvent) Dissolve->Crystallize If solution is clear HotFilter->Crystallize Isolate Isolation (Vacuum Filtration) Crystallize->Isolate Wash Wash Crystals (with ice-cold solvent) Isolate->Wash Dry Drying (Vacuum Oven) Wash->Dry Pure High-Purity DBZP-2HCl Dry->Pure

Caption: General workflow for the purification of DBZP-2HCl.

Recommended Solvent Systems

The choice of solvent is the most critical parameter in developing a crystallization process.[12] Protic solvents like alcohols are often effective for dissolving polar hydrochloride salts. Anti-solvents are typically less polar liquids that are miscible with the primary solvent but in which the solute has very low solubility.[13]

Table 2: Recommended Solvent and Anti-Solvent Systems for DBZP-2HCl

System Type Solvent(s) Anti-Solvent(s) Rationale & Notes
Single Solvent Ethanol (Absolute) N/A Ethanol is frequently used for crystallizing amine hydrochlorides. It provides a good solubility gradient with temperature.[7][14]
Single Solvent Isopropanol N/A Similar to ethanol but can sometimes offer a steeper solubility curve, improving yield. Used for recrystallizing BZP monohydrochloride.[7]
Mixed Solvent Methanol / Water N/A Highly effective for dissolving polar salts. The water content can be fine-tuned to optimize solubility and crystal growth.[12]
Anti-Solvent Methanol or Ethanol Acetone Acetone is a common anti-solvent for precipitating hydrochloride salts from alcoholic solutions.[4][7][12]

| Anti-Solvent | Ethanol (Absolute) | Benzene | Benzene has been historically used as a wash/anti-solvent in the final isolation step for benzylpiperazine dihydrochloride.[7][15] Caution: Benzene is a known carcinogen and should be handled with extreme care in a fume hood. |

Detailed Experimental Protocols

Protocol 1: Cooling Crystallization from Absolute Ethanol

This protocol is the preferred method when the solubility of DBZP-2HCl in the chosen solvent shows a strong temperature dependence.

Materials:

  • Crude 1,4-dibenzylpiperazine dihydrochloride

  • Absolute Ethanol (Reagent Grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude DBZP-2HCl (e.g., 5.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of absolute ethanol to create a slurry.[11]

  • Heating: Gently heat the mixture to a near-boil while stirring. Gradually add more hot absolute ethanol in small portions until all the solid has just dissolved, creating a saturated solution.[8][11] Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.[10]

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove them.[11]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more ordered, and purer crystals. Rapid cooling can cause impurities to become trapped in the crystal lattice.[8][10]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30-60 minutes to maximize precipitation.[8][16]

  • Isolation: Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.[8][11]

  • Washing: Break the vacuum and wash the filter cake with two small portions of ice-cold absolute ethanol. Re-apply the vacuum after each wash to pull the solvent through.[8][10] Causality: Using ice-cold solvent removes residual soluble impurities from the crystal surfaces without significantly re-dissolving the product.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved.[12]

Protocol 2: Anti-Solvent Crystallization from Methanol/Acetone

This method is highly effective for inducing crystallization when cooling alone does not sufficiently decrease solubility.[13][17]

Materials:

  • Crude 1,4-dibenzylpiperazine dihydrochloride

  • Methanol (Reagent Grade)

  • Acetone (Reagent Grade, cold)

  • Beaker or Erlenmeyer flask

  • Stir plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In a beaker at room temperature, dissolve the crude DBZP-2HCl in the minimum amount of methanol required for complete dissolution.

  • Anti-Solvent Addition: While stirring the methanol solution, slowly add cold acetone dropwise. The addition of the anti-solvent reduces the overall solubility of the DBZP-2HCl in the mixture.[13]

  • Precipitation: Continue adding acetone until the solution becomes cloudy (the point of nucleation). Then, add a slight excess to ensure complete precipitation. The rate of addition can control crystal size; slower addition generally yields larger crystals.[17]

  • Maturation: Allow the resulting slurry to stir at room temperature or in an ice bath for 30-60 minutes to ensure the crystallization process reaches equilibrium.[12]

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of cold acetone to remove residual methanol and impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.

Decision Logic for Method Selection

Choosing the appropriate technique depends on the compound's solubility profile, which should be determined experimentally if not known.

Decision_Tree cluster_decision Crystallization Method Selection Start Start with Crude DBZP-2HCl SolubilityTest Is solubility in a given solvent (e.g., Ethanol) highly temp-dependent? Start->SolubilityTest Cooling Use Cooling Crystallization (Protocol 1) SolubilityTest->Cooling  Yes AntiSolventTest Is the compound soluble in a solvent (e.g., Methanol) but insoluble in a miscible anti-solvent (e.g., Acetone)? SolubilityTest->AntiSolventTest  No / Moderate AntiSolvent Use Anti-Solvent Crystallization (Protocol 2) AntiSolventTest->AntiSolvent  Yes ReEvaluate Re-evaluate Solvent System. Try mixed solvents or other techniques. AntiSolventTest->ReEvaluate  No

Caption: Decision tree for selecting an appropriate crystallization method.

Troubleshooting

Table 3: Troubleshooting Guide for DBZP-2HCl Crystallization

Problem/Observation Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling - Solution is not sufficiently saturated (too much solvent used).- Compound is too soluble even at low temperatures. - Boil off some solvent to increase concentration and attempt cooling again.[8]- Add a suitable anti-solvent (Protocol 2).- Scratch the inside of the flask with a glass rod at the air-liquid interface to induce nucleation.[8][16]- Add a "seed" crystal of pure DBZP-2HCl.[16]
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the solute (unlikely for DBZP-2HCl but possible for impurities).- The solution is too concentrated or cooled too rapidly. - Re-heat the solution to dissolve the oil, add slightly more solvent, and cool much more slowly.[3]- Ensure the solution is cooled to just below the boiling point before allowing it to cool to room temperature.
Low recovery/yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Incomplete precipitation or premature filtration. - Reduce the amount of solvent used in the initial dissolution step.[3]- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Choose a different solvent system where the compound is less soluble when cold.

| Final product is discolored or has low purity | - Insoluble impurities were not removed.- Soluble impurities co-precipitated with the product.- Degradation of the product at high temperatures. | - Perform a hot gravity filtration step before cooling.[11]- Ensure cooling is slow and gradual. Rapid precipitation traps impurities.[8]- Re-crystallize the material a second time.- If colored impurities persist, consider treating the hot solution with activated charcoal before filtration.[10] |

References

  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives. (n.d.). Benchchem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Purification of piperazine. (1959). Google Patents (US2919275A).
  • Synthesis of 1-Benzylpiperazine (BzP/A2). (n.d.). designer-drug.com.
  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. (n.d.). Benchchem.
  • Recrystallization. (n.d.).
  • Crystallization of hydrohalides of pharmaceutical compounds. (2012). European Patent Office (EP 2436381 A1).
  • 1-benzylpiperazine. (n.d.). Organic Syntheses Procedure.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • Recrystallization. --->. (n.d.). ResearchGate.
  • 1,4-Dibenzylpiperazine (hydrochloride) (CAS 2298-55-7). (n.d.). Cayman Chemical.
  • 1,4-Dibenzylpiperazine. (2016). SWGDRUG.org.
  • Amine acid salt compounds and process for the production thereof. (1997). Google Patents (US5686588A).
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023).
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022).
  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA).
  • Dibenzylpiperazine. (n.d.). Wikipedia.

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Technical Notes & Optimization

Troubleshooting

How to improve the solubility of 1,4-Dibenzylpiperazine dihydrochloride in DMSO

Technical Support Center: Optimizing the Solubility of 1,4-Dibenzylpiperazine Dihydrochloride in DMSO Introduction: The Solvation Challenge Welcome to the Technical Support Center. As a Senior Application Scientist, I fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Solubility of 1,4-Dibenzylpiperazine Dihydrochloride in DMSO

Introduction: The Solvation Challenge Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to dissolve amine hydrochloride salts in aprotic solvents. 1,4-Dibenzylpiperazine dihydrochloride (DBZP·2HCl) presents a classic thermodynamic challenge. While its free base form is highly lipophilic and readily soluble in organic solvents, the dihydrochloride salt possesses a highly stable ionic crystal lattice. When introduced to anhydrous Dimethyl Sulfoxide (DMSO), the solvent's lack of hydrogen-bond donating capacity prevents effective solvation of the chloride anions, routinely resulting in poor solubility and cloudy suspensions[1].

This guide provides field-proven, self-validating protocols to overcome these barriers, ensuring reliable stock solution preparation for your downstream biological or chemical assays.

Quantitative Data: Physicochemical Properties & Baseline Solubility

Before troubleshooting, it is critical to understand the baseline properties of the compound to select the correct solubilization strategy.

PropertyValueReference
Chemical Name 1,4-bis(phenylmethyl)-piperazine, dihydrochloride[2]
CAS Number 2298-55-7[2]
Molecular Weight 339.3 g/mol [2]
Appearance Crystalline Solid[2]
Solubility (PBS, pH 7.2) ~10 mg/mL[2]
Solubility (Methanol) ~1 mg/mL[2]
Solubility (Anhydrous DMSO) Poor / Forms Suspension[1]

Mechanistic Workflow: Solubilization Strategies

G Start 1,4-Dibenzylpiperazine·2HCl in Anhydrous DMSO (Insoluble / Suspension) Decision Select Solubilization Strategy Start->Decision Heat Thermal/Mechanical (Heat to 40°C + Sonication) Decision->Heat Water Co-Solvent Addition (Add 5-10% v/v H2O) Decision->Water Base In Situ Free-Basing (Add 2-3 eq. TEA or DIPEA) Decision->Base MechHeat Overcomes Crystal Lattice Energy Heat->MechHeat MechWater H-Bonding Solvates Chloride Anions Water->MechWater MechBase Neutralizes to Lipophilic Free Base Base->MechBase Success Clear Solution Achieved (Ready for Assay) MechHeat->Success MechWater->Success MechBase->Success

Thermodynamic and kinetic pathways to resolve 1,4-Dibenzylpiperazine dihydrochloride insolubility.

Troubleshooting Guides & Experimental Protocols

Strategy 1: The Co-Solvent Approach (Aqueous DMSO)

  • Causality: DMSO is a powerful polar aprotic solvent, miscible with water and capable of dissolving a vast array of organic materials[3]. However, it is exceptionally poor at solvating anions like chloride (Cl⁻). By introducing a small percentage of water (a protic solvent), you provide the necessary hydrogen-bond donors to solvate the Cl⁻ ions, effectively collapsing the ionic lattice of the salt.

  • Step-by-Step Methodology:

    • Weigh the desired amount of 1,4-Dibenzylpiperazine dihydrochloride into a sterile, inert glass vial.

    • Add 90% of the final target volume using anhydrous DMSO. Vortex for 30 seconds. (The solution will likely remain a cloudy suspension).

    • Dropwise, add up to 10% (v/v) of molecular biology-grade H₂O or PBS.

    • Vortex vigorously for 1 minute.

    • Self-Validation: Hold the vial against a light source. The immediate transition from a turbid suspension to a completely optically clear solution confirms the thermodynamic collapse of the crystal lattice.

Strategy 2: In Situ Free-Basing (Neutralization)

  • Causality: If your downstream assay cannot tolerate aqueous co-solvents, you must alter the chemical state of the compound. By adding a non-nucleophilic organic base, you deprotonate the piperazine nitrogens. This converts the hydrophilic dihydrochloride salt into its highly lipophilic free base form, which is completely miscible in anhydrous DMSO.

  • Step-by-Step Methodology:

    • Suspend the DBZP·2HCl powder in anhydrous DMSO to reach your target concentration (e.g., 10-50 mM).

    • Add 2.1 to 2.5 molar equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

    • Sonicate the mixture in a water bath at room temperature for 5 minutes.

    • Self-Validation: The disappearance of the DBZP·2HCl crystals indicates successful conversion to the free base. Note: A fine, translucent precipitate of TEA-HCl or DIPEA-HCl may form depending on concentration; this can be pelleted via centrifugation at 10,000 x g for 3 minutes, allowing you to harvest the clear supernatant containing the active free base.

Strategy 3: Thermal and Mechanical Disruption

  • Causality: Sometimes, the activation energy required for dissolution simply needs a kinetic push. Heat increases molecular collisions, and sonication induces cavitation, which physically shatters the microcrystals, increasing the surface area for solvent interaction.

  • Step-by-Step Methodology:

    • Add anhydrous DMSO to the lyophilized powder.

    • Place the vial in an ultrasonic water bath pre-heated to 40°C. (Do not exceed 50°C to prevent potential thermal degradation).

    • Sonicate for 10-15 minutes, pausing every 5 minutes to vortex the vial.

    • Self-Validation: Allow the solution to cool to room temperature. If the solution remains clear without recrystallization after 1 hour, the compound is stably dissolved.

Frequently Asked Questions (FAQs)

Q1: My 1,4-Dibenzylpiperazine dihydrochloride stock in DMSO was clear yesterday, but today it has precipitated. What happened? A: This is a classic symptom of hygroscopic interference. DMSO rapidly absorbs atmospheric moisture. While a small, controlled amount of water aids in solvating the chloride ions, excessive and uncontrolled water absorption over time alters the hydrogen-bonding network and dielectric constant of the solvent system. This leads to supersaturation and subsequent precipitation of the dissolved compound, especially if subjected to freeze-thaw cycles[1]. Fix & Prevention: Gently warm the solution to 40°C and sonicate to redissolve[1]. To prevent recurrence, always store DMSO stocks in tightly sealed, argon-purged aliquots at -20°C.

Q2: Can I use this DMSO stock directly in my cell culture media? A: Yes, but with strict dilution controls. Interestingly, 1,4-Dibenzylpiperazine dihydrochloride has better baseline solubility in aqueous buffers (~10 mg/mL in PBS) than in pure organic alcohols like methanol (~1 mg/mL)[2]. When spiking your DMSO stock into cell culture media, ensure the final DMSO concentration does not exceed 0.1% - 0.5% (v/v) to avoid solvent-induced cytotoxicity. The compound will remain soluble in the aqueous media due to its inherent salt properties.

Q3: Why is the free base form so much easier to dissolve in pure DMSO than the dihydrochloride salt? A: It comes down to intermolecular forces. The dihydrochloride salt relies on strong ionic bonds forming a rigid crystal lattice. DMSO, being an aprotic solvent, cannot donate the hydrogen bonds needed to stabilize the dissociated chloride ions[1][3]. The free base, however, is an uncharged, lipophilic organic molecule that interacts favorably with DMSO via dipole-dipole and London dispersion forces, requiring significantly less energy to dissolve.

References

  • Source: benchchem.
  • Title: Dimethyl Sulfoxide (DMSO)
  • Title: 1,4-Dibenzylpiperazine (hydrochloride) (CAS 2298-55-7)

Sources

Optimization

Preventing thermal degradation of 1,4-Dibenzylpiperazine dihydrochloride during storage

Welcome to the Technical Support Center for the handling and preservation of 1,4-Dibenzylpiperazine dihydrochloride (DBZP·2HCl) . As a Senior Application Scientist, I have designed this guide to move beyond basic storage...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and preservation of 1,4-Dibenzylpiperazine dihydrochloride (DBZP·2HCl) .

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. To truly protect your compounds, you must understand the causality behind their instability. This guide provides a deep mechanistic understanding of DBZP·2HCl thermal degradation, paired with self-validating protocols to ensure the absolute integrity of your drug development workflows.

Part 1: Mechanistic Insight into Thermal Degradation

1,4-Dibenzylpiperazine dihydrochloride is a tertiary diamine salt. While formulating piperazines as dihydrochloride salts generally improves solid-state stability compared to their free-base counterparts, it introduces a specific vulnerability under thermal stress.

The thermal degradation of piperazine derivatives is not a random breakdown; it is primarily driven by an SN2 nucleophilic substitution mechanism [1]. In the dihydrochloride salt form, the nitrogens are fully protonated. These protonated amine groups (H+PZ) act as highly active initiating species[2]. When the compound is exposed to thermal energy that overcomes its activation barrier (Ea ≈ 104 to 183.5 kJ/mol for piperazine analogs)[1][3], the molecule undergoes intramolecular or intermolecular nucleophilic attack.

This SN2 attack results in two primary degradation pathways:

  • Ring-Opening: The nucleophilic attack cleaves the piperazine ring, leading to the formation of linear, polymeric amine degradants[4].

  • Debenzylation: The benzyl groups are cleaved from the core piperazine ring, yielding benzyl chloride and unsubstituted piperazine derivatives[4].

Furthermore, trace moisture acts as a solvent micro-environment that facilitates proton mobility, exacerbating the formation of the reactive H+PZ intermediate[2]. Therefore, controlling temperature is only half the battle; atmospheric moisture must be rigorously excluded.

Mechanism A 1,4-Dibenzylpiperazine Dihydrochloride B Protonated Amine Intermediate (H+PZ) A->B Moisture/Solvation C Thermal Stress (> 25°C) A->C Heat Exposure D SN2 Nucleophilic Attack (Ring Opening) B->D Intramolecular Attack E Debenzylation Pathway B->E Intermolecular Attack C->B Activation F Polymeric Amines & Ring-Opened Degradants D->F Polymerization G Benzyl Chloride & Piperazine Derivatives E->G Cleavage

Figure 1: Thermal degradation pathways of 1,4-Dibenzylpiperazine Dihydrochloride via SN2 attack.

Part 2: Troubleshooting Guides & FAQs

Q: Why did my DBZP·2HCl powder turn slightly yellow after being stored at room temperature for several months? A: The yellowing is a macroscopic indicator of thermal and oxidative degradation. Even at room temperature (25°C), the kinetic energy distribution allows a small fraction of molecules to surpass the activation energy for SN2 debenzylation[1]. Over months, these degradation products accumulate, shifting the absorption spectrum of the powder into the visible range. Immediate cryogenic storage upon receipt is required to prevent this decomposition[5].

Q: I stored my compound at -20°C, but I still see degradation products on my LC-MS. What went wrong? A: This is a classic symptom of freeze-thaw degradation . If a bulk storage vial is opened while still cold, ambient humidity immediately condenses on the powder. Because DBZP·2HCl is highly hygroscopic, it absorbs this water. The moisture acts as a nucleophile and increases proton mobility, facilitating the SN2 ring-opening mechanism even before the sample fully returns to room temperature[2]. You must aliquot your samples to prevent this.

Q: Is it better to store this compound as a free base to prevent the H+PZ initiated thermal degradation? A: No. While the protonated state (H+PZ) initiates the thermal SN2 degradation[4], the free base is highly susceptible to rapid oxidative degradation and volatilization. The dihydrochloride salt is the correct form for long-term stability, provided it is kept strictly below its thermal activation threshold (-20°C) and completely dry to prevent nucleophilic ring-opening.

Part 3: Quantitative Data on Stability

The following table summarizes the expected stability of DBZP·2HCl under various storage conditions, highlighting the causality between the environment and the degradation rate.

Storage ConditionTemp (°C)Moisture PresenceEstimated Shelf LifePrimary Degradation Mechanism
Ambient (Open) 25°CHigh (Ambient RH)< 1 MonthHydrolysis, Oxidation, rapid SN2
Ambient (Sealed) 25°CLow3-6 MonthsSlow SN2 Debenzylation[4]
Refrigerated 4°CLow1-2 YearsMinimal SN2, trace oxidation
Cryogenic (Inert) -20°CNone (Argon Purged)> 3 YearsThermodynamically arrested

Part 4: Self-Validating Experimental Protocol for Storage

To ensure scientific integrity, a storage protocol must be a self-validating system. Follow this methodology to thermodynamically arrest degradation pathways.

Step 1: Desiccation (Moisture Removal)

  • Action: Transfer the newly synthesized or received DBZP·2HCl vial into a vacuum desiccator containing active indicating silica gel. Apply vacuum (≤ 10 mbar) for 24 hours.

  • Causality: Removing interstitial water eliminates the solvent micro-environment required for proton transfer, which is the prerequisite for forming the reactive SN2 intermediate[2].

Step 2: Aliquoting (Thermal Cycle Prevention)

  • Action: Inside a low-humidity glove box, divide the bulk powder into single-use amber glass vials (e.g., 10 mg to 50 mg per vial).

  • Causality: By creating single-use aliquots, you ensure that the bulk batch never crosses the thermal activation threshold or absorbs atmospheric condensation during daily laboratory use.

Step 3: Inert Atmosphere Purging (Oxidation Prevention)

  • Action: Purge each individual vial with dry Argon gas for 30 seconds before immediately sealing with a PTFE-lined cap.

  • Causality: Trace oxygen acts synergistically with thermal stress to oxidize the piperazine ring[1]. Argon (which is heavier than air) displaces oxygen and atmospheric moisture, halting parallel oxidative degradation.

Step 4: Cryogenic Storage (Kinetic Arrest)

  • Action: Store the sealed, purged vials in a dedicated -20°C freezer (use -80°C for storage exceeding 2 years).

  • Causality: Storing at -20°C reduces the kinetic energy of the system exponentially, effectively reducing the rate constant ( k ) of the SN2 reaction to near zero, as the energy is kept well below the ~104 kJ/mol Ea threshold[3].

Step 5: Self-Validating Quality Control

  • Action: Every 6 months, sacrifice one aliquot to run an LC-MS and 1H-NMR analysis.

  • Causality: A protocol is only as reliable as its validation. By routinely checking a representative aliquot, you validate the integrity of the entire batch without exposing the remaining samples to thermal stress.

Protocol S1 1. Desiccation (Remove H2O nucleophiles) S2 2. Argon Purging (Displace O2 to halt oxidation) S1->S2 Dry powder S3 3. Aliquoting (Prevent freeze-thaw cycles) S2->S3 Inert atmosphere S4 4. Cryogenic Storage (Reduce kinetic energy) S3->S4 Sealed vials S5 5. QC Validation (Periodic LC-MS/NMR checks) S4->S5 Quality Control

Figure 2: Self-validating storage workflow to prevent thermal and oxidative degradation.

References

  • [3] piperazine dihydrochloride thermal degradation mechanism. University of Texas at Austin. Available at:

  • [5] NIDA Drug Supply Program Catalog (2019). National Institutes of Health (NIH). Available at:

  • [1] Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at:

  • [2] Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Available at:

  • [4] Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. American Chemical Society (ACS). Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,4-Dibenzylpiperazine Dihydrochloride Synthesis

Welcome to the Technical Support Center for organic synthesis optimization. This guide is designed for researchers and drug development professionals experiencing low isolated yields during the synthesis of 1,4-dibenzylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organic synthesis optimization. This guide is designed for researchers and drug development professionals experiencing low isolated yields during the synthesis of 1,4-dibenzylpiperazine dihydrochloride.

Rather than simply providing a recipe, this guide breaks down the thermodynamic and kinetic bottlenecks of the reaction, offering a self-validating workflow to ensure maximum yield and purity.

Mechanistic Root Cause Analysis

Low yields in the preparation of 1,4-dibenzylpiperazine dihydrochloride typically stem from three mechanistic failures: incomplete N,N'-dialkylation, competitive over-alkylation, and thermodynamic failures during salt crystallization.

A. The pKa Differential and Incomplete Alkylation

Piperazine is a symmetrical diamine with two distinct acid dissociation constants: pKa1​≈9.73 and pKa2​≈5.33 . The first alkylation with benzyl chloride (BnCl) or benzyl bromide (BnBr) proceeds rapidly via an SN​2 mechanism. However, the addition of the first electron-withdrawing benzyl group lowers the nucleophilicity of the remaining secondary amine. If the acid scavenger (e.g., triethylamine) is insufficient, the generated hydrohalic acid protonates the unreacted amines, stalling the reaction at the 1-benzylpiperazine (mono-alkylated) stage.

B. Quaternary Ammonium Salt Formation (Over-Alkylation)

While the second amine is less nucleophilic, the resulting tertiary amines in 1,4-dibenzylpiperazine can still react with excess benzyl halide if the reaction is subjected to prolonged heating or if a large stoichiometric excess of the alkylating agent is used. This forms a quaternary ammonium salt, which is highly water-soluble and is inadvertently discarded into the aqueous layer during workup.

C. Undertitration During Dihydrochloride Formation

The most common cause of low yield occurs during the final salt formation. The computed pKa1​ of 1,4-dibenzylpiperazine is approximately 9.06 , but the second nitrogen is highly non-basic due to steric hindrance and electrostatic repulsion. Treating the free base with exactly 2.0 equivalents of aqueous HCl often fails to protonate both nitrogens. This results in a mixture of the target dihydrochloride and the highly soluble monohydrochloride salt, which resists crystallization.

Quantitative Reaction Parameters

To prevent impurity divergence, strict adherence to the stoichiometric and environmental parameters below is required.

ParameterOptimal TargetMechanistic Causality for Deviation
Piperazine : Benzyl Halide 1.0 : 2.1 eq <2.0 leaves unreacted mono-alkylated intermediate; >2.2 promotes quaternary ammonium salt formation.
Base (Triethylamine) 2.2 - 2.5 eqInsufficient base fails to scavenge HX, protonating amines and halting nucleophilic attack.
Reaction Temperature 0°C to 25°CTemperatures >40 °C accelerate the hydrolysis of benzyl halide into benzyl alcohol in the presence of moisture.
HCl Equivalents 2.5 - 3.0 eq <2.0 eq fails to overcome the low pKa2​ , yielding the highly soluble monohydrochloride salt.
Crystallization Solvent Anhydrous Ether/iPrOHThe presence of water solubilizes the dihydrochloride salt, drastically reducing isolated yield.

Process Flow & Impurity Pathway

The following diagram illustrates the critical divergence points where yield is lost to side reactions.

SynthesisPathway P Piperazine (Starting Material) MBP 1-Benzylpiperazine (Mono-alkylated) P->MBP + 1 eq BnCl Base DBP 1,4-Dibenzylpiperazine (Free Base) MBP->DBP + 1 eq BnCl Base QAS Quaternary Salt (Over-alkylation) DBP->QAS Excess BnCl Heat MONOSALT Monohydrochloride (Undertitrated) DBP->MONOSALT + 1 eq HCl Aqueous SALT 1,4-Dibenzylpiperazine Dihydrochloride DBP->SALT + >2 eq HCl Anhydrous MONOSALT->SALT + Excess HCl Anhydrous

Reaction pathway of 1,4-dibenzylpiperazine synthesis highlighting impurity divergence.

Optimized Step-by-Step Protocol (Self-Validating)

This protocol utilizes anhydrous conditions to maximize the precipitation of the dihydrochloride salt, adapting foundational methodologies with built-in validation checkpoints.

Phase 1: Free Base Synthesis (N,N'-Dibenzylation)
  • Preparation: Dissolve anhydrous piperazine (1.0 eq, 5 mmol) in anhydrous dichloromethane ( CH2​Cl2​ , 20 mL) in a round-bottom flask cooled to 0°C. Add triethylamine (2.2 eq).

  • Addition: Dissolve benzyl bromide or benzyl chloride (2.1 eq) in CH2​Cl2​ (10 mL). Add this solution dropwise over 30 minutes.

    • Causality: Dropwise addition prevents a localized stoichiometric excess of the alkylating agent, suppressing quaternary ammonium salt formation.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 2-4 hours.

    • Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: CH2​Cl2​ /MeOH 9:1). The reaction is complete when the mono-alkylated intermediate ( Rf​≈0.2 ) is consumed, leaving only the target free base ( Rf​≈0.6 ).

  • Workup: Wash the organic layer twice with distilled water (20 mL) to extract the triethylamine hydrobromide byproduct.

    • Checkpoint 2 (pH): The aqueous wash should test neutral to slightly basic. If acidic, the base was insufficient.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 1,4-dibenzylpiperazine free base.

Phase 2: Dihydrochloride Salt Formation
  • Solvent Exchange: Dissolve the crude free base in anhydrous diethyl ether or anhydrous isopropanol (15 mL). Do not use ethanol if it contains water.

  • Acidification: Slowly add a solution of anhydrous HCl in isopropanol (or bubble anhydrous HCl gas) into the stirring mixture at 0°C. A white precipitate will immediately begin to form.

    • Checkpoint 3 (pH): After adding approximately 2.5 equivalents of HCl, spot a drop of the clear supernatant onto wet pH paper. It must read pH < 2. If it does not, the second nitrogen has not been fully protonated. Add more anhydrous HCl until pH < 2 is achieved.

  • Crystallization: Stir the suspension for 1 hour at 0°C to drive the crystallization equilibrium. Filter the white crystalline solid, wash with cold anhydrous ether, and dry under high vacuum.

Expert FAQs

Q: Why is my final dihydrochloride salt sticky and hygroscopic? A: This indicates the presence of moisture during the salt formation or the co-precipitation of the monohydrochloride salt. 1,4-dibenzylpiperazine dihydrochloride is highly susceptible to forming hydrates that present as sticky gums. Ensure you are using strictly anhydrous HCl and anhydrous solvents.

Q: I have a significant amount of 1-benzylpiperazine impurity. How do I separate it from the product? A: 1-benzylpiperazine contains a secondary amine, making it more basic than the tertiary amines of 1,4-dibenzylpiperazine. You can separate them via an acid-base extraction. Adjust the aqueous layer to pH ~7.5; the secondary amine will protonate and partition into the water, while the tertiary 1,4-dibenzylpiperazine will remain in the organic layer.

Q: Can I use concentrated aqueous HCl (37%) instead of anhydrous HCl? A: It is highly discouraged if you are experiencing low yields. Aqueous HCl introduces significant water into the system. Because the dihydrochloride salt is highly water-soluble, it will remain dissolved in the aqueous phase rather than precipitating out of the organic solvent, drastically reducing your isolated yield.

References

  • Piperazine | C4H10N2 | CID 4837 PubChem - National Institutes of Health (NIH) URL: [Link]

  • Electron transfer vs. heterolytic reactions. Behaviour of N-benzyl aziridine towards (aqua)xCu and batho2Cu ions Semantic Scholar URL:[Link]

  • 1,4-Dibenzylpiperazine Acta Crystallographica Section E: Structure Reports Online (via PMC) URL:[Link]

Optimization

Optimizing HPLC retention times for 1,4-Dibenzylpiperazine dihydrochloride analysis

Welcome to the Technical Support Center for the chromatographic analysis of 1,4-Dibenzylpiperazine dihydrochloride. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 1,4-Dibenzylpiperazine dihydrochloride. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality behind chromatographic behaviors, empowering you to build robust, self-validating HPLC methods.

Part 1: The Chemistry of 1,4-Dibenzylpiperazine Dihydrochloride

1,4-Dibenzylpiperazine (DBZP) is a synthetic piperazine derivative characterized by a saturated heterocyclic ring with two nitrogen atoms, flanked by two lipophilic benzyl groups[1].

The Mechanistic Challenge: Because it is supplied as a dihydrochloride salt, DBZP readily dissociates in aqueous environments, yielding a highly basic, doubly protonated piperazine core. Standard reversed-phase (RP) C18 columns contain residual surface silanols (Si-OH) that become ionized (Si-O⁻) at a pH above 4.0. When analyzing DBZP under neutral or weakly acidic conditions, the positively charged nitrogens engage in strong secondary ion-exchange interactions with these negatively charged silanols[2].

This electrostatic causality leads to three classic symptoms:

  • Severe peak tailing (Asymmetry factor > 2.0).

  • Poor retention (eluting near the void volume) because the highly polar, protonated core resists partitioning into the hydrophobic C18 stationary phase[2].

  • Unpredictable retention time (RT) shifts as the silanol ionization state fluctuates with minor mobile phase variations.

Part 2: Method Optimization FAQs

Q1: My DBZP peak elutes at the dead volume (t0) on a standard C18 column. How do I increase retention? A: You must alter the ionization state of either the analyte or the column. You have two field-proven mechanistic pathways:

  • Pathway A (High pH - Preferred): Raise the mobile phase pH to ≥ 10.0 using a volatile buffer like ammonium bicarbonate or by adding diethylamine (DEA)[3]. This fully deprotonates the piperazine nitrogens, neutralizing the molecule. The lipophilic benzyl groups can then strongly partition into the C18 phase, drastically increasing retention. Note: This requires a high-pH stable column (e.g., ethylene-bridged hybrid silica).

  • Pathway B (Ion-Pairing): If you must use low pH (e.g., pH 2.5 with phosphoric acid), the DBZP will be fully protonated. To force retention, add an ion-pairing reagent like 5 mM 1-heptanesulfonic acid to the mobile phase[2]. The hydrophobic tail of the reagent embeds in the C18 phase, while its anionic sulfonate head binds the protonated DBZP, creating a neutral, retained complex.

Q2: Why is my retention time steadily decreasing over consecutive injections? A: A steady, directional shift in RT is rarely a hardware failure; it is almost always a chemical equilibration issue[4]. If you are using an ion-pairing reagent (Pathway B), the stationary phase requires significantly longer to equilibrate than standard reversed-phase methods. The gradual coating of the C18 phase with the ion-pairing agent causes the RT to drift until saturation is reached. Self-Validation Fix: Always flush the column with at least 20-30 column volumes of mobile phase when using ion-pairing agents. Confirm equilibration by injecting three consecutive blanks; the void volume marker RT must vary by <0.1% RSD[5].

Q3: My retention times are shifting randomly (jittering) from run to run. What is the root cause? A: Random RT jitter indicates a failure in mobile phase consistency or system thermodynamics.

  • Temperature Fluctuations: Even a 1 °C change in column temperature can shift retention times by 1–2%[4]. Ensure your column oven is calibrated and active.

  • Proportioning Valve Failure: In low-pressure gradient systems, a malfunctioning proportioning valve causes inconsistent %B delivery, leading to random RT fluctuations[6].

  • Residual Solvents: Carryover from previous methods in the solvent lines can alter selectivity. Always purge all lines thoroughly with the current method's mobile phase to displace any non-method solvents[7].

Part 3: Diagnostic Workflow & Data Presentation

Troubleshooting Retention Time Shifts

To systematically diagnose RT issues, calculate the Retention Time Ratio (RTR) between the original validated chromatogram and the problem chromatogram[6].

RT_Troubleshooting A Observe Retention Time (RT) Shift B Calculate RT Change Ratio (RTR) A->B C Is RTR constant for all peaks? B->C D Yes: Flow Rate Issue C->D Constant E No: Trending or Random? C->E Variable F Check Pump Seals & Check Leaks D->F G Trending (Steady Shift) E->G Directional H Random (Jitter) E->H Unpredictable I Check Column Equilibration & Temp G->I J Check Buffer pH & Proportioning Valve H->J

Diagnostic workflow for HPLC retention time shifts.

Quantitative Comparison of Optimization Strategies

The following table summarizes the expected chromatographic performance of DBZP under different mobile phase conditions based on fundamental chromatographic principles.

ParameterLow pH (pH 2.5)Low pH + Ion PairingHigh pH (pH 10.0)
Analyte Ionization Fully Protonated (+2)Fully Protonated (+2)Neutral (0)
Primary Interaction Weak HydrophobicIon-Pair ComplexationStrong Hydrophobic
Expected Retention (k') < 1.0 (Elutes near void)3.0 - 5.04.0 - 6.0
Peak Symmetry (As) > 2.5 (Severe Tailing)1.2 - 1.51.0 - 1.2 (Excellent)
Equilibration Time 10 Column Volumes> 30 Column Volumes10 Column Volumes

Part 4: Step-by-Step Optimized Protocol (High-pH Reversed Phase)

To bypass the lengthy equilibration times of ion-pairing reagents[5] and the poor retention of standard low-pH methods[2], the following self-validating High-pH protocol is recommended for DBZP.

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer): Accurately weigh 0.79 g of Ammonium Bicarbonate (NH₄HCO₃, HPLC grade) and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 10.0 ± 0.1 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic Modifier): 100% Acetonitrile (HPLC Grade).

  • Causality Check: Ammonium bicarbonate is chosen because it provides excellent buffering capacity at pH 10 and is fully volatile, making this method compatible with LC-MS/MS if downstream structural confirmation is required[1].

2. Sample Diluent Preparation

  • Prepare the sample diluent matching the initial gradient conditions (e.g., 90% Water / 10% Acetonitrile).

  • Critical Step: Because DBZP is a dihydrochloride salt, dissolving it in unbuffered water will locally drop the pH of the injection plug, causing peak splitting. Ensure the diluent is buffered to pH 10.

3. Chromatographic Conditions

  • Column: High-pH stable C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm or equivalent).

  • Column Temperature: 35 °C ± 0.5 °C (Strict thermostatic control prevents RT drift)[4].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 254 nm (utilizing the absorption of the benzyl rings)[1].

  • Injection Volume: 10 µL.

4. Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte).

  • 2.0 - 10.0 min: Linear ramp from 10% B to 80% B.

  • 10.0 - 12.0 min: Hold at 80% B (Column wash).

  • 12.0 - 12.1 min: Return to 10% B.

  • 12.1 - 18.0 min: Re-equilibration at 10% B.

5. System Suitability & Self-Validation

  • Before injecting samples, run 3 consecutive blank injections.

  • Acceptance Criteria: Baseline must be stable. RT of the DBZP standard must show an RSD of ≤ 0.5%. Peak tailing factor must be ≤ 1.5. If RT shifts later abruptly, inspect the column fittings for micro-leaks[8].

Sources

Troubleshooting

Removing piperazine impurities from 1,4-Dibenzylpiperazine dihydrochloride samples

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and validated protocols for removing residual piperazine impurities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and validated protocols for removing residual piperazine impurities from your 1,4-Dibenzylpiperazine dihydrochloride samples. Our approach is grounded in chemical principles to ensure you not only execute procedures but also understand the causality behind each step, enabling you to adapt and optimize for your specific needs.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of 1,4-Dibenzylpiperazine dihydrochloride.

Q1: Why is my 1,4-Dibenzylpiperazine dihydrochloride (DBZP·2HCl) sample contaminated with piperazine?

A: Piperazine contamination typically arises from two main sources during synthesis. First, it can be unreacted starting material if piperazine was used in stoichiometric excess to drive the reaction to completion. Second, it can be a byproduct of side reactions. The presence of 1,4-dibenzylpiperazine (DBZP) is often a marker for a reaction that was run at too high a temperature or with an excess of benzyl chloride, leading to the formation of this disubstituted byproduct alongside the desired monosubstituted benzylpiperazine (BZP)[1][2]. When synthesizing DBZP directly, piperazine is the core starting material, and its removal is a critical downstream processing step.

Q2: What is the core principle for separating piperazine from DBZP·2HCl?

A: The separation strategy hinges on the significant differences in the physicochemical properties between the two molecules. 1,4-Dibenzylpiperazine is a large molecule with two bulky, nonpolar benzyl groups, while piperazine is a small, polar, and water-soluble diamine[3]. When both are in their dihydrochloride salt form, we primarily exploit the differential solubility in specific organic solvents. Piperazine dihydrochloride, being the salt of a small molecule, generally exhibits higher solubility in polar solvents compared to the much larger DBZP·2HCl salt.

Q3: I need a quick purification method. What should I try first?

A: For a rapid purification to remove minor impurities, a solvent wash (trituration) is the most efficient first step. This involves suspending your crude product in a solvent where the piperazine dihydrochloride impurity is reasonably soluble, but your desired DBZP·2HCl is poorly soluble. Cold ethanol is an excellent candidate for this approach[4][5].

Q4: My product is heavily contaminated. When is recrystallization the right choice?

A: Recrystallization is the gold standard for achieving high purity, especially when dealing with significant levels of contamination[6]. This method is appropriate when you can identify a solvent system in which your DBZP·2HCl product is highly soluble when hot but sparingly soluble when cold, while the piperazine dihydrochloride impurity remains in the cold mother liquor.

Q5: How can I definitively confirm that the piperazine impurity has been removed?

A: While NMR can detect bulk impurities, trace levels of piperazine require more sensitive analytical techniques. Since piperazine lacks a UV chromophore, direct detection by HPLC-UV is challenging. The established method is to use chemical derivatization to attach a UV-active tag to the piperazine molecule before analysis. This allows for highly sensitive detection and quantification at parts-per-million (ppm) levels using standard HPLC-UV instrumentation[7][8].

Troubleshooting and Purification Protocols

This section provides a structured approach and detailed experimental protocols for addressing piperazine impurities.

Initial Assessment: Choosing Your Purification Strategy

Before proceeding, an initial analysis (e.g., by ¹H NMR) can help quantify the level of piperazine impurity and guide your choice of method.

A Impurity Analysis (NMR/LC) B Piperazine Impurity Level? A->B C High (>5%) B->C Major D Low (<5%) B->D Minor E Protocol 1: Recrystallization C->E F Protocol 2: Solvent Wash (Trituration) D->F G Verify Purity (Protocol 3: HPLC) E->G F->G

Caption: Decision workflow for selecting a purification method.

Data Summary Table

The selection of an appropriate solvent is critical. The table below summarizes the relevant solubility data gathered from various sources.

CompoundWaterEthanolMethanolPBS (pH 7.2)
1,4-Dibenzylpiperazine·2HCl SolubleSparingly soluble cold, more soluble hot[4][5]1 mg/mL[9]10 mg/mL[9]
Piperazine Soluble[3]SolubleSolubleSoluble
Piperazine·2HCl Highly SolubleSparingly soluble in ice-cold absolute ethanol[4]SolubleHighly Soluble
Protocol 1: High-Purity Purification by Recrystallization

This protocol is designed to significantly reduce high levels of piperazine impurities by leveraging temperature-dependent solubility differences in ethanol.

cluster_0 Hot Stage cluster_1 Cooling Stage cluster_2 Isolation A Dissolve Crude Product in Minimum Hot Ethanol B DBZP·2HCl (Dissolved) Piperazine·2HCl (Dissolved) C Slow Cool to RT, then Ice Bath A->C Solution Formation D Pure DBZP·2HCl Crystallizes Out E Vacuum Filtration C->E Precipitation F Solid: Pure DBZP·2HCl Filtrate: Piperazine·2HCl

Caption: Workflow for the recrystallization of DBZP·2HCl.

Methodology:

  • Dissolution: Place the impure 1,4-Dibenzylpiperazine dihydrochloride into an Erlenmeyer flask. Add a minimal amount of ethanol (95% or absolute) and a boiling stick. Heat the mixture gently on a hot plate with stirring[10].

  • Achieve Saturation: Continue adding ethanol dropwise until the solid just dissolves at the boiling point. It is critical to avoid adding excess solvent, as this will reduce the final yield[10].

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals[6].

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product[4][5].

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold absolute ethanol to remove any residual mother liquor containing the piperazine impurity[4].

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Rapid Purification by Solvent Wash (Trituration)

This method is ideal for removing small amounts of piperazine impurities quickly and with minimal product loss.

Methodology:

  • Suspension: Place the impure, solid DBZP·2HCl in a flask. Add a sufficient amount of ice-cold absolute ethanol to form a stirrable slurry. A general guideline is 5-10 mL of solvent per gram of solid.

  • Trituration: Stir the slurry vigorously at a low temperature (0-5 °C) for 30-60 minutes. This process washes the soluble piperazine dihydrochloride from the surface of the insoluble product crystals.

  • Isolation: Filter the solid product using vacuum filtration.

  • Washing: Wash the filter cake with a small portion of fresh, ice-cold absolute ethanol.

  • Drying: Dry the purified product under vacuum.

Analytical Verification

Confirmation of purity is a non-negotiable step in drug development. The following outlines a reliable method for detecting trace piperazine.

Protocol 3: HPLC-UV Analysis of Trace Piperazine via NBD-Cl Derivatization

Principle: Piperazine, a secondary amine lacking a chromophore, is derivatized with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active product that can be easily detected and quantified by HPLC-UV[7][8].

Reagents & Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Piperazine standard

  • NBD-Cl

  • Acetonitrile, Methanol, Diethylamine (HPLC Grade)

  • Borate buffer (pH ~9)

  • Sample of purified DBZP·2HCl

Procedure:

  • Standard Preparation: Prepare a stock solution of piperazine standard in diluent (e.g., water/acetonitrile). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve a known amount of your purified DBZP·2HCl in the same diluent.

  • Derivatization Reaction:

    • To an aliquot of each standard and sample solution, add borate buffer to adjust the pH.

    • Add a solution of NBD-Cl in methanol.

    • Incubate the mixture in a water bath (e.g., 60-70 °C) for a specified time (e.g., 15-30 minutes) to allow the reaction to complete.

    • Quench the reaction by adding a small amount of acid (e.g., HCl).

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase could be a mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1 v/v/v)[7].

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~340 nm (for the NBD derivative)[7].

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve from the peak areas of the derivatized piperazine standards. Use this curve to determine the concentration of piperazine in your purified sample. The limit of quantification (LOQ) for such methods can be in the range of 30-350 ppm[7][11].

References
  • Navaneeswari, S., & Reddy, B. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4813-4819. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Freeman, S. A., et al. (2020). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information (OSTI). [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Scholars Central. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Rhodium.ws. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dibenzylpiperazine. PubChem. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • BenchChem. (n.d.). Methods for removing unreacted piperazine from the reaction mixture.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • ResearchGate. (2015, October 29). How do I remove piperazine from the solid compound? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018, November 15). BZP/piperazines drug profile. Retrieved from [Link]

  • University Website. (n.d.). Recrystallization 2. Retrieved from a university chemistry department resource.
  • Google Patents. (n.d.). US3697524A - Process for preparing 1,4-disubstituted piperazines.
  • Wikipedia. (n.d.). Dibenzylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1,4-Dibenzylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dibenzylpiperazine. PubChem.

Sources

Optimization

Technical Support Center: Troubleshooting Background Noise in 1,4-Dibenzylpiperazine Mass Spectrometry

Welcome to the Advanced Technical Support Center for the mass spectrometric analysis of 1,4-Dibenzylpiperazine (DBZP). DBZP is a synthetic piperazine derivative with a monoisotopic mass of 266.18 Da, typically detected a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the mass spectrometric analysis of 1,4-Dibenzylpiperazine (DBZP). DBZP is a synthetic piperazine derivative with a monoisotopic mass of 266.18 Da, typically detected at m/z≈267.18 as the [M+H]+ ion in positive electrospray ionization (+ESI)[1][2].

Analyzing DBZP dihydrochloride presents unique challenges. The basic nature of the piperazine ring and the presence of high-concentration chloride counter-ions frequently lead to severe ion suppression, persistent carryover, and elevated baseline noise. This guide provides field-validated, step-by-step protocols to systematically diagnose and eliminate these interferences.

Diagnostic Workflow: Isolating the Source of Noise

Before altering your sample preparation or instrument parameters, you must determine whether the background noise originates from the liquid chromatography (LC) stack, the mass spectrometer (MS) source, or the sample matrix itself.

G Start High Background Noise in DBZP MS Analysis Check1 Isolate Source: LC or MS? Start->Check1 LC_Issue LC / Mobile Phase Check1->LC_Issue Bypass column Noise persists? MS_Issue Mass Spec Source Check1->MS_Issue Direct infusion Noise persists? Solvent Use LC-MS Grade Solvents & Additives LC_Issue->Solvent Carryover Address Carryover: Optimize Wash Gradients LC_Issue->Carryover CleanSource Perform 'Steam Cleaning' of ESI/APCI Source MS_Issue->CleanSource GasFlow Optimize Cone/Drying Gas Flow Rates MS_Issue->GasFlow

Diagnostic workflow for isolating and resolving LC-MS background noise.

FAQ 1: Sample Preparation & Matrix Effects

Q: Why does my DBZP dihydrochloride sample show massive ion suppression and high low-mass background noise?

A: The dihydrochloride salt form introduces a high concentration of chloride ions into the electrospray ionization (ESI) source. Chloride ions aggressively compete for droplet surface charge during the desolvation process, causing severe ion suppression of the protonated DBZP molecule[3][4]. Furthermore, excess salts precipitate on the MS source cone, elevating baseline noise and potentially causing capillary blockages[3].

Causality: Removing the chloride counter-ion via liquid-liquid extraction (LLE) converts DBZP to its free-base form. This eliminates chloride-induced suppression, prevents salt buildup in the MS source, and dramatically improves the Signal-to-Noise (S/N) ratio.

Protocol: Free-Basing DBZP via Liquid-Liquid Extraction (LLE)

This self-validating protocol ensures the complete removal of chloride ions prior to injection.

  • Solubilization: Dissolve 1.0 mg of DBZP·2HCl in 1.0 mL of LC-MS grade water.

  • Alkalinization: Add 100 µL of 1 M Ammonium Hydroxide ( NH4​OH ) to raise the pH > 10. (Note: The pKa of piperazine nitrogen is ~9.8; exceeding pH 10 ensures the molecule is fully uncharged/free-based).

  • Extraction: Add 2.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes to drive the free-base DBZP into the organic phase.

  • Separation: Centrifuge at 3000 x g for 5 minutes. The lower aqueous layer retains the chloride ions, while the upper organic layer contains the purified DBZP.

  • Recovery: Carefully transfer the upper organic layer to a clean, silanized glass vial. Evaporate to dryness under a gentle stream of high-purity nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of your initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) prior to LC-MS injection.

G Step1 1. Dissolve Sample (DBZP·2HCl in Water) Step2 2. Alkalinize (pH > 10) (Convert to Free Base) Step1->Step2 Step3 3. LLE Extraction (Into Organic Phase) Step2->Step3 Step4 4. Dry & Reconstitute (LC-MS Solvent) Step3->Step4

Liquid-liquid extraction workflow to remove chloride ions from DBZP.

FAQ 2: Chromatography & "Sticky" Carryover

Q: I am observing a fluctuating baseline and "ghost peaks" of m/z 267 even in my blank injections. How do I fix this?

A: Piperazine derivatives are notoriously "sticky." Their basic nitrogen atoms interact strongly with unreacted silanol groups on standard silica-based reversed-phase columns via secondary cation-exchange mechanisms[5]. This leads to peak tailing and persistent carryover across injections, which manifests as elevated, unpredictable background noise.

Causality: Using an end-capped column or a column designed with a charged surface hybrid particle blocks these silanol interactions. Additionally, incorporating a highly organic "sawtooth" wash step with an acidic modifier ensures complete desorption of the basic DBZP from the stationary phase, resetting the baseline to zero.

Protocol: Optimized Sawtooth Wash Gradient for Piperazines

Implement this gradient at the end of your standard elution method.

  • Elution: Run your standard gradient for DBZP elution (e.g., 5% to 60% Acetonitrile over 5 mins).

  • First Wash: Ramp to 95% Acetonitrile / 5% Water containing 0.2% Formic Acid for 2 minutes to flush hydrophobic contaminants.

  • Sawtooth Disruption: Drop sharply to 5% Acetonitrile for 30 seconds (to collapse the stationary phase slightly and re-wet), then spike back to 95% Acetonitrile for 1 minute.

  • Equilibration: Return to initial conditions and equilibrate for at least 3 column volumes.

FAQ 3: Mass Spectrometer Source & Chemical Noise

Q: My LC-MS/MS system has a constant, high chemical background across the entire gradient. How can I identify and eliminate it?

A: A constant chemical background in atmospheric pressure ionization (API) typically stems from mobile phase contaminants, plasticizers (e.g., m/z 149), or siloxanes (e.g., m/z 371)[6]. These contaminants act as nuclei for solvent clustering, creating a persistent chemical background that obscures low-mass analytes like DBZP[6].

Causality: Optimizing the cone gas flow mechanically sweeps away neutral solvent clusters before they enter the mass analyzer, significantly improving the S/N ratio[7]. If the noise is due to baked-on residue from previous analyses, "steam cleaning" the MS source will volatilize and remove these accumulated contaminants[8].

Protocol: MS Source "Steam Cleaning"

Perform this routine maintenance overnight to restore optimal S/N ratios.

  • Solvent Setup: Set the LC flow to 0.5 mL/min using a 50:50 Methanol:Water mixture (Strictly no buffers or salts).

  • Valve Routing: Set the MS stream selection valve to direct the LC flow into the MS source.

  • Gas Optimization: Increase the drying gas temperature to 350°C and set the flow rate to maximum (e.g., 13 L/min).

  • Vaporizer (APCI only): If using Atmospheric Pressure Chemical Ionization, set the vaporizer temperature to 400°C.

  • Bake-Out: Leave the system running in this state overnight to continuously flush and bake out persistent contaminants[8].

Quantitative Impact of Mitigation Strategies

The table below summarizes the expected quantitative improvements in assay performance when implementing the troubleshooting strategies detailed above.

Troubleshooting StrategyPrimary Target / Root CauseExpected S/N Improvement FactorReference
LLE Desalting (Removing HCl) Ion suppression, Salt precipitation10x - 20x[3]
Switching to LC-MS Grade Solvents Chemical noise (phthalates, siloxanes)2x - 5x[4]
Optimizing Cone Gas Flow Solvent clustering, Neutral interference3x - 5x[7]
On-line Mobile Phase Filtration Isobaric interference2x - 4x[9]

References

  • 1,4-Dibenzylpiperazine | C18H22N2 | CID 200601 - PubChem National Institutes of Health (NIH)[Link]

  • 1,4-Dibenzylpiperazine Monograph Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG)[Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories ZefSci[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Chromatography Online[Link]

  • Tips to Improve Signal-to-Noise Checkout Agilent Technologies[Link]

  • Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry PubMed (National Institutes of Health)[Link]

  • Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry PubMed (National Institutes of Health) [Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro Waters Corporation[Link]

  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS Arabian Journal of Chemistry[Link]

Sources

Troubleshooting

Technical Support Center: Adjusting pH for Optimal 1,4-Dibenzylpiperazine Dihydrochloride Stability

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting solubility, pH adjustment, and stability for 1,4-Dibenzylpiperazine dihydrochloride (DBZP·2HCl) in aqueous and physiological...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting solubility, pH adjustment, and stability for 1,4-Dibenzylpiperazine dihydrochloride (DBZP·2HCl) in aqueous and physiological assays.

Core Principles: The Causality of pH and Piperazine Stability

(E-E-A-T: Expertise & Experience)

When working with 1,4-Dibenzylpiperazine dihydrochloride, the most common failure point in assay preparation is misunderstanding the interplay between the compound's salt form, its pKa, and the buffering capacity of the solvent.

Piperazine scaffolds contain two basic nitrogen atoms. In unsubstituted piperazine, the pKa values are approximately 9.75 and 5.36[1]. The addition of two benzyl groups exerts a mild electron-withdrawing inductive effect and introduces steric bulk, slightly lowering these pKa values (computed pKa ~9.06 for similar N-benzyl derivatives)[2].

Because DBZP is supplied as a dihydrochloride salt , it carries two molar equivalents of hydrochloric acid (HCl). Dissolving this salt in a weak biological buffer (e.g., standard 10 mM PBS) immediately overwhelms the buffer capacity, plummeting the solution's pH to highly acidic levels (< pH 3.0). While the compound is highly stable and soluble at this low pH, it is incompatible with physiological assays. Attempting to titrate the pH back to 7.4 forces the molecule into a monoprotonated or neutral free-base state, which is significantly more lipophilic and prone to precipitation if the concentration exceeds its intrinsic solubility limit.

Quantitative Data Summary

To predict compound behavior during pH adjustment, refer to the physicochemical parameters below:

PropertyValue / DescriptionImpact on Experimental Design
CAS Number 2298-55-7 (Dihydrochloride)Ensure you are not confusing the salt with the free base.
Molecular Weight 339.3 g/mol Crucial for accurate molarity calculations.
Solubility (Methanol) 1 mg/mL[3]Useful for analytical stock preparations (e.g., HPLC/MS).
Solubility (PBS, pH 7.2) 10 mg/mL[3]Represents the upper limit in physiological buffers; requires careful pH titration to prevent localized precipitation.
pKa (Predicted) ~9.0 (N1), ~5.1 (N4)[1][2]At pH 7.4, the molecule exists primarily as a monocation. At pH > 9, it precipitates as a neutral free base.

Troubleshooting & FAQs

(E-E-A-T: Trustworthiness & Self-Validating Systems)

Q1: My 10 mM PBS buffer became highly acidic when I dissolved DBZP·2HCl. When I added NaOH to adjust the pH to 7.4, the solution turned cloudy. Why? Causality: You encountered "localized precipitation." When you add drops of concentrated NaOH (e.g., 1M) to the acidic DBZP solution, the micro-environment around the drop temporarily spikes to pH > 10. In this high-pH pocket, DBZP is fully deprotonated into its highly lipophilic free-base form, which instantly crashes out of solution. Once precipitated, the free base is kinetically slow to redissolve, even when the bulk solution stabilizes at pH 7.4. Solution: Use a highly dilute base (e.g., 0.1M NaOH) and add it dropwise under vigorous vortexing to prevent high-pH pockets. Alternatively, use a stronger buffer (e.g., 100 mM Phosphate or HEPES) from the start to absorb the HCl equivalents without requiring manual titration.

Q2: How does pH affect the long-term stability of DBZP in aqueous solution? Causality: DBZP is structurally robust, but at elevated pH levels (>8.5) in the presence of dissolved oxygen, tertiary amines can undergo slow N-oxidation or degradation[2]. At low pH (pH 3-4), the fully protonated dihydrochloride is highly stable against oxidation. Solution: Do not store aqueous working solutions at pH 7.4 for extended periods. For long-term storage, keep the stock solution at an acidic pH (pH 4.0) at 4°C, or prepare a 100% DMSO stock and store at -20°C. Only dilute into pH 7.4 assay buffer immediately prior to use.

Q3: Can I heat the cloudy solution to redissolve the DBZP precipitate? Causality: Heating increases the kinetic solubility of the free base, potentially clearing the solution. However, as the solution cools back to 37°C (incubator temperature) or room temperature, it becomes supersaturated. The compound will eventually undergo microscopic precipitation, leading to inaccurate dosing in your biological assays. Solution: Never rely on heat to force dissolution. If the compound precipitates at pH 7.4, you have exceeded its thermodynamic solubility. You must either lower the target concentration or introduce a co-solvent (e.g., 1-5% DMSO).

Experimental Protocol: Preparation of a Stable Physiological Working Solution

This self-validating protocol ensures the preparation of a stable 10 mM stock solution without inducing free-base precipitation.

Materials Required:

  • 1,4-Dibenzylpiperazine dihydrochloride (DBZP·2HCl)

  • 100% Anhydrous DMSO

  • 100 mM Phosphate Buffer (pH 7.4) - Note: Use 100 mM, not 10 mM, to provide adequate buffering capacity.

  • 0.1M NaOH and 0.1M HCl (for fine-tuning)

  • 0.22 µm PTFE syringe filter

Step-by-Step Methodology:

  • Primary Solubilization (Organic): Weigh 33.9 mg of DBZP·2HCl. Dissolve completely in 1.0 mL of anhydrous DMSO to create a 100 mM master stock. Vortex until completely clear. Validation: The solution must be optically clear with no particulates.

  • Buffer Preparation: Prepare 9.0 mL of 100 mM Phosphate Buffer, pre-warmed to 25°C. Ensure the initial pH is exactly 7.4.

  • Dilution & pH Buffering: Under continuous magnetic stirring (400 rpm), add the 1.0 mL of 100 mM DMSO stock dropwise into the 9.0 mL of Phosphate Buffer.

    • Mechanistic Note: Adding the organic stock to the aqueous buffer (rather than vice versa) prevents solvent-shock precipitation. The 100 mM buffer capacity will easily absorb the trace acidity of the salt.

  • pH Verification: Measure the final pH. It should remain between 7.2 and 7.4. If a slight adjustment is needed, use 0.1M NaOH dropwise while stirring vigorously.

  • Sterilization: Pass the final 10 mM solution (containing 10% DMSO) through a 0.22 µm PTFE syringe filter.

  • Storage: Use immediately for in vitro assays. Do not freeze the aqueous mixture.

Workflow Visualization

The following diagram illustrates the logical decision tree for pH adjustment and stability management of DBZP·2HCl.

pH_Adjustment_Workflow Start Weigh DBZP·2HCl SolventChoice Select Initial Solvent Start->SolventChoice DMSO 100% DMSO (100 mM Stock) SolventChoice->DMSO Organic Path Aqueous Aqueous Buffer (e.g., 10mM PBS) SolventChoice->Aqueous Aqueous Path Stable Stable Solution at pH 7.4 DMSO->Stable Dilute 1:10 into 100mM Buffer AcidicDrop pH drops < 3.0 due to 2HCl Aqueous->AcidicDrop Titration Titrate with 0.1M NaOH to pH 7.4 AcidicDrop->Titration Adjust pH PrecipCheck Precipitation Observed? Titration->PrecipCheck Dilute Dilute or add co-solvent (DMSO) PrecipCheck->Dilute Yes (Exceeds free base solubility) PrecipCheck->Stable No Dilute->Titration Re-adjust Filter Filter Sterilize (0.22 µm) Stable->Filter Validate & Use

Caption: Workflow and decision tree for dissolving DBZP·2HCl, highlighting the critical pH titration and precipitation checkpoints.

References

  • Taylor & Francis. Piperazines – Knowledge and References. Retrieved from:[Link]

  • Semantic Scholar. Electron transfer vs. heterolytic reactions. Behaviour of N-benzyl aziridine towards (aqua)xCu and batho2Cu ions. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

In Vitro Efficacy Comparison: 1,4-Dibenzylpiperazine Dihydrochloride vs. Benzylpiperazine

As the landscape of neuropharmacology and synthetic piperazine derivatives evolves, distinguishing between active pharmacophores and synthesis byproducts is critical for robust drug development and toxicological profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of neuropharmacology and synthetic piperazine derivatives evolves, distinguishing between active pharmacophores and synthesis byproducts is critical for robust drug development and toxicological profiling. This guide provides an in-depth, objective comparison of the in vitro efficacy of Benzylpiperazine (BZP) and its common synthesis impurity, 1,4-Dibenzylpiperazine dihydrochloride (DBP/DBZP) .

By examining their distinct interactions with monoamine transporters, researchers can better understand the structure-activity relationships (SAR) that dictate whether a piperazine derivative acts as a potent psychostimulant or a behavioral depressant.

Structural and Mechanistic Divergence

The pharmacological identity of piperazine derivatives is highly sensitive to steric bulk and substitution patterns.

  • Benzylpiperazine (BZP): Featuring a single benzyl group, BZP is structurally streamlined enough to enter the orthosteric binding sites of the [1]. In vitro assays demonstrate that BZP acts not merely as a reuptake inhibitor, but as a substrate-type monoamine releaser. It translocates through the transporter, disrupting vesicular storage and inducing the efflux of dopamine and norepinephrine[2],[3].

  • 1,4-Dibenzylpiperazine (DBP): DBP is frequently generated as an when excess benzyl chloride is used or reaction temperatures are too high[4],[5]. The addition of a second bulky benzyl group at the 4-position creates significant steric hindrance. This structural modification ablates the molecule's ability to act as a transporter substrate. Consequently, DBP exhibits negligible in vitro monoamine efflux efficacy and instead produces on locomotor activity in vivo[5].

MOA BZP Benzylpiperazine (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Substrate NET Norepinephrine Transporter BZP->NET Substrate DBP 1,4-Dibenzylpiperazine DBP->DAT Steric Hindrance NoEfflux No Efflux (Depressant) DBP->NoEfflux Efflux Monoamine Efflux (Stimulant) DAT->Efflux NET->Efflux

Fig 1. Pharmacological divergence of BZP and DBP at monoamine transporters.

Comparative In Vitro Efficacy Data

The following table synthesizes the in vitro pharmacological profiles of BZP and DBP, highlighting the stark contrast in their monoamine transporter affinities and functional outputs.

CompoundPrimary TargetMechanism of ActionIC₅₀ / EC₅₀ (μM)Functional Correlate
Benzylpiperazine (BZP) NETSubstrate / Efflux~0.1 - 0.5Potent psychostimulant
Benzylpiperazine (BZP) DATSubstrate / Efflux~1.5 - 5.0Dopaminergic stimulation
Benzylpiperazine (BZP) 5-HT ReceptorsWeak Agonist> 10.0Mild hallucinogenic effects
1,4-Dibenzylpiperazine DAT / NETInactive / Weak Binding> 100.0Negligible stimulant efficacy
1,4-Dibenzylpiperazine Unknown / Off-targetUnknownN/ABehavioral depressant

Data synthesized from established monoamine transporter profiling studies[2],[1].

Experimental Methodology: Validating Transporter Efficacy

To accurately differentiate between a true substrate (BZP) and an inactive byproduct (DBP), researchers must utilize assays that measure actual neurotransmitter release, rather than just binding affinity.

Expertise & Experience: Why use rat brain synaptosomes over high-throughput transfected cell lines (e.g., HEK293)? While transfected cells overexpressing DAT or NET are excellent for binding assays, they lack the endogenous Vesicular Monoamine Transporter 2 (VMAT2) and the native intracellular environment. Synaptosomes preserve this critical presynaptic architecture, allowing us to definitively distinguish between a simple reuptake inhibitor and a substrate-type releaser by measuring radiolabeled neurotransmitter efflux.

Step-by-Step Synaptosomal Uptake and Efflux Protocol

Self-Validating System: This protocol incorporates a parallel control using a known pure uptake inhibitor (e.g., GBR12909 for DAT) to validate that any observed efflux is genuinely substrate-driven and not an artifact of non-specific membrane disruption.

  • Tissue Preparation: Isolate striatal tissue (for DAT evaluation) and cortical tissue (for NET evaluation) from male Sprague-Dawley rats. Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

  • Fractionation: Centrifuge the homogenate at 1,000 × g for 10 minutes to remove cellular debris. Centrifuge the resulting supernatant at 12,000 × g for 20 minutes to isolate the P2 synaptosomal pellet. Resuspend in oxygenated Krebs-phosphate buffer.

  • Radioligand Loading (Efflux Assay): Pre-incubate the synaptosomes with [³H]dopamine or [³H]norepinephrine for 30 minutes at 37°C. This allows the native transporters to load the radiolabeled monoamines into the intracellular vesicular pools.

  • Compound Incubation: Introduce BZP or DBP at varying concentrations (0.1 μM to 100 μM). Incubate for exactly 15 minutes.

  • Termination and Filtration: Rapidly terminate the reaction by adding ice-cold buffer. Filter the mixture through GF/B glass fiber filters using a 96-well cell harvester. This separates the retained (intracellular) radioligand from the released (extracellular) fraction.

  • Quantification: Measure the tritium levels using liquid scintillation counting. Calculate the EC₅₀ for efflux based on the generated dose-response curves.

Workflow Step1 Rat Brain Synaptosomes Step2 Incubation with BZP or DBP Step1->Step2 Step3 [3H]DA / [3H]NE Addition Step2->Step3 Step4 Liquid Scintillation Counting Step3->Step4

Fig 2. In vitro radioligand assay workflow for monoamine uptake and efflux.

Conclusion

The in vitro pharmacological comparison between Benzylpiperazine and 1,4-Dibenzylpiperazine dihydrochloride underscores the critical nature of steric constraints in monoamine transporter interactions. While BZP acts as a highly efficacious DAT and NET substrate[1], the addition of a second benzyl group in DBP completely abolishes this activity, relegating it to an inactive impurity with depressant properties[5]. For drug development professionals, DBP serves as a negative structural model when designing novel, efficacious monoamine releasers.

References

  • Selective Suppression of Cocaine- versus Food-Maintained Responding by Monoamine Releasers in Rhesus Monkeys: Benzylpiperazine, (+)Phenmetrazine, and 4-Benzylpiperidine Source: Journal of Pharmacology and Experimental Therapeutics (via PubMed Central) URL:[Link]

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis Source: Psychopharmacology (via PubMed Central) URL:[Link]

  • Designer drugs: mechanism of action and adverse effects Source: Archives of Toxicology (via PubMed Central) URL:[Link]

  • Piperazine derivatives as dangerous abused compounds Source: Acta Pharmaceutica (via Srce - Hrčak) URL:[Link]

  • BZP/piperazines drug profile Source: European Union Drugs Agency (EUDA) URL:[Link]

Sources

Comparative

Comparative Solubility Guide: 1,4-Dibenzylpiperazine Free Base vs. Dihydrochloride Salt

As a Senior Application Scientist in preformulation and medicinal chemistry, selecting the appropriate solid-state form of a drug scaffold is a critical decision that dictates downstream processing, bioavailability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preformulation and medicinal chemistry, selecting the appropriate solid-state form of a drug scaffold is a critical decision that dictates downstream processing, bioavailability, and assay reliability. 1,4-Dibenzylpiperazine (DBZP) is a ubiquitous piperazine derivative utilized extensively in drug discovery and organic synthesis[1].

This guide provides an objective, data-driven comparison of the DBZP free base and its dihydrochloride salt, detailing the physicochemical causality behind their solubility profiles and providing self-validating experimental protocols for laboratory evaluation.

Physicochemical Causality: The Mechanism of Solubility

The stark solubility differential between the free base and the dihydrochloride salt of DBZP is governed by the thermodynamics of crystal lattice disruption and solvent solvation[2].

  • 1,4-Dibenzylpiperazine (Free Base): In its unprotonated state, DBZP possesses two tertiary amine centers flanked by bulky, lipophilic benzyl groups. The lack of a formal charge results in a high partition coefficient (LogP). Consequently, the free base relies on weak Van der Waals forces and dipole-induced dipole interactions, making it highly soluble in low-dielectric organic solvents (e.g., dichloromethane, ethyl acetate) but practically insoluble in aqueous media[1].

  • 1,4-Dibenzylpiperazine Dihydrochloride: Upon reaction with hydrochloric acid, both nitrogen atoms protonate to yield a dicationic species. This transformation fundamentally alters the solid-state properties. The high charge density of the protonated amines facilitates robust ion-dipole interactions with water molecules. The hydration energy released during this solvation process is sufficient to overcome the crystal lattice energy, significantly enhancing thermodynamic solubility in aqueous buffers[2].

G DBZP 1,4-Dibenzylpiperazine (DBZP) FreeBase Free Base Form (Unprotonated N) DBZP->FreeBase Basic pH (>10) DiHCl Dihydrochloride Salt (Protonated N+) DBZP->DiHCl Acidic pH (HCl addition) OrgSol High Organic Solubility (DCM, EtOAc) FreeBase->OrgSol Lipid High Lipophilicity (Membrane Permeable) FreeBase->Lipid Ion Ion-Dipole Interactions (Lattice Disruption) DiHCl->Ion AqSol High Aqueous Solubility (PBS: ~10 mg/mL) Ion->AqSol

Mechanistic pathway illustrating the pH-dependent solubility profiles of DBZP forms.

Quantitative Solubility Comparison

The following table synthesizes the quantitative physicochemical properties of both forms, demonstrating the inverse relationship between aqueous and organic solubility upon salt formation.

PropertyDBZP (Free Base)DBZP Dihydrochloride
CAS Number 1034-11-32298-55-7[3]
Molecular Weight 266.38 g/mol 339.30 g/mol [3]
Physical State Waxy Solid / Viscous LiquidCrystalline Solid[3]
Aqueous Solubility (PBS pH 7.2) < 0.1 mg/mL (Practically Insoluble)~ 10.0 mg/mL[3]
Organic Solubility High (DCM, Chloroform, Ethyl Acetate)Low (Methanol: ~1.0 mg/mL)[3]
Primary Application Liquid-liquid extraction, Organic synthesisAqueous biological assays, Formulation

Self-Validating Experimental Protocols

To ensure scientific integrity, all preformulation characterizations must employ self-validating workflows. Below are the standard protocols for synthesizing the salt and determining its thermodynamic solubility.

Protocol A: Synthesis and Isolation of DBZP Dihydrochloride

Causality: Converting the free base to the dihydrochloride salt requires an anhydrous environment to prevent premature dissolution of the forming salt. Diethyl ether is utilized as an anti-solvent because the dicationic salt is highly insoluble in non-polar media, driving the precipitation equilibrium forward.

  • Dissolution: Dissolve 1.0 g of DBZP free base in 10 mL of anhydrous dichloromethane (DCM).

  • Acidification: Dropwise, add 2.2 equivalents of anhydrous HCl (2M solution in diethyl ether) under continuous stirring at 0°C.

  • Isolation: Stir for 30 minutes until a white crystalline precipitate fully forms. Filter the precipitate under a vacuum and wash it with cold diethyl ether to remove unreacted free base.

  • Drying: Dry the solid in a vacuum desiccator for 24 hours.

  • Self-Validation System: Dissolve 10 mg of the final product in 1 mL of deionized water and measure the pH. A highly acidic pH (< 2) indicates trapped excess HCl, requiring recrystallization. A pH of ~4-5 confirms successful, stoichiometric dihydrochloride formation.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for thermodynamic solubility because it ensures absolute equilibrium between the solid crystal lattice and the solvated ions. We specifically select Polytetrafluoroethylene (PTFE) filters over nylon to prevent non-specific hydrophobic adsorption of the benzyl rings during phase separation.

  • Saturation: Add an excess amount (~50 mg) of DBZP Dihydrochloride to a glass vial containing 2 mL of (pH 7.2)[3].

  • Incubation: Seal the vial and incubate in a thermostatic shaker at 37°C and 200 RPM for 24 to 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze it via HPLC-UV against a known calibration curve to determine the exact concentration.

  • Self-Validation System: Recover the residual solid from the centrifuge pellet and analyze it via X-Ray Powder Diffraction (XRPD). Crucial Check: If the buffer's pH induced a common-ion effect or disproportionation back to the free base, the XRPD diffractogram will show a phase change[4]. If the pattern matches the pure dihydrochloride reference, the solubility value is validated.

Workflow Start Add Excess DBZP Solid (Base or Salt) Buffer Suspend in Buffer (e.g., PBS pH 7.2) Start->Buffer Incubate Shake-Flask Incubation (24h at 37°C) Buffer->Incubate Separate Centrifugation & Filtration (0.22 µm PTFE) Incubate->Separate Analyze HPLC-UV Quantification (Determine Solubility) Separate->Analyze Validate Self-Validation: XRPD on Residual Solid Separate->Validate Ensure no phase change

Self-validating shake-flask experimental workflow for thermodynamic solubility determination.

Strategic Applications in Drug Development

The choice between DBZP free base and its dihydrochloride salt must be aligned with the specific phase of development:

  • Select the Free Base when performing liquid-liquid extractions, running reactions in anhydrous organic solvents, or when aiming to maximize passive lipid-membrane permeability in non-aqueous environments[1].

  • Select the Dihydrochloride Salt for in vitro biological assays, intravenous formulation development, or when long-term solid-state stability (resistance to oxidation and physical degradation) is required. The salt form mitigates the risk of precipitation in the highly aqueous environments of biological testing[4].

References

  • Title: Salt Selection in Drug Development | Source: Pharmaceutical Technology | URL: [Link]

  • Title: Pharmaceutical Salts Optimization of Solubility or Even More? | Source: American Pharmaceutical Review | URL: [Link]

Sources

Validation

Validation of Analytical Methods for 1,4-Dibenzylpiperazine Dihydrochloride Purity: A Comparative Guide

Executive Summary & Mechanistic Context 1,4-Dibenzylpiperazine (DBZP) dihydrochloride is a critical intermediate in pharmaceutical synthesis and a frequently encountered reference standard in forensic and toxicological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

1,4-Dibenzylpiperazine (DBZP) dihydrochloride is a critical intermediate in pharmaceutical synthesis and a frequently encountered reference standard in forensic and toxicological analysis[1]. Establishing a rigorous, validated analytical method for its purity is paramount for drug development professionals.

However, piperazine derivatives present unique chromatographic challenges. Unlike unsubstituted piperazine—which lacks a chromophore and requires complex derivatization (e.g., with NBD-Cl) for UV detection—DBZP possesses two benzyl rings. This structural feature enables direct ultraviolet (UV) detection[1]. The primary mechanistic challenge lies in the core piperazine ring, which contains two basic tertiary amines. In liquid chromatography, these amines aggressively interact with residual silanols on silica-based stationary phases via secondary ion-exchange mechanisms. If the mobile phase pH is not strictly controlled, this causality leads to severe peak tailing, shifting retention times, and poor resolution. Conversely, in gas chromatography, the dihydrochloride salt is non-volatile and thermally labile, necessitating a phase-conversion step prior to analysis[1].

Comparative Analysis of Analytical Methodologies

To establish a reliable purity profile, analysts must select a technique that aligns with the sample's matrix, chemical state, and the required sensitivity. Below is an objective comparison of the three primary methodologies used for DBZP analysis.

Table 1: Comparative Analysis of Analytical Methods for DBZP Purity

Analytical MethodSeparation MechanismKey AdvantagesPrimary LimitationsOptimal Use Case
RP-HPLC-UV Hydrophobic partitioningDirect analysis of salt; high reproducibility; standard in QC.Requires strict pH control to prevent amine tailing.Routine API release testing and impurity profiling.
GC-FID / GC-MS Boiling point & volatilityExcellent resolution; MS provides orthogonal mass confirmation.Salt form must be basified and extracted prior to injection.Forensic identification and residual solvent analysis.
HILIC-UV Hydrophilic partitioningIdeal for highly polar dihydrochloride salt; excellent peak shape.Longer equilibration times; sensitive to sample diluent composition.Trace analysis of polar impurities in the salt form.

Decision Workflow for Method Selection

The selection of an analytical method should be driven by the physicochemical state of the DBZP sample. The following decision tree illustrates the logical relationship between the sample state and the optimal analytical pathway.

MethodSelection Start 1,4-Dibenzylpiperazine Sample State Chemical State? Start->State Salt Dihydrochloride Salt (Highly Polar) State->Salt Salt Form Base Free Base (Volatile/Non-Polar) State->Base Free Base HILIC HILIC-UV / MS (Direct Salt Analysis) Salt->HILIC RPHPLC RP-HPLC-UV (Requires pH Control) Salt->RPHPLC Buffer pH < 3.0 Base->RPHPLC Organic Diluent GCFID GC-FID / MS (Requires Basification) Base->GCFID Validation ICH Q2(R2) Validation Lifecycle HILIC->Validation RPHPLC->Validation GCFID->Validation

Workflow for selecting analytical methods for 1,4-Dibenzylpiperazine based on chemical state.

Experimental Protocol: Direct RP-HPLC-UV (A Self-Validating System)

Because RP-HPLC-UV balances sensitivity, precision, and operational simplicity, it is the gold standard for DBZP assay and purity validation. The following step-by-step protocol is engineered as a self-validating system : it incorporates System Suitability Testing (SST) to ensure the instrument is performing within strict parameters before any sample data is acquired.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

  • Causality Check: Why pH 3.0? At neutral pH, the tertiary amines in DBZP are partially protonated, causing split peaks. Lowering the pH to 3.0 fully ionizes the piperazine nitrogens and neutralizes the active silanols on the column, ensuring a sharp, symmetrical peak.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Heavily end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 5 µm) to further prevent secondary silanol interactions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm (for maximum sensitivity of the benzyl chromophore) and 254 nm (for specificity).

  • Gradient: Isocratic 40% A / 60% B.

Step 3: Standard and Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Preparation: Accurately weigh 25 mg of DBZP dihydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 0.5 mg/mL).

Step 4: System Suitability Testing (SST) - The Self-Validating Check

Before analyzing unknown samples, inject the standard solution six times. The system is only validated for use if it meets the following criteria:

  • Tailing Factor: Must be 1.5. (If > 1.5, column degradation or buffer failure has occurred; abort run).

  • Relative Standard Deviation (%RSD): Peak area %RSD must be 2.0%.

  • Theoretical Plates (N): Must be 3000.

ICH Q2(R2) Validation Framework

To utilize this method for regulatory submissions or commercial release, it must be validated according to the latest ICH Q2(R2) guidelines[2][3]. This framework ensures the analytical procedure is fit for its intended purpose[2].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria for DBZP

Validation ParameterExperimental MethodologyAcceptance Criteria
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , Heat, UV light).No interference at DBZP retention time; Peak purity angle < purity threshold.
Linearity & Range 5 concentration levels ranging from 25% to 150% of the nominal target concentration.Correlation coefficient ( R2 ) 0.999; y-intercept 2.0% of target response.
Accuracy (Recovery) Spike API with known amounts of DBZP standard at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0% at each concentration level.
Precision 6 independent sample preparations analyzed by different analysts on different days.Overall %RSD 2.0% across all analysts, days, and instruments.
LOD / LOQ Signal-to-noise (S/N) evaluation of highly dilute DBZP solutions.S/N 3 for Limit of Detection (LOD); S/N 10 for Limit of Quantitation (LOQ).

By adhering to this structured, causality-driven approach, laboratories can ensure high chromatographic fidelity and regulatory compliance when analyzing 1,4-Dibenzylpiperazine dihydrochloride.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, Nov 2023. URL:[Link]

  • Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." U.S. Department of Health and Human Services, Mar 2024. URL:[Link]

  • United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." Synthetic Drug Strategy, 2013. URL:[Link]

Sources

Comparative

1,4-Dibenzylpiperazine dihydrochloride compared to other piperazine derivatives

As a Senior Application Scientist, understanding the nuanced differences between closely related chemical analogs is critical for robust drug development, forensic analysis, and pharmacological research. 1,4-Dibenzylpipe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced differences between closely related chemical analogs is critical for robust drug development, forensic analysis, and pharmacological research. 1,4-Dibenzylpiperazine dihydrochloride (DBZP) is a heavily scrutinized piperazine derivative. While it frequently appears as an artifact or synthetic impurity in the illicit production of N-benzylpiperazine (BZP)[1][2], DBZP has garnered distinct scientific interest as a precursor for mixed D2/D4 receptor antagonists and a potent sigma receptor modulator[3][4].

This guide objectively compares DBZP against other prominent piperazine derivatives, detailing structural classifications, quantitative pharmacological data, and field-proven experimental methodologies for synthesis and analytical differentiation.

Structural and Pharmacological Classification

Piperazine derivatives are broadly categorized into two primary structural families based on their substituents: Benzylpiperazines and Phenylpiperazines [5][6].

  • Benzylpiperazines: This class includes BZP and DBZP. They typically act as monoamine uptake inhibitors or releasers. DBZP is unique because it features benzyl groups at both the 1 and 4 positions of the piperazine ring, fundamentally altering its steric bulk and receptor affinity compared to mono-substituted BZP[2].

  • Phenylpiperazines: This class includes 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). The direct attachment of a halogenated phenyl ring to the piperazine nitrogen significantly increases their binding affinity to target macromolecules, particularly serotonin receptors[7].

Structural classification of piperazine derivatives highlighting DBZP.

Quantitative Pharmacological Comparison

The addition of halogen moieties or secondary benzyl groups drastically shifts the pharmacological profile of the piperazine scaffold. While BZP acts as a moderate stimulant (inhibiting monoamine uptake), DBZP lacks documented stimulant properties but exhibits high-affinity modulation at sigma opioid receptors[2][4]. Phenylpiperazines like TFMPP and mCPP show significantly lower IC50 values (higher potency) for monoamine targets due to the electron-withdrawing effects of their halogenated rings[7].

Table 1: Pharmacological and Physicochemical Comparison
CompoundSubclassPrimary Target / MechanismBinding Affinity / ActivityMolecular Weight (Base)
1,4-Dibenzylpiperazine (DBZP) BenzylpiperazineSigma receptor modulatorKi = 5.81 nM[4]266.38 g/mol
N-Benzylpiperazine (BZP) BenzylpiperazineMonoamine uptake inhibitorIC50 = 161 μM[7]176.26 g/mol
1-(3-Chlorophenyl)piperazine (mCPP) PhenylpiperazineSerotonin receptor agonistIC50 = 32 μM[7]196.68 g/mol
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) PhenylpiperazineSerotonin receptor agonistIC50 = 19 μM[7]230.23 g/mol

Experimental Methodology: Synthesis & Crystallography of DBZP

DBZP is frequently generated as a reaction byproduct when BZP synthesis is run at excessively high temperatures or with an excess of benzyl chloride[2]. However, for targeted pharmacological studies (e.g., developing mixed D2/D4 antagonists), pure DBZP must be synthesized deliberately[3].

Protocol: Controlled Synthesis of 1,4-Dibenzylpiperazine

This protocol utilizes a self-validating precipitation step to ensure high purity.

  • Reagent Preparation: Dissolve anhydrous piperazine (5 mmol, 0.43 g) in 20 mL of Dichloromethane (CH₂Cl₂).

    • Causality: CH₂Cl₂ is selected as a non-polar, aprotic solvent to dissolve the reactants efficiently without participating in the nucleophilic substitution.

  • Base Addition: Add 2.2 equivalents of triethylamine (1.5 mL) to the solution.

    • Causality: Triethylamine acts as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) generated during the reaction. Without this, the HBr would protonate the piperazine nitrogens, halting the nucleophilic attack.

  • Alkylation: Dropwise add benzyl bromide (10 mmol, 2.66 g) dissolved in 20 mL CH₂Cl₂.

    • Causality: Dropwise addition controls the exothermic nature of the reaction and ensures a localized excess of piperazine initially, though the 2:1 stoichiometric ratio ultimately drives the reaction to di-substitution rather than mono-substitution[3].

  • Reaction & Evaporation: Stir the mixture at room temperature for 10 minutes. Remove the solvent using a rotary evaporator.

  • Purification: Wash the solid residue with distilled water, then recrystallize from an ethanol-cyclohexane mixture.

    • Causality: The water wash selectively removes the highly water-soluble triethylamine hydrobromide salts. Recrystallization exploits DBZP's specific solubility profile to yield a colorless solid (approx. 76% yield)[3].

  • Crystallography: Slow evaporation of an ethanol solution yields crystals suitable for X-ray diffraction, confirming a chair conformation with a non-crystallographic inversion symmetry[3].

Analytical Differentiation Workflow: LC-DAD vs. LC-MS

Differentiating DBZP from BZP, mCPP, and TFMPP in biological or seized matrices requires robust chromatographic separation due to their shared heterocyclic core[6].

Analytical LC-MS/DAD workflow for the detection and differentiation of piperazines.

Protocol: Chromatographic Separation and Detection
  • Internal Standard (IS) Spiking: Spike the sample matrix with Pentedrone prior to extraction.

    • Causality: Pentedrone, a ketoarylamine, is chosen as the internal standard because it shares similar physical and chemical extraction properties with piperazine derivatives, yet its distinct retention time prevents co-elution. This ensures that any sample loss during extraction is accurately normalized[5].

  • Mobile Phase Optimization: Utilize a gradient mobile phase (typically acetonitrile/water with formic acid).

    • Causality: The percentage of the mobile phase components must be carefully adjusted to prolong the retention period of phenylpiperazines (mCPP, TFMPP). The halogen moieties on phenylpiperazines alter their polarity compared to benzylpiperazines (BZP, DBZP), and a tailored gradient exploits this difference for baseline separation[5].

  • Dual Detection Modality:

    • LC-DAD (Diode-Array Detection): Route half the eluent to the DAD. Causality: DAD provides high reproducibility and allows for the extraction of full UV spectra, which is critical for structural confirmation of the distinct aromatic rings (phenyl vs. benzyl)[5][6].

    • LC-MS (Mass Spectrometry): Route the remaining eluent to the MS using electrospray ionization (ESI) in positive mode. Causality: LC-MS provides extreme sensitivity and exact mass confirmation. DBZP will present a distinct [M+H]+ ion at m/z 267, easily distinguishing it from BZP (m/z 177)[6].

References

  • Source: srce.
  • Source: hilarispublisher.
  • 1,4-Dibenzylpiperazine (hydrochloride) (CAS 2298-55-7)
  • Source: nih.
  • Source: wikipedia.
  • Source: ncats.
  • Source: mdpi.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 1,4-Dibenzylpiperazine Dihydrochloride Synthesis Yields

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, 1,4-dibenzylpiperazine serves as a crucial scaffold and intermediate. The efficiency...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, 1,4-dibenzylpiperazine serves as a crucial scaffold and intermediate. The efficiency of its synthesis directly impacts the cost and timeline of research and development projects. This guide provides an in-depth comparison of the two primary synthetic routes to 1,4-dibenzylpiperazine dihydrochloride: direct N,N'-dialkylation and double reductive amination. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and benchmark reported yields from the literature to offer a comprehensive resource for optimizing this critical synthesis.

At a Glance: Comparing Synthesis Strategies

Synthetic MethodKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Direct N,N'-Dialkylation Piperazine, Benzyl Halide (e.g., Bromide or Chloride), Base (e.g., Triethylamine)76%[1]Simple, one-step reaction; readily available and inexpensive starting materials.Potential for over-alkylation leading to quaternary ammonium salts; formation of mono-substituted byproducts can complicate purification.
Double Reductive Amination Piperazine, Benzaldehyde, Reducing Agent (e.g., Sodium Triacetoxyborohydride)70-90% (estimated for di-substitution)[2]High selectivity, avoids over-alkylation; milder reaction conditions are often possible.Can be a two-step process (imine formation and reduction); may require more expensive reagents.

Method 1: Direct N,N'-Dialkylation

This classical approach relies on the nucleophilic nature of the secondary amines of the piperazine ring attacking an electrophilic benzyl halide. The choice of base and control of stoichiometry are paramount to favor the desired di-substituted product.

Mechanistic Insight: The "Why" Behind the Protocol

The reaction proceeds via a standard SN2 mechanism. The secondary amine of piperazine acts as a nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide ion. A base, typically a tertiary amine like triethylamine, is crucial to neutralize the hydrohalic acid byproduct. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.

To achieve high yields of the di-substituted product, a molar excess of the benzyl halide is typically employed. This statistically favors the second alkylation event on the mono-substituted intermediate. However, as the concentration of the mono-substituted product increases, it competes with the remaining piperazine for the alkylating agent, which can lead to a mixture of products if conditions are not carefully controlled.

Experimental Protocol: Direct N,N'-Dialkylation

This protocol is adapted from a literature procedure with a reported yield of 76%.[1]

Materials:

  • Anhydrous piperazine

  • Benzyl bromide

  • Triethylamine

  • Dichloromethane (CH2Cl2)

  • Ethanol

  • Cyclohexane

Procedure:

  • To a solution of anhydrous piperazine (5 mmol, 0.43 g) in 20 mL of CH2Cl2, add 2.2 equivalents of triethylamine (1.5 mL).

  • To this stirred solution, add benzyl bromide (10 mmol, 2.66 g) dissolved in 20 mL of CH2Cl2.

  • Stir the reaction mixture for 10 minutes at room temperature.

  • Remove the solvent using a rotary evaporator.

  • Wash the solid residue with water.

  • Recrystallize the crude product from an ethanol-cyclohexane mixture to yield 1,4-dibenzylpiperazine as a colorless solid.

  • To obtain the dihydrochloride salt, the free base can be dissolved in a suitable solvent like ethanol and treated with an excess of hydrochloric acid (e.g., as a solution in ethanol or isopropanol) until precipitation is complete. The resulting solid can then be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification cluster_salt Salt Formation Piperazine Anhydrous Piperazine in CH₂Cl₂ Stir Stir at RT (10 min) Piperazine->Stir Base Triethylamine Base->Stir BenzylBromide Benzyl Bromide in CH₂Cl₂ BenzylBromide->Stir Evaporation Solvent Evaporation Stir->Evaporation Wash Water Wash Evaporation->Wash Recrystallization Recrystallization (Ethanol/Cyclohexane) Wash->Recrystallization FinalProduct 1,4-Dibenzylpiperazine Recrystallization->FinalProduct HCl_addition Add HCl FinalProduct->HCl_addition FinalSalt 1,4-Dibenzylpiperazine Dihydrochloride HCl_addition->FinalSalt

Workflow for Direct N,N'-Dialkylation.

Method 2: Double Reductive Amination

Reductive amination offers a more controlled and often higher-yielding alternative to direct alkylation. This method involves the reaction of piperazine with two equivalents of benzaldehyde to form a di-iminium ion intermediate, which is then reduced to the final product.

Mechanistic Insight: The "Why" Behind the Protocol

This "one-pot" two-step process begins with the nucleophilic attack of the piperazine nitrogens on the carbonyl carbons of two benzaldehyde molecules. This is followed by dehydration to form a di-iminium ion intermediate. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), is critical. These reagents are selective for the reduction of the iminium ion in the presence of the unreacted aldehyde, preventing the reduction of the starting material to benzyl alcohol. The reaction is often mildly acid-catalyzed to facilitate the dehydration step in iminium ion formation. This method elegantly avoids the issue of over-alkylation, as the formation of quaternary ammonium salts is not possible under these conditions.

Experimental Protocol: Double Reductive Amination

This protocol is adapted from general procedures for the reductive amination of piperazine derivatives, which report yields in the range of 70-90% for mono-alkylation.[2] Similar high yields are anticipated for the di-substitution.

Materials:

  • Piperazine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (CH2Cl2) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve piperazine (1.0 eq) and benzaldehyde (2.2 eq) in anhydrous CH2Cl2 or DCE.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the di-iminium ion intermediate.

  • Add sodium triacetoxyborohydride (3.0 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary to yield pure 1,4-dibenzylpiperazine.

  • To obtain the dihydrochloride salt, dissolve the purified free base in a suitable solvent and treat with an excess of hydrochloric acid, as described in the direct alkylation protocol.

Reductive_Amination_Workflow cluster_imine Iminium Ion Formation cluster_reduction Reduction cluster_workup Work-up & Purification cluster_salt Salt Formation Piperazine Piperazine in DCM Stir_Imine Stir at RT (30-60 min) Piperazine->Stir_Imine Benzaldehyde Benzaldehyde (2.2 eq) Benzaldehyde->Stir_Imine Stir_Reduction Stir at RT (4-24 h) Stir_Imine->Stir_Reduction ReducingAgent NaBH(OAc)₃ (3.0 eq) ReducingAgent->Stir_Reduction Quench Quench (aq. NaHCO₃) Stir_Reduction->Quench Extraction Extraction (DCM) Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct 1,4-Dibenzylpiperazine Purification->FinalProduct HCl_addition Add HCl FinalProduct->HCl_addition FinalSalt 1,4-Dibenzylpiperazine Dihydrochloride HCl_addition->FinalSalt

Workflow for Double Reductive Amination.

Conclusion and Recommendations

Both direct N,N'-dialkylation and double reductive amination are viable methods for the synthesis of 1,4-dibenzylpiperazine dihydrochloride.

  • Direct alkylation is a straightforward and cost-effective method, particularly suitable for large-scale synthesis where the cost of reagents is a primary concern. However, careful control of stoichiometry and temperature is necessary to minimize the formation of the mono-substituted byproduct.[3]

  • Double reductive amination offers higher selectivity and potentially higher yields, making it an excellent choice for laboratory-scale synthesis where purity is paramount. The use of milder reducing agents also enhances the functional group tolerance of the reaction.

The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost considerations, and the desired purity of the final product. For initial laboratory-scale synthesis and optimization, reductive amination is recommended for its high selectivity and yield. For larger-scale production where cost is a significant factor, direct alkylation, with careful optimization of reaction conditions, presents a more economical option.

References

  • Touchette, K. M. (2006). Synthesis of a drug-like tertiary amide by reductive amination.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). BenchChem.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.
  • Myers, A. G. (n.d.).
  • Zhang, M. (2010). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3336.
  • Matassini, C., Clemente, F., & Goti, A. (2019). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2019(5), 282-315.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (n.d.). Request PDF.
  • Optimizing reaction conditions of N-alkylation reaction. (n.d.).
  • Optimizing reaction conditions for N-aryl
  • Le, S. V., & Brook, M. A. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9263–9269.
  • Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination. (1991).
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PMC.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Reductive amination of piperazine. (2024, October 24). Reddit.
  • Myers Chem 115. (n.d.).
  • Dibenzylpiperazine. (n.d.). Wikipedia.
  • 1,4-Dibenzylpiperazine. (n.d.). PMC.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

Sources

Validation

A Comparative Toxicological Guide to 1,4-Dibenzylpiperazine Dihydrochloride and its Analogs for Researchers and Drug Development Professionals

Introduction The piperazine class of compounds, particularly N-substituted derivatives, represents a significant area of interest in medicinal chemistry and, concurrently, a growing concern in clinical toxicology.[1] Man...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazine class of compounds, particularly N-substituted derivatives, represents a significant area of interest in medicinal chemistry and, concurrently, a growing concern in clinical toxicology.[1] Many of these compounds exhibit psychoactive properties, leading to their emergence as novel psychoactive substances (NPS).[2] Understanding the nuanced differences in their toxicological profiles is paramount for both therapeutic development and public health risk assessment. This guide provides a comparative analysis of the toxicity of 1,4-Dibenzylpiperazine dihydrochloride (DBZP), a compound often found as a synthesis byproduct, and its more well-known analogs: Benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(4-methoxyphenyl)piperazine (MeOPP).

While significant research has elucidated the toxic mechanisms of BZP and TFMPP, DBZP remains a compound with a largely uncharacterized risk profile. This guide will synthesize the existing toxicological data, underscore the critical knowledge gaps concerning DBZP, and propose a comprehensive experimental framework for a thorough comparative assessment.

Toxicological Profiles of Well-Characterized Benzylpiperazine Analogs

Research into piperazine-derived designer drugs has revealed significant potential for toxicity, particularly concerning hepatotoxicity and cardiotoxicity.[3][4] The primary mechanisms often involve mitochondrial dysfunction and the induction of oxidative stress.

Mechanism of Toxicity: A Common Pathway of Cellular Demise

Several studies on BZP, TFMPP, and other analogs have converged on a common mechanistic pathway for their cytotoxic effects. These compounds have been shown to induce:

  • Mitochondrial Impairment: A decrease in mitochondrial membrane potential and a subsequent depletion of intracellular ATP are common findings.[4]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) overwhelms cellular antioxidant defenses.[5][6]

  • Apoptosis Induction: The culmination of mitochondrial stress and oxidative damage leads to the activation of apoptotic pathways, characterized by the activation of caspases, such as caspase-3 and caspase-9.[5]

These effects have been observed in various cell lines, including human-derived HepaRG cells, primary rat hepatocytes, and the H9c2 cardiac cell line, indicating multi-organ toxicity potential.[3][4][6]

Caption: Proposed mitochondrial toxicity pathway for piperazine analogs.

Comparative In Vitro and In Vivo Toxicity Data

The following table summarizes available quantitative toxicity data for BZP and its analogs. It is important to note the variability in experimental models and the significant toxicity observed for some analogs.

CompoundModelEndpointValueReference
Benzylpiperazine (BZP) Primary Rat HepatocytesEC502.20 mM[6]
HepaRG CellsEC506.60 mM[6]
H9c2 Cardiac CellsEC50343.9 µM[4]
C. elegansLC5052.21 mM[7]
TFMPP Primary Rat HepatocytesEC500.14 mM[6]
HepaRG CellsEC500.45 mM[6]
H9c2 Cardiac CellsEC5059.6 µM[4]
MeOPP H9c2 Cardiac CellsEC50570.1 µM[4]
C. elegansLC505.72 mM[7]
MDBP H9c2 Cardiac CellsEC50702.5 µM[4]
C. elegansLC501.22 mM[7]

EC50: Half-maximal effective concentration; LC50: Median lethal concentration.

Toxicological Profile of 1,4-Dibenzylpiperazine Dihydrochloride (DBZP): A Significant Knowledge Gap

In stark contrast to its analogs, the toxicological properties of DBZP are largely uncharacterized.[3] It is most frequently noted as a byproduct in the illicit synthesis of BZP, suggesting its potential presence in street drug preparations.[8]

Available Acute Toxicity Data

The most definitive toxicity data for DBZP comes from its Safety Data Sheet, which provides the following acute toxicity values in a mouse model.

CompoundRoute of AdministrationEndpointValueReference
1,4-Dibenzylpiperazine IntraperitonealLD50520 mg/kg
SubcutaneousLD50400 mg/kg

LD50: Median lethal dose.

The compound is also classified as "Harmful if swallowed" (Acute toxicity - oral 4), though a specific oral LD50 value is not provided.[9]

Behavioral and Central Nervous System Effects

While comprehensive mechanistic studies are lacking, behavioral pharmacology studies in rodents have demonstrated that DBZP is not an inactive substance. These studies indicate that DBZP:

  • Possesses abuse liability, substituting for the discriminative stimulus effects of methamphetamine.[2]

  • Can induce convulsions at high doses, suggesting significant central nervous system toxicity.[2]

  • Exhibits a behavioral profile more akin to BZP than to more serotonergic piperazines like mCPP and TFMPP, albeit with lower potency.[2]

These findings highlight the urgent need for a more thorough toxicological evaluation of DBZP.

Comparative Analysis and Structure-Toxicity Relationships (STR)

The structural differences between DBZP and its analogs are key to understanding their potential variations in toxicity. The presence of a second benzyl group in DBZP significantly increases its lipophilicity compared to BZP, which could alter its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets. The electron-withdrawing trifluoromethyl group in TFMPP and the electron-donating methoxy group in MeOPP also play crucial roles in their respective toxicities, as reflected in their differing EC50 and LC50 values.

Chemical_Structures struct1 1,4-Dibenzylpiperazine (DBZP) struct2 Benzylpiperazine (BZP) struct3 1-(3-trifluoromethylphenyl)piperazine (TFMPP) struct4 1-(4-methoxyphenyl)piperazine (MeOPP)

Caption: Structures of DBZP and its key analogs.

Proposed Experimental Framework for a Comprehensive Comparative Toxicity Assessment

To address the current knowledge gap, a systematic, multi-tiered approach to assessing the comparative toxicity of DBZP is essential. The following experimental plan outlines a robust strategy for such an evaluation.

Tier 1: In Vitro Cytotoxicity Screening

The initial step is to determine the relative potency of these compounds in causing cell death across a panel of relevant cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of DBZP, BZP, TFMPP, and MeOPP.

Proposed Cell Lines:

  • SH-SY5Y (Human Neuroblastoma): To assess neurotoxicity.

  • HepG2 (Human Hepatoma): To assess hepatotoxicity.

  • H9c2 (Rat Cardiomyoblast): To assess cardiotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of DBZP dihydrochloride and its analogs in the appropriate cell culture medium. Treat cells with a range of concentrations for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values using a non-linear regression analysis.

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Safety & Regulatory Compliance

Safety

1,4-Dibenzylpiperazine dihydrochloride proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and proper disposal of synthetic intermediates and reference standards is paramount to laboratory integrity and environmental stewardship. 1,4-Dibenzylpiperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and proper disposal of synthetic intermediates and reference standards is paramount to laboratory integrity and environmental stewardship. 1,4-Dibenzylpiperazine dihydrochloride (DBZP-2HCl) is a highly water-soluble piperazine derivative frequently utilized as an analytical reference standard and encountered as a synthetic byproduct[1].

Because it is a dihydrochloride salt, its physicochemical behavior in solution—and consequently its disposal requirements—differs significantly from its free-base counterpart. The following guide provides self-validating, step-by-step methodologies for the containment, segregation, and destruction of DBZP-2HCl waste.

Physicochemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic causality behind its hazards. DBZP-2HCl is classified under GHS as an Acute Toxicity Category 4 (Oral) hazard. Because it is a salt, it readily dissolves in aqueous environments (e.g., PBS buffers) and polar organic solvents like methanol[1]. This high solubility increases its bioavailability, meaning accidental ingestion or mucosal exposure presents an immediate toxicological risk. Furthermore, it is classified as a Water Hazard Class 1 substance, meaning it poses a persistent threat to aquatic life and strictly cannot be disposed of via standard municipal drains.

Table 1: Quantitative Data and Operational Impacts for DBZP-2HCl

PropertyValueOperational & Disposal Impact
CAS Number 2298-55-7Required for accurate EPA/local hazardous waste manifesting.
Molecular Formula C₁₈H₂₂N₂ • 2HClContains nitrogen and chloride; dictates incineration with an alkaline scrubber to neutralize NOx and HCl gases[2].
Molecular Weight 339.3 g/mol Used for molarity calculations when neutralizing or diluting waste streams[1].
Solubility Methanol (1 mg/mL), PBS (10 mg/mL)Dictates the choice of solvent for spill cleanup and determines liquid waste segregation[1].
GHS Classification Acute Tox. 4 (Oral)Mandates strict ingestion prevention (H302) and prohibits eating/drinking in handling areas.
Water Hazard Class WGK 1 (Slightly hazardous)Strictly prohibits drain disposal; requires isolation in dedicated hazardous waste carboys.

Step-by-Step Disposal Methodologies

Laboratory waste containing DBZP-2HCl generally falls into two categories: solid powder/crystalline waste and liquid solutions. Every protocol below is designed as a self-validating system to ensure compliance and safety.

Protocol A: Segregation and Disposal of Liquid Waste
  • Matrix Characterization: Determine whether the DBZP-2HCl is dissolved in an aqueous buffer (e.g., PBS) or a flammable organic solvent (e.g., Methanol)[1].

  • pH Validation (Aqueous Waste): Causality Check: Measure the pH of the aqueous waste stream. Because DBZP is a dihydrochloride salt, concentrated solutions will be slightly acidic. If this acidic waste is mixed with highly alkaline waste streams in a general carboy, the amine groups will deprotonate. This causes the insoluble free base (1,4-dibenzylpiperazine) to precipitate out of solution, which can clog waste carboys or cause unexpected pressurization. Ensure the receiving waste container is pH-compatible.

  • Transfer: Using a secondary containment tray to catch drips, transfer the solution into the appropriate designated carboy (e.g., "Aqueous Toxic Waste" or "Flammable Organic Waste").

  • Labeling: Immediately affix a hazardous waste label, explicitly marking the primary hazards as "Toxic (H302)" and "Environmentally Hazardous".

Protocol B: Destruction via Licensed Incineration
  • Packaging: Solid DBZP-2HCl waste (including contaminated filter papers, empty vials, and disposable spatulas) must be sealed in puncture-proof, airtight solid hazardous waste containers[3].

  • Incineration Specifications: Mechanistic Requirement: Do not autoclave or attempt to neutralize the solid salt in-house. DBZP-2HCl must be transferred to a licensed waste management facility for chemical incineration[3]. You must verify that the facility utilizes an incinerator equipped with an afterburner and an alkaline scrubber .

    • Causality: Thermal decomposition of the piperazine ring and the chloride counterions generates highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas[2]. The scrubber is chemically required to neutralize the HCl gas before it can be safely released into the atmosphere.

Spill Management and Containment Protocol

In the event of an accidental release of DBZP-2HCl powder, immediate containment is required to prevent aerosolization and subsequent inhalation.

  • PPE Donning: Immediately equip chemical safety goggles, standard nitrile gloves, a laboratory coat, and a NIOSH-approved N95 or P100 particulate respirator[4].

  • Aerosol Prevention: Do not use a brush or dry broom to sweep up the powder.

    • Causality: Dry sweeping generates airborne particulates, bypassing dermal defenses and drastically increasing the risk of inhalation[3].

  • Solvent Dampening: Lightly dampen a highly absorbent laboratory wipe with water or methanol (solvents in which DBZP-2HCl is highly soluble)[1]. Gently lay the damp wipe directly over the spilled crystals to dissolve and trap them within the matrix of the wipe.

  • Collection: Carefully fold the wipe inward, encapsulating the dissolved chemical, and place it into a designated solid hazardous waste container[3].

  • Validation: Inspect the spill surface under oblique lighting (shining a flashlight parallel to the benchtop) to ensure no white crystalline residue remains. Wash the affected area thoroughly with soap and warm water[2].

Disposal Workflow Visualization

The following decision matrix illustrates the operational logic for segregating and disposing of DBZP-2HCl waste streams.

DBZP_Disposal Start 1,4-Dibenzylpiperazine 2HCl Waste Generation Decision Determine Waste State Start->Decision Solid Solid Powder / Crystals Decision->Solid Dry Solid Aqueous Aqueous Solution (e.g., PBS) Decision->Aqueous Aqueous Organic Organic Solution (e.g., Methanol) Decision->Organic Solvent SolidCont Seal in Puncture-Proof Solid Waste Container Solid->SolidCont AqCont Aqueous Hazardous Waste Carboy (Check pH) Aqueous->AqCont OrgCont Flammable Organic Waste Carboy Organic->OrgCont Label Apply GHS Labels: Acute Tox 4 (H302) SolidCont->Label AqCont->Label OrgCont->Label Incinerate Licensed Incineration (Requires Scrubber for HCl/NOx) Label->Incinerate

Figure 1: Decision matrix and operational workflow for the segregation and disposal of DBZP-2HCl.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperazine." NJ.gov. URL:[Link]

  • Brigham Young University. "Safety Data Sheet: Piperazine." BYU Chemistry Safety. URL:[Link]

Sources

Handling

Personal protective equipment for handling 1,4-Dibenzylpiperazine dihydrochloride

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 1,4-Dibenzylpiperazine Dihydrochloride As a Senior Application Scientist, I emphasize that handling synthetic piperazine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 1,4-Dibenzylpiperazine Dihydrochloride

As a Senior Application Scientist, I emphasize that handling synthetic piperazine derivatives requires moving beyond basic laboratory compliance to understanding the mechanistic causality behind our safety protocols. 1,4-Dibenzylpiperazine dihydrochloride (CAS: 2298-55-7) is a highly valuable scaffold in medicinal chemistry and drug discovery. However, its physical state as a dihydrochloride salt means it presents as a fine, crystalline powder that is highly prone to aerosolization.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to handle this compound safely, ensuring both scientific integrity and personnel protection.

Hazard Causality and Risk Assessment

Understanding why we use specific Personal Protective Equipment (PPE) is just as critical as knowing what to use.

  • Systemic Toxicity and Pharmacodynamics: 1,4-Dibenzylpiperazine is classified under GHS as Acute Toxicity - Oral 4 (Harmful if swallowed) (). Piperazine derivatives are known to interact with serotonergic and dopaminergic receptor systems, and systemic absorption of their metabolites can induce neurotoxic and hepatotoxic effects (1)[1].

  • Respiratory and Dermal Sensitization: Piperazine dihydrochlorides are recognized occupational hazards. Inhalation of piperazine dust can trigger asthma-like allergic reactions, respiratory sensitization, and severe mucosal irritation (2)[2].

Quantitative PPE Specifications

To mitigate these risks, personnel must adhere to the following PPE standards. This forms a multi-layered barrier system designed to prevent particulate inhalation and dermal absorption.

Hazard CategoryGHS ClassificationRequired PPESpecification / Mechanistic Rationale
Inhalation Respiratory SensitizerN95/P100 Respirator or Fume HoodPrevents inhalation of aerosolized dihydrochloride dust. Fume hood face velocity must be maintained at 80-100 fpm.
Dermal Contact Skin Irritant / SensitizerNitrile Gloves & Lab CoatDouble-gloving is mandatory. Minimum thickness 0.11 mm. Prevents contact dermatitis and systemic absorption.
Ocular Contact Eye IrritantChemical Safety GogglesANSI Z87.1 certified. Protects ocular mucous membranes from caustic dust particles.
Ingestion Acute Oral 4 (H302)Strict Hygiene ControlsImmediate hand washing post-doffing to prevent accidental ingestion of micro-particulates.

Operational Workflow: Step-by-Step Methodology

Every protocol described here is a self-validating system : each step inherently verifies the safety of the preceding action (e.g., double-gloving ensures that if the outer glove is breached, the inner glove maintains the sterile/safe barrier).

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Ensure the chemical fume hood is fully operational. Never handle 1,4-Dibenzylpiperazine dihydrochloride powder on an open benchtop due to the risk of dust aerosolization.

  • Don PPE: Put on a dedicated, fully buttoned lab coat, ANSI-certified safety goggles, and double nitrile gloves. Self-Validation: Check the outer gloves for micro-tears before proceeding.

  • Prepare the Workspace: Line the weighing area inside the hood with anti-static weighing paper. This prevents electrostatic repulsion from scattering the charged dihydrochloride powder.

Phase 2: Weighing and Transfer Execution

  • Handling the Reagent: Open the primary container of 1,4-Dibenzylpiperazine dihydrochloride only within the fume hood.

  • Transfer: Use an anti-static micro-spatula to transfer the required mass into a pre-tared vial. Avoid rapid, sweeping movements that generate air currents.

  • Sealing: Tightly seal both the primary container and the transfer vial immediately after use to prevent moisture ingress (the salt is hygroscopic) and environmental contamination.

Phase 3: Decontamination and Doffing

  • Surface Decontamination: Because piperazine dihydrochloride salts are highly water-soluble, wipe the balance and fume hood surface with a water-dampened lint-free cloth to dissolve and capture the salt, followed by a standard 70% ethanol wipe for final sterilization.

  • Doffing: Remove the outer pair of gloves inside the fume hood, turning them inside out to trap any residue, and dispose of them in a designated hazardous waste bin. Remove the lab coat and safety glasses, then wash hands thoroughly with soap and water (2)[2].

Emergency Response and Disposal Plans

Spill Protocol For dry powder spills, do not sweep , as this will immediately aerosolize the piperazine dust and create an inhalation hazard. Instead, carefully cover the spill with damp absorbent paper to suppress dust formation and dissolve the salt. Pick up the damp material mechanically and place it in a sealed hazardous waste container ().

Waste Management 1,4-Dibenzylpiperazine dihydrochloride must not be allowed to enter sewers or ground water. Collect all contaminated consumables (gloves, weigh boats, paper towels) in a clearly labeled, sealable chemical waste bag. Dispose of the material through an approved hazardous waste disposal plant in accordance with local and institutional environmental regulations.

Process Visualization

G A Risk Assessment: 1,4-Dibenzylpiperazine 2HCl B Engineering Controls: Fume Hood Available? A->B C Standard PPE: Nitrile Gloves, Lab Coat, Goggles B->C Yes D Enhanced PPE: Add NIOSH N95/P100 Respirator B->D No / Dust Risk E Operational Execution: Weighing & Transfer C->E D->E F Decontamination: Surface Wipe & PPE Doffing E->F G Hazardous Waste Disposal F->G

Workflow for PPE selection and handling of 1,4-Dibenzylpiperazine dihydrochloride.

References

  • Cayman Chemical. "Safety Data Sheet: 1,4-Dibenzylpiperazine (hydrochloride)". caymanchem.com.
  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperazine Dihydrochloride". nj.gov.
  • Arbo, M. D., et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs". National Institutes of Health (PMC).
  • European Union Drugs Agency (EUDA). "BZP/piperazines drug profile". europa.eu.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Dibenzylpiperazine dihydrochloride
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